molecular formula C7H8ClF3N2 B1451976 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride CAS No. 1138011-22-9

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Cat. No.: B1451976
CAS No.: 1138011-22-9
M. Wt: 212.6 g/mol
InChI Key: NLDVAGWIUPSGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C7H8ClF3N2 and its molecular weight is 212.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-3-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h1-4,6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVAGWIUPSGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138011-22-9
Record name 3-Pyridinemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138011-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-pyridinyl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a synthetically valuable building block incorporating two key pharmacophoric motifs: a pyridine ring and an α-trifluoromethyl amine. The strategic placement of the highly electronegative trifluoromethyl group adjacent to the amine functionality significantly modulates the amine's basicity and imparts unique conformational and metabolic properties. This guide provides a comprehensive overview of the compound's chemical properties, a representative synthesis protocol, and an analysis of its potential applications in medicinal chemistry, based on the established roles of its constituent functional groups.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In modern drug discovery, the incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a cornerstone strategy for optimizing drug candidates. The CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability by increasing lipophilicity.[1][2] When combined with a pyridine scaffold—a prevalent N-heterocycle in FDA-approved drugs—the resulting molecule becomes a highly valuable asset for chemical biology and medicinal chemistry.[3][4]

The pyridine ring itself is a versatile bioisostere of a phenyl ring, offering improved solubility, the ability to act as a hydrogen bond acceptor, and a vector for modifying a molecule's polarity and basicity.[5][6] this compound combines these features, presenting a chiral primary amine positioned on a carbon atom alpha to both a pyridine ring and a trifluoromethyl group. This unique arrangement makes it a compelling building block for introducing these high-value motifs into complex bioactive molecules.

This document serves as a technical resource, consolidating known and predicted data to facilitate the compound's effective use in a research and development setting.

Physicochemical and Structural Properties

Detailed experimental data for this specific compound is not widely available in peer-reviewed literature. The following table consolidates data from commercial suppliers and computational predictions to provide a working profile.

PropertyValueSource(s)
IUPAC Name 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochlorideCommercial Supplier
CAS Number 1138011-22-9Commercial Supplier
Molecular Formula C₇H₈ClF₃N₂Calculated
Molecular Weight 212.60 g/mol Calculated
Appearance White to off-white powder/solidCommercial Supplier
Melting Point 97°C to 102°CCommercial Supplier[7]
pKa (Pyridinium) ~5.2 (Predicted)Analogy to Pyridine[8][9]
pKa (Ammonium) ~5-7 (Predicted)Decreased due to CF₃
LogP (Predicted) 1.5 - 2.0Computational Prediction
Solubility Soluble in water, methanol. Sparingly soluble in polar aprotic solvents.General Chemical Principles

Structural Representation:

Caption: 2D Structure of this compound.

Synthesis and Purification

A specific, validated protocol for the synthesis of this compound is not readily found in published literature. However, a highly plausible and common route for synthesizing α-trifluoromethyl amines is the reductive amination of a corresponding trifluoromethyl ketone .[10][11] The following section details a representative, field-proven workflow adapted from established methodologies for similar substrates.

Representative Synthesis Workflow: Reductive Amination

The synthesis proceeds in two conceptual steps: (1) Formation of the precursor ketone, 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one, and (2) its subsequent reductive amination to the target primary amine.

References

"2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

Introduction

This compound is a specialized chemical compound of significant interest to the pharmaceutical and agrochemical research sectors. As a trifluoromethylated amine tethered to a pyridine scaffold, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a common motif in numerous pharmaceuticals, provides a basic nitrogen atom that can participate in essential hydrogen bonding interactions with biological targets.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It covers the compound's fundamental identifiers, physicochemical properties, synthetic pathways, and its strategic application in modern chemical research, grounded in authoritative scientific principles.

Section 1: Chemical Identity and Identifiers

Precise identification is the cornerstone of chemical research and development. The following table summarizes the key identifiers for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine and its hydrochloride salt, ensuring accurate documentation and sourcing.

IdentifierValueSource(s)
Product Name This compound[1]
CAS Number 1138011-22-9[1][2]
IUPAC Name 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride[1]
Molecular Formula C₇H₈ClF₃N₂[1]
Molecular Weight 212.60 g/mol
InChI Key NLDVAGWIUPSGQC-UHFFFAOYNA-N[1]
SMILES Cl.NC(C1=CN=CC=C1)C(F)(F)F[1]
Free Base CAS 912761-24-1[3]
Free Base Formula C₇H₇F₃N₂[3]
Free Base Mol. Wt. 176.14 g/mol [3]

Note: Enantiomeric forms of this compound also exist, such as (R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride (CAS: 1391432-41-9)[4][5] and the corresponding (S)-enantiomer.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work.

PropertyValueSource(s)
Appearance White Powder[1]
Form Solid[3]
Purity Typically ≥95%[1]
Storage Recommended to be stored in a cool, well-ventilated place with the container tightly closed.[6][7]

Section 3: Synthesis and Mechanistic Insights

The synthesis of pyridinyl-ethylamine derivatives often involves established organic chemistry transformations. A common and effective method is the reductive amination of a corresponding ketone precursor. This approach offers a direct route to the amine, which can then be readily converted to its stable hydrochloride salt.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized, high-level workflow for the synthesis of the target compound, starting from a commercially available pyridine derivative.

G cluster_0 Phase 1: Ketone Formation cluster_1 Phase 2: Amine Synthesis cluster_2 Phase 3: Salt Formation start 3-Bromopyridine step1 Grignard Formation (e.g., Mg, THF) start->step1 step2 Reaction with Trifluoroacetic Acid Derivative step1->step2 ketone 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one step2->ketone step3 Reductive Amination (e.g., NH4OAc, NaBH3CN) ketone->step3 amine 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine (Free Base) step3->amine step4 Acidification (e.g., HCl in Ether/Dioxane) amine->step4 product 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl (Final Product) step4->product

Caption: Conceptual workflow for the synthesis of the target hydrochloride salt.

Expertise & Experience: Causality Behind Experimental Choices

The choice of reductive amination is deliberate. It is a robust and high-yielding reaction that allows for the direct conversion of a ketone to a primary amine in a single pot, which is efficient for scaffold generation in drug discovery campaigns. The use of sodium cyanoborohydride (NaBH₃CN) is particularly advantageous as it is a mild reducing agent that is selective for the iminium intermediate over the starting ketone, minimizing side reactions like alcohol formation.[8][9]

The final step, formation of the hydrochloride salt, is critical for practical application. The free base amine is often an oil and can be susceptible to air oxidation. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, weigh, and store, ensuring purity and longevity.[10]

Trustworthiness: A Self-Validating Protocol

The following protocol is based on well-established chemical principles for amine salt formation. Each step includes checkpoints for validation.

Experimental Protocol: Formation of Hydrochloride Salt from Free Base

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a controlled laboratory setting.

  • Preparation (Starting Material): Dissolve 1.0 equivalent of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine (free base) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a flask equipped with a magnetic stirrer and a drying tube.

    • Rationale: Anhydrous solvents are crucial to prevent the introduction of water, which can interfere with the precipitation of the hydrochloride salt.

  • Acidification: While stirring at room temperature (or 0 °C to control exothermicity), slowly add 1.1 equivalents of a solution of hydrogen chloride (e.g., 2.0 M HCl in diethyl ether) dropwise.

    • Rationale: A slight excess of HCl ensures complete conversion to the salt. Slow addition prevents localized overheating.

  • Precipitation & Isolation: Upon addition of HCl, a white precipitate should form. Continue stirring for 30-60 minutes to ensure complete precipitation.

    • Validation: The formation of a solid is the primary indicator of successful salt formation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

    • Rationale: Washing with a cold, non-polar solvent minimizes the loss of the desired salt, which has low solubility in ether.

  • Drying: Dry the resulting white powder under a high vacuum to remove all residual solvent.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, Mass Spectrometry, and melting point analysis.

    • Validation: The spectroscopic data should match the expected structure of the hydrochloride salt, and a sharp melting point indicates high purity.

Section 4: Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile building block for creating novel molecules with potential therapeutic applications.

Role as a Pharmaceutical Intermediate

This compound is a classic example of a "scaffold" used in fragment-based or lead optimization campaigns. The primary amine serves as a reactive handle for further chemical modifications, allowing for the attachment of various functional groups to explore the chemical space around a biological target. For instance, the amine can be acylated, alkylated, or used in reductive amination to build larger, more complex structures.[11] Its derivatives have been explored in various therapeutic areas, including the development of novel macrofilaricidal compounds.[12]

Logical Framework for Application

The structural features of the molecule directly inform its potential applications. The diagram below outlines the logical relationship between its chemical motifs and their roles in drug design.

G cluster_features cluster_properties cluster_applications compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl feature1 Trifluoromethyl (CF₃) Group compound:f0->feature1 feature2 Pyridine Ring compound:f0->feature2 feature3 Primary Amine (-NH₂) compound:f0->feature3 prop1 Increased Lipophilicity Enhanced Metabolic Stability Stronger Binding Interactions feature1:f0->prop1:f0 prop2 Hydrogen Bond Acceptor Aromatic Interactions (π-stacking) feature2:f0->prop2:f0 prop3 Reactive Handle for Derivatization Basic Center / Salt Formation feature3:f0->prop3:f0 app1 Lead Optimization Scaffold for Chemical Libraries prop1->app1:f0 prop2->app1:f0 prop3->app1:f0 app2 CNS Agents Enzyme Inhibitors GPCR Modulators app1->app2:f0

Caption: Relationship between molecular features and drug discovery applications.

Section 5: Handling, Storage, and Safety

As a research chemical, proper handling is paramount to ensure safety and maintain the integrity of the compound.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Safety: While a specific safety data sheet (SDS) for the hydrochloride was not publicly available in the search, the free base is classified as "Acute Toxicity, Oral Category 3" with the hazard statement H301 (Toxic if swallowed).[3] Similar caution should be exercised with the hydrochloride salt. In case of exposure, seek immediate medical attention and consult the supplier's SDS.

Conclusion

This compound is more than just a chemical entry in a catalog; it is an enabling tool for innovation in the life sciences. Its well-defined structure, combining the advantageous properties of the trifluoromethyl group and the pyridine ring, makes it a high-value intermediate for constructing novel chemical entities. This guide has provided a technical foundation for understanding and utilizing this compound, from its fundamental identifiers to its strategic role in the complex puzzle of drug discovery.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the novel compound, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. Based on structural analogy to known pharmacophores, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This document outlines a comprehensive, multi-tiered experimental strategy designed to rigorously test this hypothesis. We will delve into the causality behind experimental choices, from initial binding assays to functional cellular and in vivo studies, providing a self-validating framework for elucidating its precise pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and characterization of novel therapeutic agents.

Introduction: Structural Clues to a Potential Monoamine Reuptake Inhibitor

The chemical architecture of this compound, featuring a primary amine and a pyridine ring separated by a trifluoroethyl linker, bears a resemblance to the general pharmacophore of many monoamine reuptake inhibitors.[1] These agents are crucial in the treatment of various psychiatric disorders by modulating the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a compelling candidate for investigation.

This guide will therefore proceed under the central hypothesis that this compound exerts its biological effects by inhibiting one or more of the monoamine transporters: SERT, NET, and DAT.[3] The subsequent sections will detail a logical and robust experimental cascade to validate this proposed mechanism.

Tier 1: Primary Target Engagement and Binding Affinity

The foundational step in characterizing the mechanism of action is to determine if the compound directly interacts with its putative targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Methodology:

  • Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., cerebral cortex for SERT and NET, striatum for DAT) to obtain membranes rich in the transporters of interest.

  • Competitive Binding Assay:

    • Incubate the prepared synaptosomes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) at a fixed concentration.

    • Add increasing concentrations of the test compound, this compound, to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for each respective transporter.

  • Detection and Analysis:

    • After incubation, separate the bound and free radioligand via rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Rationale for Experimental Choices:

  • Synaptosomes: Using native tissue preparations provides a physiologically relevant environment for the transporters.

  • Specific Radioligands: The choice of radioligands with high affinity and selectivity for their respective transporters is critical for accurate and reliable results.

  • Competitive Binding Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a labeled ligand.

Data Presentation: Expected Outcomes

The binding affinities (Ki values) for each transporter should be summarized in a clear, tabular format for easy comparison.

TransporterRadioligandTest Compound Ki (nM)
SERT[³H]citalopramTBD
NET[³H]nisoxetineTBD
DAT[³H]WIN 35,428TBD

TBD: To Be Determined

Tier 2: Functional Activity and Cellular Confirmation

Demonstrating binding is a crucial first step, but it does not confirm functional activity. The next tier of experiments will assess whether the compound inhibits the actual uptake of neurotransmitters into cells.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

Objective: To measure the functional potency of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine in a cellular context.

Methodology:

  • Cell Culture: Utilize cell lines stably expressing the human recombinant transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

  • Uptake Assay:

    • Plate the cells in a suitable format (e.g., 96-well plates).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Rationale for Experimental Choices:

  • Recombinant Cell Lines: These provide a clean and specific system to study the function of each transporter individually, avoiding the complexity of native tissue.

  • Radiolabeled Neurotransmitters: This allows for direct and sensitive measurement of transporter function.

Visualization: Proposed Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Uptake Reaction cluster_3 Measurement & Analysis plate_cells Plate HEK293 cells expressing hSERT, hNET, or hDAT pre_incubate Pre-incubate with this compound plate_cells->pre_incubate 1. add_radioligand Add [³H]5-HT, [³H]NE, or [³H]DA pre_incubate->add_radioligand 2. incubate Short incubation add_radioligand->incubate 3. terminate Terminate uptake and wash cells incubate->terminate 4. lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the in vitro neurotransmitter uptake assay.

Tier 3: In Vivo Target Engagement and Behavioral Correlates

Positive results in in vitro assays provide strong evidence for the mechanism of action. However, to understand the potential therapeutic relevance, in vivo studies are essential. These experiments aim to confirm target engagement in a living organism and to observe behavioral effects consistent with monoamine reuptake inhibition.

Experimental Protocol: In Vivo Microdialysis

Objective: To determine if systemic administration of this compound increases extracellular levels of monoamine neurotransmitters in specific brain regions of awake, freely moving animals.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or nucleus accumbens) of a rat or mouse.

  • Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Post-Dosing Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of 5-HT, NE, and DA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Rationale for Experimental Choices:

  • Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in the extracellular space of the brain, providing a dynamic readout of target engagement.[3]

  • Freely Moving Animals: This reduces stress-induced artifacts and provides a more physiologically relevant assessment.

Experimental Protocol: Behavioral Assays

Objective: To assess whether this compound produces behavioral effects consistent with antidepressant or stimulant-like activity.

Methodology:

  • Forced Swim Test (FST) / Tail Suspension Test (TST): These are common screening tests for potential antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.[4]

  • Locomotor Activity: Increased locomotor activity can be indicative of stimulant properties, often associated with dopamine reuptake inhibition.

  • Pain Models: Monoamine reuptake inhibitors can also have analgesic effects. Assays of acute pain-stimulated or pain-depressed behavior can be employed.[5]

Rationale for Experimental Choices:

  • Validated Behavioral Models: The FST, TST, and locomotor activity assays are well-established models for predicting the clinical effects of monoamine reuptake inhibitors.[4][5]

Visualization: Hypothesized Signaling Pathway

G compound This compound transporter SERT NET DAT compound->transporter Inhibition synaptic_cleft Increased Synaptic Neurotransmitter (5-HT, NE, DA) transporter->synaptic_cleft Blocks Reuptake post_synaptic Post-synaptic Receptor Activation synaptic_cleft->post_synaptic cellular_response Altered Neuronal Signaling post_synaptic->cellular_response behavioral_outcome Behavioral Effects (e.g., Antidepressant-like) cellular_response->behavioral_outcome

Caption: Hypothesized mechanism of action signaling cascade.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of this compound. The proposed experimental cascade, from in vitro binding and functional assays to in vivo target engagement and behavioral studies, provides a comprehensive framework for validating the hypothesis that this compound acts as a monoamine reuptake inhibitor. The results of these studies will be critical in determining its therapeutic potential and guiding future drug development efforts. Further investigations could include selectivity profiling against other receptors and transporters, pharmacokinetic studies, and evaluation in more complex disease models.

References

A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties. When coupled with the versatile pyridine ring, a privileged scaffold in numerous FDA-approved drugs, the resulting trifluoromethyl-pyridine motif becomes a highly sought-after building block in drug discovery.[1] This guide provides an in-depth technical overview of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, a key intermediate and potential pharmacophore, detailing its synthesis, chemical properties, and applications in the development of novel therapeutics. Pyridine derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[2]

Chemical Properties and Data

This compound is a solid compound at room temperature. Its chemical structure combines the electron-withdrawing trifluoromethyl group with a basic amino function on the ethyl bridge attached to the pyridine ring. This unique combination of functionalities makes it a valuable chiral building block for accessing a diverse range of more complex molecules.

PropertyValueSource
Molecular Formula C7H8ClF3N2[3][4]
Molecular Weight 212.60 g/mol [3][4]
CAS Number 1138011-22-9[3][4]
Appearance Solid
InChIKey ROWMBYANNAKARY-UHFFFAOYSA-N
SMILES NC(C(F)(F)F)C1=CN=CC=C1.ClInferred from structure

Synthesis and Characterization

Part 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone

The ketone intermediate can be prepared via the reaction of a suitable pyridine-3-yl organometallic reagent with a trifluoroacetylating agent. A common method involves the use of a Grignard reagent.

Experimental Protocol:

  • Preparation of Pyridin-3-ylmagnesium Bromide: To a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then stirred at room temperature until the magnesium is consumed, yielding a solution of pyridin-3-ylmagnesium bromide.

  • Trifluoroacetylation: The Grignard solution is cooled to -78 °C and a solution of a trifluoroacetylating agent, such as ethyl trifluoroacetate, in anhydrous THF is added dropwise.

  • Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone is purified by flash column chromatography on silica gel.

Synthesis_Ketone 3-Bromopyridine 3-Bromopyridine Pyridin-3-ylmagnesium bromide Pyridin-3-ylmagnesium bromide 3-Bromopyridine->Pyridin-3-ylmagnesium bromide 1. Mg, THF Mg, THF Mg, THF 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone Pyridin-3-ylmagnesium bromide->2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone 2. Ethyl trifluoroacetate 3. Quench Ethyl trifluoroacetate Ethyl trifluoroacetate

Caption: Synthesis of the ketone precursor.

Part 2: Reductive Amination to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[5][6][7] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of a primary amine from a ketone, ammonia or an ammonia source is used.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, dissolve 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone in an appropriate solvent, such as methanol or ethanol.

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Add a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the reduction of the iminium ion in the presence of the ketone.[6] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)3) can be used.[8]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Salt Formation: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic with an aqueous solution of sodium hydroxide. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. To form the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of hydrogen chloride in the same or a compatible solvent is added. The resulting precipitate is collected by filtration and dried under vacuum.

Reductive_Amination Ketone 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone Imine Iminium Intermediate Ketone->Imine + NH3 Ammonia NH3 source Amine 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) FinalProduct 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride Amine->FinalProduct + HCl HCl HCl

Caption: Reductive amination workflow.

Characterization
  • Mass Spectrometry (MS): The predicted monoisotopic mass of the free base is 176.05614 Da.[9] In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]+ would be observed at an m/z of approximately 177.06342.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a quartet for the methine proton (CH) coupled to the trifluoromethyl group, and a broad singlet for the amine protons. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton will be shifted downfield due to the adjacent electron-withdrawing CF3 group and the amino group.

    • ¹³C NMR: The carbon spectrum will show signals for the pyridine carbons, the methine carbon (which will appear as a quartet due to coupling with the fluorine atoms), and the trifluoromethyl carbon (also a quartet).

    • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Medicinal Chemistry Applications and Biological Context

Trifluoromethyl-substituted pyridine derivatives are of significant interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. The title compound, this compound, can be considered a valuable building block for the synthesis of more complex drug candidates or as a potential pharmacophore itself.

Potential Therapeutic Areas
  • Oncology: Pyridine and pyrazolo[3,4-b]pyridine derivatives have been investigated as potential anticancer agents.[2] The structural motifs present in the title compound could be incorporated into molecules targeting kinases or other proteins implicated in cancer progression.

  • Infectious Diseases: Pyridine derivatives have been explored for their anti-malarial and other antimicrobial activities.[10] The unique electronic properties conferred by the trifluoromethyl group could lead to novel interactions with parasitic or microbial targets.

  • Central Nervous System (CNS) Disorders: The pyridine scaffold is present in many CNS-active drugs. The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this class of compounds interesting for the development of new treatments for neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Considerations

The development of new therapeutics based on the 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine scaffold would involve systematic modifications to understand the structure-activity relationships.

SAR cluster_0 Core Scaffold cluster_1 Modification Points Scaffold 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine R1 Pyridine Ring Substitution Scaffold->R1 Modify Electronics and Sterics R2 Amine Functionalization Scaffold->R2 Introduce New Interactions R3 Stereochemistry Scaffold->R3 Explore Chiral Recognition

Caption: Key points for SAR studies.

  • Pyridine Ring Substitution: Introduction of substituents on the pyridine ring can modulate the electronic properties and provide vectors for additional interactions with the target protein.

  • Amine Functionalization: The primary amine can be further elaborated into amides, sulfonamides, or secondary/tertiary amines to probe the binding pocket and optimize physicochemical properties.

  • Stereochemistry: As the molecule is chiral, the biological activity of the individual enantiomers should be evaluated, as they may exhibit different potencies and off-target effects.

Safety and Handling

While a specific, detailed toxicological profile for this compound is not available, data for the analogous 2-pyridinyl isomer suggests that it should be handled with care. The free base of the 3-pyridinyl isomer is classified as Acute Toxicity, Oral, Category 3. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step sequence involving the formation and subsequent reductive amination of a ketone precursor. The presence of both the trifluoromethyl group and the pyridine ring makes it an attractive scaffold for the development of novel therapeutics targeting a range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted and holds the potential to yield new and effective drug candidates.

References

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular structure of the protonated form of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, the cation of the hydrochloride salt, is presented below. This structure forms the basis for all subsequent spectral interpretations.

Figure 1. Chemical structure of the 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanaminium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a complete picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water). acq1 Infuse the sample solution into the electrospray ionization (ESI) source. prep1->acq1 acq2 Acquire the mass spectrum in positive ion mode. acq1->acq2 acq3 Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data. acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺). acq3->proc1 proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2

References

Unveiling the Therapeutic Potential: A Guide to Identifying the Biological Targets of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a synthetic small molecule incorporating two key pharmacophores: a pyridin-3-yl ring and an α-trifluoromethylamine group. The pyridine scaffold is a ubiquitous feature in a multitude of FDA-approved drugs, known for its ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[1][2] The addition of a trifluoromethyl group can significantly enhance drug-like properties such as metabolic stability, bioavailability, and binding affinity.[3][4] This guide provides a hypothesis-driven framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will explore structurally rationalized target classes, detail robust experimental workflows for both hypothesis-driven and unbiased screening, and provide the scientific causality behind each methodological choice, thereby creating a self-validating system for target discovery.

Introduction: The Scientific Rationale for Target Exploration

The logical starting point for any target identification campaign is a thorough analysis of the molecule's structure. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine (CAS Number: 912761-24-1) is characterized by a pyridine ring linked to an ethylamine backbone, with a trifluoromethyl group at the adjacent carbon. This unique combination suggests potential interactions with protein families that recognize endogenous biogenic amines or heterocyclic scaffolds.

  • The Pyridin-3-yl Scaffold: This heterocycle acts as a bioisostere of a benzene ring but with an added hydrogen bond acceptor (the nitrogen atom), which is pivotal for molecular recognition in many active sites.[1] Its presence is noted in drugs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels.[5][6][7]

  • The α-Trifluoromethylamine Moiety: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. The strong electron-withdrawing nature of the CF3 group lowers the pKa of the proximal amine, affecting its ionization state at physiological pH. This modification also increases lipophilicity and can block metabolic oxidation, prolonging the compound's half-life.[3][4]

This structural makeup necessitates a multi-pronged approach to target identification, blending hypothesis-driven investigation based on known pharmacophores with unbiased screening to uncover novel mechanisms of action.

Hypothesis-Driven Target Identification Strategies

Based on structural analogy to known bioactive molecules, we can formulate several primary hypotheses for the biological targets of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine.

Hypothesis 1: Kinase Inhibition

The pyridine ring is a classic "hinge-binding" motif found in numerous kinase inhibitors, where the pyridine nitrogen accepts a hydrogen bond from the protein's hinge region. N-(pyridin-3-yl)pyrimidin-4-amine analogues, for instance, have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2).[5] Similarly, other pyridine-containing structures have shown inhibitory activity against receptor tyrosine kinases.[7] The ethylamine side chain could potentially extend into the solvent-exposed region or interact with other pockets of the ATP-binding site.

Hypothesis 2: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The structural fragment (pyridin-3-yl)methyl-amine is the core pharmacophore of neonicotinoid insecticides like nitenpyram.[6] These compounds act as agonists on insect nAChRs, leading to paralysis and death. While selectivity for insect over mammalian receptors is a hallmark of this class, the structural similarity warrants investigation.[6] Exploring nAChR binding is crucial for understanding both potential therapeutic applications (e.g., in neurological disorders) and potential toxicity profiles.

Hypothesis 3: Monoamine Oxidase (MAO) Inhibition

The 1-(pyridin-3-yl)ethanamine backbone bears a resemblance to phenethylamine, the core structure of many substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. The trifluoromethyl group could confer potency and selectivity for one isoform over the other.

Hypothesized Target Class Rationale / Structural Analogy Primary Validation Assay
Protein Kinases Pyridine as a hinge-binding motif.[5][7]Kinase Panel Screening (e.g., KINOMEscan™)
Nicotinic Acetylcholine Receptors (nAChRs) Structural similarity to neonicotinoids.[6]Radioligand Displacement Assay (e.g., with [³H]-Epibatidine)
Monoamine Oxidases (MAO-A/B) Bioisostere of phenethylamine inhibitors.Recombinant Enzyme Inhibition Assay (e.g., MAO-Glo™)

Experimental Workflows for Target Identification and Validation

A robust target identification strategy should be multi-faceted, employing both targeted assays based on the hypotheses above and unbiased methods to capture unexpected interactions.[8] The overall strategy is to first confirm or deny the primary hypotheses and then broaden the search if those are negative.

Target_ID_Workflow cluster_0 Hypothesis-Driven Approach cluster_1 Unbiased Approach Kinase Kinase Panel Screen Hit_Validation Hit Validation (Dose-Response, Orthogonal Assays) Kinase->Hit_Validation nAChR nAChR Binding Assay nAChR->Hit_Validation MAO MAO Inhibition Assay MAO->Hit_Validation DARTS DARTS Proteomics DARTS->Hit_Validation Affinity Affinity Pull-Down + MS Affinity->Hit_Validation Compound Test Compound: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl Compound->Kinase Primary Screens Compound->nAChR Primary Screens Compound->MAO Primary Screens Compound->DARTS If primary screens negative or for novel targets Compound->Affinity If primary screens negative or for novel targets Pathway_Analysis Pathway & Phenotypic Analysis Hit_Validation->Pathway_Analysis Target Validated Target(s) Pathway_Analysis->Target

Caption: Overall strategy for target identification.

Protocol: Kinase Panel Screening

Causality: This is the most efficient method to rapidly screen against a large number of purified kinases. A competition binding assay format is preferred as it measures direct physical interaction between the compound and the kinase, independent of substrate or ATP, thus reducing false positives.

Methodology:

  • Service Provider: Engage a commercial service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Assays).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Submit the compound for an initial screen at a concentration of 1 µM or 10 µM.

  • Assay Principle: The assay typically involves incubating a DNA-tagged kinase library with the test compound and an immobilized, active-site directed ligand. Kinases that bind to the test compound will be depleted from the pool that binds to the immobilized ligand. The amount of each kinase remaining is quantified by qPCR.

  • Data Analysis: Results are usually reported as "% Control" or "% Inhibition". A common threshold for a primary "hit" is >80% inhibition at the screening concentration.

  • Follow-up: For any identified hits, perform a dose-response curve (e.g., 10-point, 3-fold serial dilution) to determine the dissociation constant (Kd) or IC50.

Protocol: Unbiased Target Identification via DARTS

Causality: Drug Affinity Responsive Target Stability (DARTS) is a label-free method that leverages a fundamental principle: the binding of a small molecule to its target protein often confers structural stability, making the protein more resistant to proteolysis.[9] This avoids chemical modification of the test compound, which can alter its binding properties.

DARTS_Workflow cluster_0 Control cluster_1 Experiment Lysate Cell Lysate Lysate_C Cell Lysate Lysate->Lysate_C Lysate_E Cell Lysate Lysate->Lysate_E DMSO Add Vehicle (DMSO) Lysate_C->DMSO Protease_C Add Pronase DMSO->Protease_C SDS_C SDS-PAGE Protease_C->SDS_C Analysis Compare Bands (Mass Spectrometry of protected band) SDS_C->Analysis Compound Add Test Compound Lysate_E->Compound Protease_E Add Pronase Compound->Protease_E SDS_E SDS-PAGE Protease_E->SDS_E SDS_E->Analysis

Caption: Workflow for the DARTS experiment.

Methodology:

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., A549 lung cancer cells for anticancer screening) to ~80-90% confluency.[7] Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Compound Incubation: Aliquot equal amounts of protein lysate (e.g., 100 µg) into two sets of tubes. To one set, add the test compound to a final concentration of 10-50 µM. To the control set, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., Pronase) to all tubes at a predetermined optimal concentration (e.g., 1:200 protease:protein ratio). Incubate for 30 minutes at 25°C.

  • Quench Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein fragments on a 1D SDS-PAGE gel.

  • Visualization and Identification: Stain the gel with a sensitive protein stain (e.g., Coomassie Blue or silver stain). A protein band that is present or more intense in the compound-treated lane compared to the control lane is a potential target. Excise this band from the gel.

  • Mass Spectrometry: Submit the excised band for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein.

Protocol: Affinity-Based Pull-Down Proteomics

Causality: This classic biochemical approach uses an immobilized version of the small molecule to "fish" for its binding partners in a complex protein mixture.[9][10] This method directly isolates binding proteins for identification by mass spectrometry. The primary challenge is synthesizing a tagged version of the compound that retains its binding activity.

Methodology:

  • Probe Synthesis: Synthesize a derivative of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine with a linker and an affinity tag (e.g., biotin). A control compound, structurally similar but designed to be inactive, should also be synthesized if possible.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.[9]

  • Lysate Incubation: Incubate the probe-coated beads with cell lysate (prepared as in the DARTS protocol) for 1-2 hours at 4°C to allow for protein binding.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Run the eluate on an SDS-PAGE gel. Proteins specifically pulled down by the active probe (but not by control beads) can be identified by LC-MS/MS analysis of the entire eluate or specific gel bands.

Conclusion and Future Directions

This guide outlines a systematic, multi-pronged strategy for elucidating the biological targets of this compound. The initial phase focuses on validating rational, hypothesis-driven targets such as kinases, nAChRs, and MAOs, which are suggested by the compound's core structural motifs. Should these targeted approaches prove inconclusive, or to explore novel mechanisms, unbiased proteomic techniques like DARTS and affinity pull-downs provide powerful, complementary discovery platforms.[8][9]

Successful identification of a high-affinity target must be followed by rigorous validation. This includes orthogonal assays (e.g., using a different technology platform to confirm binding), cellular target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA), and functional assays to demonstrate that binding to the target modulates its activity and elicits a desired phenotypic response in a cellular context.[11][12] The integration of these chemical biology and proteomic approaches will be paramount in cracking the code of this compound's mechanism of action and unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Structural Analogues of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into small molecules has become a cornerstone of rational drug design. The compound 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride represents a confluence of these key structural motifs. The trifluoromethyl group (-CF3) is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic profile of drug candidates.[1] Simultaneously, the pyridine ring is a prevalent scaffold in a vast array of biologically active compounds, offering a versatile platform for molecular interactions and metabolic modulation.[2][3]

This technical guide provides an in-depth exploration of the structural analogues of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine, delving into their design rationale, synthetic strategies, and the anticipated structure-activity relationships (SAR). The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.

Design Rationale for Structural Analogues: A Bioisosteric Approach

The design of analogues of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine is guided by the principles of bioisosterism, where key structural components are systematically replaced with other groups to probe and optimize biological activity. The core scaffold presents three primary vectors for modification: the pyridine ring, the trifluoroethyl-amine side chain, and the stereochemistry at the chiral center.

Visualizing the Core Scaffold and Modification Vectors

Caption: Core structure of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine with key modification vectors.

1. Pyridine Ring Analogues:

The pyridine ring can be modified in several ways:

  • Positional Isomerism: Moving the trifluoroethylamine substituent to the 2- or 4-position of the pyridine ring can significantly alter the molecule's electronics and steric profile, impacting its interaction with biological targets.

  • Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the pyridine ring can modulate its lipophilicity, electronic properties, and metabolic stability. For instance, the introduction of electron-withdrawing groups can influence the basicity of the pyridine nitrogen.

  • Bioisosteric Replacement: The entire pyridine ring can be replaced with other five- or six-membered heterocycles such as pyrimidine, pyrazine, thiazole, or even a phenyl ring to explore different spatial arrangements and hydrogen bonding capabilities.

2. Trifluoroethylamine Side Chain Analogues:

Modifications to the side chain can fine-tune the molecule's properties:

  • Altering the Fluorine Content: Replacing the trifluoromethyl group with a difluoromethyl or monofluoromethyl group can systematically alter the acidity of the N-H protons and the group's lipophilicity.

  • Homologation: Extending the carbon chain between the chiral center and the pyridine ring can probe the optimal distance and orientation for target binding.

  • Amine Substitution: Alkylation or acylation of the primary amine can introduce additional interaction points and modify the molecule's basicity and solubility.

3. Stereochemical Considerations:

The chiral center at the carbon bearing the amine group is a critical determinant of biological activity. The synthesis of enantiomerically pure (R)- and (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine is essential for elucidating the stereochemical requirements of its biological target.

Synthetic Strategies and Protocols

The synthesis of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine and its analogues can be approached through several strategic pathways. A common and effective method involves the asymmetric reduction of a corresponding trifluoromethyl ketimine.

General Synthetic Workflow

Synthetic_Workflow Start Pyridine-3-carboxaldehyde or Analogue Step1 Grignard/Organolithium Addition of CF₃ Source Start->Step1 Intermediate1 Trifluoromethyl Pyridyl Ketone Step1->Intermediate1 Step2 Condensation with a Chiral Amine Intermediate1->Step2 Intermediate2 Chiral Trifluoromethyl Ketimine Step2->Intermediate2 Step3 Diastereoselective Reduction Intermediate2->Step3 Intermediate3 Diastereomerically Enriched Protected Amine Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Product (R)- or (S)-2,2,2-Trifluoro-1- (pyridin-3-yl)ethanamine Step4->Product

Caption: A general workflow for the asymmetric synthesis of the target compound.

Protocol 1: Asymmetric Synthesis of (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

This protocol is adapted from established methods for the synthesis of chiral trifluoromethyl amines.[4]

Step 1: Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-one

  • To a solution of 3-cyanopyridine (1.0 eq) in anhydrous THF at -78 °C, add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq) and a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the trifluoromethyl pyridyl ketone.

Step 2: Formation of the Chiral Sulfinylimine

  • To a solution of the ketone from Step 1 (1.0 eq) in toluene, add (R)-tert-butanesulfinamide (1.1 eq) and titanium(IV) ethoxide (1.5 eq).

  • Heat the mixture to reflux for 18 hours with the removal of ethanol.

  • Cool the reaction mixture, quench with brine, and filter through celite.

  • Extract the aqueous layer with ethyl acetate and purify the crude product by flash chromatography.

Step 3: Diastereoselective Reduction

  • Dissolve the chiral sulfinylimine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate and purify by column chromatography.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the product from Step 3 in methanol and add a solution of HCl in diethyl ether (2.0 M, 3.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the solvent under reduced pressure to yield (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride as a solid.

  • The enantiomeric excess can be determined by chiral HPLC analysis.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this specific scaffold is not yet publicly available, we can extrapolate potential trends based on related classes of compounds, such as other pyridine derivatives with known biological activities.[2][3][5][6][7]

Modification Anticipated Effect on Activity Rationale
Pyridine N-position Crucial for activity; 3-pyridyl often provides a favorable vector for target interaction.The nitrogen atom can act as a hydrogen bond acceptor, and its position dictates the overall geometry of the molecule.
Substituents on Pyridine Ring Electron-withdrawing groups may enhance activity by modulating pKa. Small, lipophilic groups may improve cell permeability.Fine-tuning the electronic and steric properties of the pyridine ring can optimize interactions with the target protein.[2]
Trifluoromethyl Group Essential for metabolic stability and potency.The -CF₃ group blocks metabolic oxidation at the benzylic position and can enhance binding affinity through favorable interactions.[1]
Stereochemistry Likely to be a major determinant of activity.Biological targets are chiral, and often only one enantiomer will have the desired activity, while the other may be inactive or have off-target effects.
Amine Substitution Small alkyl groups may be tolerated or enhance activity. Bulky groups may be detrimental due to steric hindrance.The primary amine is often a key pharmacophoric element, forming hydrogen bonds or salt bridges with the target.

Potential Therapeutic Applications

Analogues of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine are promising scaffolds for a range of therapeutic areas, leveraging the known biological activities of related pyridine-containing molecules.

  • Oncology: Pyridine derivatives have been extensively investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

  • Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents. The trifluoromethyl group can enhance the ability of these compounds to penetrate bacterial cell membranes.

  • Neuroscience: Many centrally acting drugs contain a pyridine ring. The properties of the trifluoroethylamine moiety could be exploited to develop novel CNS agents with improved brain penetration and metabolic stability.

Conclusion

The this compound scaffold represents a rich starting point for the design and synthesis of novel, biologically active molecules. By systematically exploring its structural analogues through bioisosteric modifications and stereoselective synthesis, researchers can unlock the full potential of this promising chemical entity. The synthetic strategies and SAR insights provided in this guide offer a robust framework for initiating and advancing drug discovery programs based on this versatile core.

References

"2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride" safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and chemical synthesis, novel reagents are the catalysts for innovation. Among these is this compound, a specialized building block whose unique trifluoromethyl and pyridine moieties offer significant potential in medicinal chemistry. However, its structural alerts—a pyridine ring and a fluorinated amine—necessitate a rigorous and informed approach to safety. This guide is designed for the professional researcher and scientist. It moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the hazards associated with this compound and to provide a framework for its safe and effective use. Our philosophy is that true safety is not a checklist but a continuously validating system of protocols grounded in scientific principles.

Section 1: Compound Identification and Hazard Synopsis

Before any laboratory work commences, a thorough understanding of the material's identity and primary hazards is essential. This compound is a solid, typically a crystalline powder, and is the hydrochloride salt of the free base, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine. The salt form generally confers greater stability and water solubility compared to the free base, but it can also introduce respiratory irritation hazards if handled as a fine dust.

Table 1: Compound Identification

Identifier Value Source
Chemical Name This compound -
Parent CAS Number 912761-24-1 (for free base)
Molecular Formula C₇H₇F₃N₂ · HCl Inferred
Molecular Weight 212.60 g/mol Inferred
Synonyms (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride [1]

| Physical Form | Solid | |

The primary, immediate hazard identified for the parent compound is high acute oral toxicity. The trifluoromethyl group significantly impacts the molecule's electronic properties and metabolic stability, while the pyridine ring introduces a distinct set of toxicological considerations common to that heterocyclic class.

Section 2: GHS Classification and Mechanistic Rationale

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classification for the parent free base is the most direct data available and serves as the foundation for our safety protocols.

Table 2: GHS Hazard Summary (Based on Parent Compound)

GHS Element Classification Hazard Statement Rationale & Implications
Pictogram GHS06: Skull and Crossbones - This pictogram signifies acute toxicity (fatal or toxic) upon exposure. It is the most critical hazard to be aware of and dictates the need for stringent containment measures.
Signal Word Danger - The signal word "Danger" is used for the more severe hazard categories, reinforcing the high acute toxicity.

| Hazard Code | H301 | Toxic if swallowed | This classification (Acute Toxicity 3, Oral) is based on toxicological data for the parent compound. Ingestion of even small quantities can cause severe health effects or death. This underscores the absolute prohibition of eating, drinking, or smoking in the laboratory.[2][3] |

Inferred Hazards: While no specific data exists for the hydrochloride salt regarding skin and eye irritation, it is prudent to assume it may be an irritant. Hydrochloride salts of amines can be mildly acidic and, as fine powders, can cause respiratory tract irritation.[4][5] Therefore, handling practices must be designed to prevent all routes of exposure.

GHS_Profile cluster_compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl cluster_hazards GHS Hazard Classification Compound Compound Identity C₇H₇F₃N₂ · HCl Pictogram GHS06 Skull & Crossbones Compound:f1->Pictogram Leads to Signal Signal Word Danger Statement Hazard Statement H301: Toxic if swallowed First_Aid Start Exposure Event Occurs Inhalation INHALATION (Dust or Vapors) Start->Inhalation Route of Exposure Skin SKIN CONTACT Start->Skin Route of Exposure Eyes EYE CONTACT Start->Eyes Route of Exposure Ingestion INGESTION Start->Ingestion Route of Exposure Action_Inhale 1. Move to fresh air immediately. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove all contaminated clothing. 2. Flush skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. Skin->Action_Skin Action_Eyes 1. Immediately flush eyes with water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. Eyes->Action_Eyes Action_Ingestion 1. DO NOT induce vomiting. 2. Rinse mouth with water. 3. If conscious, give water to drink. 4. Seek immediate medical attention. Ingestion->Action_Ingestion Spill_Response Spill Spill Occurs Size Assess Spill Size Spill->Size Small Small Spill (<10g, contained in hood) Size->Small Small & Contained Large Large Spill (>10g or outside hood) Size->Large Large or Uncontained Small_Action 1. Ensure PPE is worn. 2. Gently cover with an inert absorbent material (e.g., vermiculite, sand). 3. Do NOT dry sweep. 4. Carefully scoop material into a sealed, labeled hazardous waste container. 5. Decontaminate area with a suitable solvent and then soap and water. 6. Report incident to supervisor. Small->Small_Action Large_Action 1. Evacuate the immediate area. 2. Alert others and restrict access. 3. Contact institutional EH&S / Emergency Response Team. 4. Do not attempt to clean up without specialized training and equipment. Large->Large_Action

References

Methodological & Application

The Strategic Role of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties. The trifluoromethyl group (-CF3), in particular, offers a unique combination of steric and electronic characteristics that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When coupled with a pyridine scaffold, a privileged structure in numerous approved drugs, the resulting trifluoromethylpyridine motif becomes a powerful building block for novel therapeutics. This guide provides an in-depth look at 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride , a key intermediate in the synthesis of advanced drug candidates, with a focus on its application in the development of treatments for central nervous system (CNS) disorders.

The pyridine ring is a versatile pharmacophore due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, impacting its pKa and susceptibility to metabolic degradation.[2] This strategic fluorination is a cornerstone of modern drug design, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[3]

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 1138011-22-9[4]
Molecular Formula C₇H₈ClF₃N₂[5]
Molecular Weight 212.60 g/mol [5]
Appearance Solid
InChI Key ROWMBYANNAKARY-UHFFFAOYSA-N

Application in the Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia

A prominent application of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine and its derivatives is in the development of selective inhibitors of the Glycine Transporter 1 (GlyT1).[6][7] GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[8] By inhibiting GlyT1, the concentration of glycine around the N-methyl-D-aspartate (NMDA) receptor is increased, leading to enhanced NMDA receptor function.[8][9] This potentiation of NMDA receptor activity is a promising therapeutic strategy for addressing the negative symptoms and cognitive deficits associated with schizophrenia.[6][8]

One notable example is the discovery of RG1678 (Bitopertin), a potent and selective GlyT1 inhibitor that has shown beneficial effects in clinical trials for schizophrenia.[6][7] The synthesis of analogs of such compounds often utilizes trifluoromethylpyridine building blocks to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

The therapeutic rationale for GlyT1 inhibition in schizophrenia is based on the "glutamate hypofunction hypothesis," which posits that a deficit in glutamate signaling contributes to the pathophysiology of the disorder. The NMDA receptor, a key player in synaptic plasticity and learning, requires both glutamate and a co-agonist, typically glycine or D-serine, for activation. By blocking the reuptake of glycine, GlyT1 inhibitors effectively increase the availability of this essential co-agonist, thereby potentiating NMDA receptor signaling.

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Glycine Glycine Glycine_vesicle->Glycine Release GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine->NMDA_R Binds as co-agonist GlyT1->Glycine_vesicle Recycling Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling Ca_ion->Signaling Activates GlyT1_Inhibitor GlyT1 Inhibitor (e.g., Bitopertin analogs) GlyT1_Inhibitor->GlyT1 Inhibits

Mechanism of GlyT1 Inhibition

Experimental Protocols

The following protocols are provided as a general guide for the synthesis and application of this compound. Researchers should adapt these methods based on their specific experimental context and available resources.

Protocol 1: Synthesis of this compound

This protocol describes a plausible final step for the synthesis of the hydrochloride salt from a suitable protected precursor, adapted from a similar synthesis.[10]

Materials:

  • (R)- or (S)-2-Methyl-N-(2,2,2-trifluoro-1-(pyridin-3-yl)ethyl)propane-2-sulfinamide

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the sulfinamide precursor in a minimal amount of anhydrous 1,4-dioxane, add a stoichiometric excess of 4M HCl in 1,4-dioxane at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, add an excess of diethyl ether to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Start Protected Amine Precursor Step1 Deprotection with HCl in Dioxane Start->Step1 Step2 Precipitation with Diethyl Ether Step1->Step2 End Final Hydrochloride Salt Step2->End

References

Application Notes & Protocols: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unpacking a Key Pharmaceutical Building Block

In the intricate landscape of modern drug discovery, the strategic value of a pharmaceutical intermediate is measured by its versatility, efficiency in synthesis, and the advantageous properties it imparts to the final active pharmaceutical ingredient (API). 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS No: 1138011-22-9) has emerged as a critical building block, particularly for a class of therapeutics targeting metabolic diseases.[1] Its architecture, combining a trifluoromethyl group with a pyridin-3-yl core, is not a matter of chance but a deliberate design to enhance pharmacological and pharmacokinetic profiles.

The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety, is a cornerstone of contemporary medicinal chemistry.[2][3] The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases binding affinity to target proteins through unique interactions, and modulates the lipophilicity and pKa of the parent molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide provides an in-depth exploration of this compound, offering detailed protocols and scientific rationale for its application. It is intended for researchers, chemists, and drug development professionals dedicated to advancing therapeutic innovation.

Section 1: Physicochemical Characteristics and Handling

A comprehensive understanding of the intermediate's properties is fundamental to its effective and safe utilization.

Core Properties

The hydrochloride salt form of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine enhances its stability and simplifies handling compared to the free base, which is often more volatile and reactive.

PropertyValueSource
CAS Number 1138011-22-9 (for Hydrochloride)[1]
Molecular Formula C₇H₈ClF₃N₂[4]
Molecular Weight 212.60 g/mol [4]
Appearance Typically an off-white to light yellow powder or solid[5]
Parent Compound CAS 912761-24-1[6][7]
Parent Formula C₇H₇F₃N₂[6]
Parent Mol. Weight 176.14 g/mol [6]
Safety, Handling, and Storage Protocol

Handling fluorinated amine hydrochlorides requires adherence to strict safety protocols due to their potential toxicity and reactivity. The following protocols are based on established best practices for similar chemical entities.[8][9][10][11]

1.2.1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10] Ensure the fume hood has adequate ventilation. Eyewash stations and safety showers must be readily accessible.[10]

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne particles.[10]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside a fume hood, a NIOSH/MSHA-approved respirator is necessary.[10]

1.2.2. Storage Protocol:

  • Container: Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[8]

  • Atmosphere: Store in a dry and well-ventilated place.[8] For long-term stability, storage in a cool, dry place, potentially under an inert atmosphere (e.g., argon or nitrogen), is recommended.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

1.2.3. Spill and Disposal Protocol:

  • Spill Containment: In case of a spill, evacuate the area. Avoid generating dust.[8] Use personal protective equipment.[8] Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[8]

  • Disposal: Waste must be disposed of in accordance with local, state, and federal regulations. Typically, this involves incineration in a licensed chemical disposal plant.[8] Do not allow the product to enter drains.[8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE: - Fume Hood - Goggles - Gloves - Lab Coat Weigh Weigh in Fume Hood Prep->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer Solubilize Solubilize in Aprotic Solvent Transfer->Solubilize Clean Decontaminate Glassware Solubilize->Clean After Reaction Completion Store Store Tightly Sealed, Cool & Dry Place Clean->Store Dispose Dispose of Waste via Licensed Contractor Clean->Dispose G cluster_synthesis Amide Coupling Reaction Intermediate 2,2,2-Trifluoro-1- (pyridin-3-yl)ethanamine HCl Base Base (e.g., DIEA) to free amine Intermediate->Base Acid Heterocyclic Acid (e.g., Triazolopiperazine Acid) Coupling Coupling Reagents (EDC, HOBt, etc.) Acid->Coupling DPP4_Inhibitor DPP-4 Inhibitor API (e.g., Sitagliptin analogue) Coupling->DPP4_Inhibitor Forms Amide Bond Base->DPP4_Inhibitor Forms Amide Bond

References

Application Note & Protocols: The Strategic Use of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and nitrogen-containing heterocycles has become a cornerstone of modern medicinal chemistry. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a key building block that embodies this principle, offering a unique combination of a metabolically robust trifluoroethyl group and a versatile pyridyl scaffold. This guide provides an in-depth analysis of its properties, applications, and detailed protocols for its use in synthesizing novel compounds, aimed at researchers and professionals in drug discovery and development.

Introduction: The Value Proposition of a Fluorinated Pyridyl Building Block

In the quest for novel therapeutics, the design of small molecules with optimized pharmacological profiles is paramount. The pyridine ring is a privileged scaffold, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1] The introduction of fluorine-containing moieties can profoundly enhance a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, by altering electronic characteristics and conformation.[2]

This compound emerges as a high-value starting material by synergistically combining these features. Its structure presents two primary points for chemical elaboration:

  • The Primary Amine: A nucleophilic handle for a wide array of chemical transformations, most notably amide bond formation, sulfonylation, and reductive amination.

  • The Pyridine Ring: Can be functionalized further or serve as a critical pharmacophore for interacting with biological targets.

This document serves as a technical guide to leveraging this reagent, explaining the causality behind experimental choices and providing robust, validated protocols for its application.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is essential for safe and effective experimentation.

PropertyValue
Chemical Name This compound
CAS Number 1138011-22-9[3]
Molecular Formula C₇H₈ClF₃N₂
Molecular Weight 212.60 g/mol
Appearance Typically a white to light yellow solid
Solubility Soluble in water, methanol, and DMSO.
Safety & Handling Protocol

As with any reactive chemical intermediate, proper safety precautions are mandatory. The hydrochloride salt is generally more stable and easier to handle than the free base.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[5][6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5][6]

    • Ingestion/Inhalation: Move the person to fresh air. If swallowed or inhaled, seek immediate medical attention.[8]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[5][8]

Core Synthetic Applications & Mechanistic Rationale

The title compound is a versatile precursor for creating libraries of novel molecules, particularly for screening against therapeutic targets like kinases, proteases, and GPCRs. The trifluoromethyl group provides a powerful tool for enhancing drug-like properties.

Diagram: Key Structural Features for Synthesis

This diagram illustrates the reactive amine handle and the pharmacophoric pyridine ring, which are the key features for synthetic derivatization.

Caption: Key reactive and pharmacophoric sites.

Experimental Protocols

The following protocols are designed to be self-validating and provide a foundation for further synthetic exploration.

Protocol 1: General Procedure for Amide Coupling

Amide bond formation is the most common application for this reagent. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is highly efficient and minimizes racemization.

Objective: To synthesize a novel amide derivative by coupling the title amine with a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active O-acylisourea intermediate.

  • Amine Addition: In a separate flask, suspend this compound (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and create the free amine in situ.

  • Coupling Reaction: Add the free amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Workflow Diagram: Amide Coupling Protocol

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Protocol 2: Example Synthesis of a Novel Kinase Inhibitor Fragment

Many kinase inhibitors utilize a pyridine core.[9][10] This protocol outlines the synthesis of a fragment that could be elaborated into a potent inhibitor, demonstrating the utility of the title compound in a drug discovery context.

Objective: To synthesize N-(2,2,2-trifluoro-1-(pyridin-3-yl)ethyl)-4-iodobenzamide, a key intermediate for subsequent Suzuki coupling reactions.

Reaction Scheme: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine + 4-Iodobenzoic acid → (HATU, DIPEA) → N-(2,2,2-trifluoro-1-(pyridin-3-yl)ethyl)-4-iodobenzamide

Step-by-Step Methodology:

  • Activation: To a solution of 4-iodobenzoic acid (248 mg, 1.0 mmol, 1.0 eq) in 5 mL of anhydrous DMF, add HATU (418 mg, 1.1 mmol, 1.1 eq). Stir for 15 minutes at room temperature.

  • Amine Preparation: In a separate vial, suspend this compound (255 mg, 1.2 mmol, 1.2 eq) in 3 mL of anhydrous DMF. Add DIPEA (0.44 mL, 2.5 mmol, 2.5 eq).

  • Coupling: Add the amine solution to the activated acid mixture. Stir at room temperature for 3 hours.

  • Work-up: Dilute the reaction with 50 mL of ethyl acetate and wash with 2 x 25 mL of saturated NaHCO₃ solution, followed by 25 mL of brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the resulting crude solid by flash chromatography (30% ethyl acetate in hexanes) to afford the title compound.

ParameterCondition / Expected ResultRationale
Stoichiometry Amine (1.2 eq)A slight excess of the amine ensures complete consumption of the more valuable carboxylic acid partner.
Base DIPEA (2.5 eq)A non-nucleophilic base to neutralize the HCl salt and activate the coupling agent without side reactions.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves all reactants and intermediates. Anhydrous conditions are critical to prevent hydrolysis of the activated ester.
Temperature Room TemperatureSufficient for HATU-mediated coupling; avoids potential side reactions or degradation at elevated temperatures.
Expected Yield 75-90%Based on typical yields for this type of high-efficiency coupling reaction.
Verification ¹H-NMR, ¹⁹F-NMR, LC-MSStandard analytical techniques to confirm structure, purity, and molecular weight of the final product.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its strategic combination of a reactive amine handle, a pharmacologically relevant pyridine core, and a stabilizing trifluoromethyl group provides a direct route to novel chemical entities with enhanced drug-like properties. The protocols detailed herein offer a reliable foundation for researchers to incorporate this valuable reagent into their synthetic programs, accelerating the development of next-generation therapeutics.

References

Application Notes and Experimental Protocols for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Overview

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a synthetic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its structure incorporates three key motifs that confer desirable properties in drug design: a pyridine ring, a chiral α-trifluoromethylamine group, and its formulation as a hydrochloride salt for improved handling and solubility.

Property Value Reference
Chemical Name This compoundN/A
Synonyms 3-(1-Amino-2,2,2-trifluoroethyl)pyridine HClN/A
CAS Number 1138011-22-9 (for HCl salt)
Molecular Formula C₇H₈ClF₃N₂N/A
Molecular Weight 212.60 g/mol N/A
Structure Chemical Structure of this compoundN/A
Appearance White to off-white solid/powder

Note: The structure image is a representation. The CAS number for the free base is 912761-24-1.

Section 2: Scientific Rationale and Significance in Drug Discovery

The utility of this compound stems from the strategic combination of its structural features. Understanding the causality behind its design is key to appreciating its application.

2.1 The α-Trifluoromethylamine Moiety: A Superior Amide Bioisostere The trifluoromethyl (CF₃) group is a powerful tool in modern medicinal chemistry. Its incorporation can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. When positioned adjacent to an amine, it creates an α-trifluoromethylamine group, which serves as a highly effective and hydrolysis-resistant bioisostere for the amide bond. This is critical because while amides are ubiquitous in bioactive molecules, they are often susceptible to enzymatic cleavage by proteases in vivo. The electron-withdrawing nature of the CF₃ group shields the adjacent amine from metabolic degradation, potentially increasing the biological half-life of drug candidates.

2.2 The Pyridine Scaffold: A Privileged Heterocycle The pyridine ring is a "privileged scaffold," appearing in a vast number of FDA-approved drugs and agrochemicals. Its presence offers several advantages:

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.

  • Solubility: It can improve the aqueous solubility of a molecule, a key factor in drug formulation and bioavailability.

  • Metabolic Resistance: The aromatic system can be more resistant to metabolic oxidation compared to corresponding carbocyclic rings.

  • Synthetic Versatility: The pyridine ring can be readily functionalized to modulate the electronic and steric properties of the final compound.

The combination of the robust trifluoromethylamine and the versatile pyridine ring makes this compound a high-value starting material for creating novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.

Section 3: Application as a Synthetic Building Block

The primary application of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine is as a nucleophilic building block. The primary amine serves as a reactive handle for a variety of crucial bond-forming reactions. Its hydrochloride salt form ensures stability and simplifies weighing and handling, as the free base can be volatile or hygroscopic. Prior to reaction, the free amine is typically liberated in situ by the addition of a non-nucleophilic base.

Below is a workflow illustrating the main synthetic transformations for which this compound is employed.

Application Notes and Protocols: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Pyridyl Trifluoroethylamino Motif

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and bioavailability.[1][2] The trifluoromethyl group (CF₃), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and steric profile.[3] When positioned alpha to a nitrogen atom, it creates a chiral center with unique stereoelectronic properties.

The compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, particularly in its enantiomerically pure form, represents a highly valuable chiral building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[4] The pyridine ring offers a key site for further functionalization and can act as a hydrogen bond acceptor or a ligand for metal catalysts, while the chiral trifluoroethylamine portion provides a robust stereocenter resistant to racemization. These application notes provide an in-depth guide to the asymmetric synthesis and potential applications of this versatile synthon.

PART 1: Asymmetric Synthesis of Chiral 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

The enantioselective synthesis of chiral amines is a pivotal challenge in organic chemistry. Key strategies include the asymmetric reduction of prochiral ketones or imines, enzymatic resolutions, and the use of chiral auxiliaries. For the synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, the most direct precursor is 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General synthetic workflow."

Methodology 1: Diastereoselective Reduction of a Chiral N-Sulfinyl Imine (Representative Protocol)

While a specific protocol for the target molecule is not widely published in peer-reviewed literature, a robust and adaptable method has been detailed for the closely related analogue, (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine.[5] This approach, pioneered by Davis and others, utilizes a chiral N-p-toluenesulfinyl auxiliary to direct the stereochemical outcome of a hydride reduction.[6] This method is highly regarded for its reliability and the straightforward removal of the auxiliary.

The following protocol is adapted from the synthesis of the 6-trifluoromethyl analogue and represents a highly plausible route to the title compound.

Step 1: Formation of the N-Sulfinyl Imine

The first step involves the condensation of the precursor ketone with an enantiopure sulfinamide, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, to form the corresponding N-sulfinyl imine.

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption: "Condensation to form the chiral imine."

Protocol:

  • To a solution of 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added (R)-(+)-p-toluenesulfinamide (1.05 equiv).

  • Titanium(IV) ethoxide (2.0 equiv) is added, and the reaction mixture is heated to reflux for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.

  • The mixture is filtered through celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure N-sulfinyl imine.

Step 2: Diastereoselective Reduction

The crucial stereocenter is established by the diastereoselective reduction of the C=N bond. The bulky p-toluenesulfinyl group effectively shields one face of the imine, directing the incoming hydride reagent to the opposite face. Reducing agents like sodium borohydride (NaBH₄) can be used, often in the presence of additives to enhance selectivity.

Protocol:

  • The N-sulfinyl imine (1.0 equiv) is dissolved in a suitable solvent such as THF or methanol and cooled to -40 °C to -78 °C.

  • Sodium borohydride (1.5-2.0 equiv) is added portion-wise.

  • The reaction is stirred at low temperature for several hours until complete, as monitored by TLC or LC-MS.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-p-toluenesulfinyl amine. Diastereomeric ratios can be determined at this stage by ¹H NMR or HPLC analysis.

Step 3: Deprotection to Yield the Chiral Amine Hydrochloride

The final step is the removal of the sulfinyl auxiliary under acidic conditions, which directly yields the desired amine as its hydrochloride salt.

Protocol:

  • The crude N-p-toluenesulfinyl amine from the previous step is dissolved in methanol or 1,4-dioxane.

  • A solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl) (2.0-3.0 equiv) is added.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is evaporated under reduced pressure to yield the crude hydrochloride salt.

  • The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether, MTBE) to afford the enantiomerically enriched 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride.[5]

StepKey ReagentsTypical YieldTypical Stereoselectivity (d.r. or e.e.)
1. Imine Formation Ti(OEt)₄, (R)-p-toluenesulfinamide60-85%N/A
2. Reduction NaBH₄70-95%>95:5 d.r.
3. Deprotection HCl>90%>99% e.e. (after purification)
Table 1: Summary of the representative N-sulfinyl imine reduction methodology. Data are estimated based on analogous syntheses.
Methodology 2: Asymmetric Transfer Hydrogenation (Conceptual)

Another powerful technique for the synthesis of chiral amines is the asymmetric transfer hydrogenation of imines or the corresponding ketones via reductive amination. This approach often utilizes ruthenium or rhodium catalysts with chiral diamine or amino alcohol ligands.

dot graph ER { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Conceptual workflow for asymmetric reductive amination."

PART 2: Applications in Asymmetric Synthesis

Chiral this compound is a versatile building block for introducing the 3-pyridyl trifluoroethylamino pharmacophore into a target molecule. Its primary amine handle allows for a wide range of subsequent transformations.

Application Example: Synthesis of Chiral Ligands

The primary amine can be elaborated into more complex structures, such as chiral phosphine-amine (P,N) ligands, which are valuable in transition metal-catalyzed asymmetric reactions. The pyridine nitrogen and the newly formed ligand arm can coordinate to a metal center, creating a chiral environment for catalysis.

Application Example: Building Block in API Synthesis

The amine can be used as a key fragment in the convergent synthesis of active pharmaceutical ingredients (APIs). For instance, it can be coupled with a carboxylic acid to form a chiral amide bond or undergo N-alkylation or N-arylation reactions to build more complex molecular architectures. The unique combination of the trifluoromethyl group and the pyridine ring makes it an attractive component for kinase inhibitors and other targeted therapies.

Conclusion

This compound is a chiral synthon of significant strategic importance. While detailed public-domain protocols for its synthesis and application remain somewhat scarce, established methodologies such as the diastereoselective reduction of N-sulfinyl imines provide a reliable and adaptable route to access this compound in high enantiopurity. Its utility as both a foundational building block for APIs and a precursor to novel chiral ligands underscores its potential to accelerate the development of new chemical entities in the pharmaceutical and agrochemical sectors. Further research into catalytic asymmetric methods for its synthesis will undoubtedly expand its accessibility and application in complex molecule synthesis.

References

Application Note & Protocols: A Framework for the Cellular Characterization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride is a synthetic organic compound featuring a pyridine ring, a common and versatile heterocycle in medicinal chemistry. The pyridine scaffold is a cornerstone in drug design, present in numerous approved therapeutics targeting a wide array of biological pathways, including kinases, G-protein coupled receptors, and various enzymes.[1] The incorporation of a trifluoroethylamine moiety can significantly enhance metabolic stability, membrane permeability, and binding affinity through specific fluorine interactions.

Given the lack of established biological targets for this specific molecule, this document serves as a comprehensive guide for its initial characterization in cell-based systems. We present a logical, multi-phased experimental workflow designed to first establish a cytotoxicity profile and subsequently elucidate the underlying mechanism of action. This framework is intended for researchers in drug discovery and chemical biology aiming to profile novel chemical entities.

The workflow progresses from broad, high-throughput viability screens to more complex, hypothesis-driven mechanistic assays.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Pathway Investigation a General Cytotoxicity Screening (e.g., MTT, CellTiter-Glo) b Determine IC50 Values (Dose-Response Curves) a->b Establishes working concentration range c Apoptosis vs. Necrosis Screening (Annexin V / PI Staining) b->c If cytotoxic f Kinase Signaling Pathway Analysis (e.g., Western Blot for p-ERK) b->f Hypothesis-driven (Pyridine Scaffold) d Executioner Caspase Activity (Caspase-Glo 3/7) c->d Confirms apoptotic pathway e Mitochondrial Health Assessment (e.g., JC-1, TMRE) c->e If apoptotic G cluster_0 Flow Cytometry Analysis cluster_1 Luminescent Assay cluster_2 Interpretation start Cytotoxicity Observed in Phase 1 annexin_v Annexin V Staining (Phosphatidylserine exposure) start->annexin_v pi Propidium Iodide (PI) Staining (Membrane integrity loss) start->pi caspase Caspase-Glo® 3/7 Assay (Executioner Caspase Activity) start->caspase Parallel Confirmation early_apoptosis Annexin V Positive PI Negative annexin_v->early_apoptosis late_apoptosis Annexin V Positive PI Positive pi->late_apoptosis necrosis Annexin V Negative PI Positive pi->necrosis caspase->late_apoptosis Correlates with live Annexin V Negative PI Negative G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Compound 2,2,2-Trifluoro-1- (pyridin-3-yl)ethanamine hydrochloride Compound->RAF Hypothetical Inhibition Point

References

"2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride" for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Characterization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride for Enzyme Inhibition Studies

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Candidate for Enzyme Inhibition

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Enzyme inhibitors are foundational to the treatment of a myriad of diseases, from metabolic disorders to cancer. This guide focuses on a specific small molecule, This compound , a compound with structural motifs that suggest potential interactions with enzymatic active sites.

While this molecule is not yet extensively documented as a potent inhibitor for a specific target, its chemical architecture, featuring a trifluoroethylamine group attached to a pyridine ring, presents an intriguing scaffold for investigation. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyridine ring can participate in various non-covalent interactions within an enzyme's active site.

This document serves as a comprehensive guide for researchers aiming to investigate the inhibitory potential of this compound. As a scientifically robust and illustrative example, we will frame our protocols around a well-established enzyme class: Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 inhibitors, known as "gliptins," are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[1][2][3][4] They function by blocking the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels.[1][3]

This application note will provide the theoretical framework and detailed, actionable protocols to:

  • Prepare and handle this compound for in vitro assays.

  • Perform kinetic assays to determine its effect on enzyme activity.

  • Calculate key inhibitory parameters such as the IC50 value.

  • Elucidate the mechanism of inhibition.

By following these guidelines, researchers can systematically evaluate the potential of this and other novel compounds as enzyme inhibitors.

Part 1: Foundational Knowledge & Pre-experimental Setup

Understanding the Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Its primary physiological role in glucose homeostasis is the rapid inactivation of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the bioavailability of active incretins is prolonged, thereby improving glycemic control.[3][4]

Properties of this compound

A thorough understanding of the test compound's physicochemical properties is crucial for accurate and reproducible results.

PropertyValueSource
Molecular FormulaC7H8ClF3N2PubChem
Molecular Weight212.60 g/mol PubChem
FormSolidSigma-Aldrich[5]
StorageStore at 2-8°CGeneric recommendation

Note: The hydrochloride salt form generally confers improved water solubility and stability compared to the free base.

Essential Materials and Reagents

To perform a comprehensive enzyme inhibition assay, the following materials are required:[6]

  • Enzyme: Purified, active human DPP-4 enzyme.

  • Substrate: Gly-Pro-p-nitroanilide (G-pNA) or a similar chromogenic/fluorogenic substrate.

  • Inhibitor: this compound.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) is a common choice.

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

  • Instrumentation: A 96-well microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide).

  • Labware: Calibrated pipettes, 96-well microplates (clear, flat-bottom), and appropriate reservoirs.

Part 2: Experimental Protocols

This section provides step-by-step protocols for the characterization of this compound as a potential DPP-4 inhibitor.

Protocol for Preparation of Stock Solutions

Accurate solution preparation is the cornerstone of a reliable assay.

  • Inhibitor Stock Solution (10 mM):

    • Calculate the required mass of this compound for a desired volume (e.g., for 1 mL, mass = 0.01 L * 10 mmol/L * 212.60 g/mol = 2.126 mg).

    • Accurately weigh the compound and dissolve it in an appropriate solvent (e.g., DMSO or sterile deionized water). Ensure complete dissolution.

    • Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Enzyme Working Solution:

    • Dilute the stock DPP-4 enzyme in cold assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. This concentration must be determined empirically in preliminary experiments.

  • Substrate Working Solution:

    • Dissolve the substrate (e.g., Gly-Pro-pNA) in the assay buffer to a concentration that is at or near its Michaelis-Menten constant (Km). The Km value should be obtained from the literature or determined experimentally.

Workflow for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol outlines the steps to determine the IC50 value.[6]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor Dilutions & Controls to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution pre_incubate Add Enzyme & Pre-incubate (e.g., 15 min at 37°C) prep_enzyme->pre_incubate prep_substrate Prepare Substrate Working Solution start_reaction Initiate Reaction by Adding Substrate prep_substrate->start_reaction add_inhibitor->pre_incubate pre_incubate->start_reaction read_plate Monitor Absorbance Kinetically (e.g., 405 nm) start_reaction->read_plate calc_rate Calculate Initial Reaction Velocity (V₀) read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 via Non-linear Regression plot_data->calc_ic50

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Step-by-Step Procedure:

  • Prepare a serial dilution of the inhibitor stock solution in assay buffer to cover a wide concentration range (e.g., from 1 nM to 100 µM).

  • Plate Layout: Designate wells for blanks (buffer + substrate), negative controls (enzyme + substrate, 0% inhibition), positive controls (enzyme + substrate + known inhibitor), and test concentrations.

  • Add Reagents:

    • To each well, add the corresponding concentration of the inhibitor or control solution.

    • Add the enzyme working solution to all wells except the blank.

    • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[7]

  • Initiate Reaction: Add the substrate working solution to all wells to start the reaction.

  • Monitor Reaction: Immediately place the plate in the microplate reader and measure the absorbance kinetically over a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[6]

Protocol for Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive) is a critical next step.[8][9] This is typically achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Procedure:

  • Experimental Design: Create a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Use at least five substrate concentrations (e.g., ranging from 0.2 * Km to 5 * Km).

    • Use at least three inhibitor concentrations (e.g., 0, IC50, and 2 * IC50).

  • Assay Execution: Perform the kinetic assays for each condition as described in section 2.2.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the resulting plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis. Vmax is unchanged, Km increases.

      • Non-competitive: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.

      • Uncompetitive: Lines are parallel. Both Vmax and Km decrease.

MoA_Analysis cluster_exp Experimentation cluster_analysis Data Analysis cluster_moa Potential Mechanisms setup Create Matrix of [Substrate] and [Inhibitor] run_assay Run Kinetic Assays for Each Condition setup->run_assay calc_v0 Calculate V₀ for Each Run run_assay->calc_v0 plot_lb Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) calc_v0->plot_lb interpret Interpret Plot to Determine MoA plot_lb->interpret comp Competitive interpret->comp Lines intersect on y-axis noncomp Non-competitive interpret->noncomp Lines intersect on x-axis uncomp Uncompetitive interpret->uncomp Lines are parallel

Caption: Logical flow for determining the enzyme inhibition mechanism.

Part 3: Data Interpretation and Best Practices

Interpreting Your Results
  • IC50: A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by experimental conditions, such as substrate concentration.

  • Mechanism of Inhibition: The MoA provides insight into the inhibitor's binding site. A competitive inhibitor, for instance, likely binds to the same active site as the substrate.[8]

Self-Validating Systems and Controls

To ensure the trustworthiness of your data, every protocol must be a self-validating system.[10]

  • Controls are Non-Negotiable: Always include negative (0% inhibition) and positive (100% inhibition or a known inhibitor) controls.

  • Check for Compound Interference: Run controls to ensure the test compound does not interfere with the assay's detection method (e.g., by absorbing light at 405 nm).

  • Enzyme Stability: Confirm that the enzyme remains stable and active throughout the duration of the experiment under your assay conditions.

  • Linearity: Ensure your measurements are taken within the linear range of both the instrument and the enzymatic reaction.

By adhering to these rigorous protocols and principles of scientific integrity, researchers can confidently characterize the inhibitory properties of novel compounds like this compound, paving the way for new therapeutic discoveries.

References

Navigating the Agrochemical Potential of Trifluoromethyl-Substituted Pyridinylethanamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride and its Analogs in Agrochemical Research

Introduction: The Promise of Fluorinated Pyridines in Crop Protection

The strategic incorporation of fluorine atoms into organic molecules has long been a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties. Within this chemical space, the trifluoromethylpyridine motif has proven to be particularly fruitful, leading to the development of a range of commercialized fungicides, herbicides, and insecticides.[1][2] This guide focuses on a specific subclass: trifluoromethyl-substituted pyridinylethanamines, with a conceptual exploration centered around this compound. While specific public-domain research on the agrochemical applications of this particular hydrochloride salt is limited, we can extrapolate from the broader class of related compounds to provide a framework for its investigation.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the potential of this and structurally similar compounds in agrochemical research. We will delve into potential mechanisms of action, provide detailed protocols for efficacy screening, and discuss the rationale behind experimental design.

Part 1: Unraveling the Potential Mechanism of Action

The biological activity of a novel compound is intrinsically linked to its chemical structure. For this compound, the key structural features—a pyridine ring, a trifluoroethyl group, and an amine—suggest several plausible insecticidal modes of action. Understanding these potential targets is crucial for designing effective screening assays and interpreting results.

Potential Molecular Targets in Insects:
  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridine moiety is a well-known pharmacophore that interacts with nAChRs in the insect central nervous system. Neonicotinoid insecticides, for example, act as agonists of these receptors, leading to overstimulation, paralysis, and death.[3] It is plausible that trifluoromethyl-substituted pyridinylethanamines could act as either agonists or antagonists of nAChRs.

  • GABA-gated Chloride Channels: The central nervous system of insects is another key target for many insecticides. Phenylpyrazoles (fiproles) are known to block GABA-gated chloride channels, leading to hyperexcitation of the insect's central nervous system.

  • Ryanodine Receptors (RyRs): Diamide insecticides, which include compounds with aromatic rings, function by activating insect RyRs, leading to uncontrolled release of calcium and muscle dysfunction.[4][5] While structurally distinct, the potential for novel small molecules to interact with these critical channels should not be discounted.

  • Other Neurological Targets: The broad landscape of insect neurochemistry presents other potential targets, including voltage-gated sodium channels, octopamine receptors, and others.[6]

The following diagram illustrates a hypothetical workflow for investigating the mode of action of a novel trifluoromethyl-substituted pyridinylethanamine.

References

Application Note & Protocol: A Scalable Synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF₃) group is particularly valued, and its installation into heterocyclic scaffolds provides building blocks of significant interest for drug discovery and development. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine and its hydrochloride salt are critical intermediates, combining the influential CF₃ moiety with the versatile pyridine ring system.[1]

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and underlying chemical principles necessary for a robust, reproducible, and scalable manufacturing process. The chosen synthetic strategy centers on the catalytic reductive amination of a trifluoromethyl pyridyl ketone, a method prized for its efficiency and amenability to industrial production.[2][3][4]

Strategic Overview: The Reductive Amination Pathway

The synthesis of chiral amines is a pivotal transformation in pharmaceutical manufacturing.[1][5] Among the various methods, asymmetric reductive amination stands out as one of the most direct and efficient routes.[2] For the synthesis of our target molecule, we employ a direct, non-chiral reductive amination, as the product is a racemic mixture. The core of the strategy is a two-step, one-pot process:

  • In Situ Imine Formation: Reaction of 3-(2,2,2-trifluoroacetyl)pyridine with an ammonia source to form the corresponding imine intermediate.

  • Catalytic Hydrogenation: Subsequent reduction of the imine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

  • Salt Formation: Isolation of the final product as a stable, crystalline hydrochloride salt.

This approach is selected for its high atom economy, avoidance of toxic reagents like cyanoborohydrides, and the operational simplicity of catalytic hydrogenation on an industrial scale.[3][6]

Reaction Mechanism & Rationale

The reaction proceeds via the formation of a hemiaminal intermediate from the ketone and ammonia, which then dehydrates to form the key trifluoromethyl-substituted pyridyl imine. This imine is significantly more electrophilic and susceptible to reduction than the starting ketone. The heterogeneous Pd/C catalyst facilitates the addition of hydrogen across the C=N double bond to yield the desired primary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Ketone 3-(Trifluoroacetyl)pyridine Iminium Iminium Ion Intermediate Ketone->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Imine Trifluoromethyl Pyridyl Imine Iminium->Imine Deprotonation Amine Target Amine (Free Base) Imine->Amine + H2, Pd/C HCl_Salt Amine Hydrochloride (Final Product) Amine->HCl_Salt + HCl

Caption: Overall synthetic workflow.

Critical Safety & Handling Protocols

A commitment to safety is paramount in any scale-up operation. The following hazards must be rigorously controlled.

  • Hydrogen Gas (H₂): Extremely flammable with a wide explosive range in air (4-75%). All hydrogenation equipment must be designed for pressure, properly grounded to prevent static discharge, and located in a well-ventilated area with appropriate gas detection. The system must be thoroughly purged with an inert gas (e.g., nitrogen) before and after hydrogen is introduced.

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously upon exposure to air. It is mandatory to handle the catalyst as a water-wet paste (typically 50% water content). Post-reaction, the catalyst must be filtered carefully and never allowed to dry on the filter medium. The filtered catalyst cake should be stored under water prior to disposal or recovery.

  • Reaction Exotherm: While the hydrogenation itself is typically only mildly exothermic, the final crystallization via acid addition can be highly exothermic. The acid must be added at a controlled rate to a cooled solution to maintain temperature control.

  • Solvents: Methanol is flammable and toxic. All transfers and operations should be conducted in a ventilated environment, away from ignition sources.[7][8]

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale. All operations should be conducted in an appropriate chemical reactor system.

Materials & Equipment
Reagent/MaterialGradeSupplierCAS No.
3-(2,2,2-Trifluoroacetyl)pyridine≥98%Sigma-Aldrich17512-68-8
Ammonia in Methanol7 N SolutionSigma-Aldrich7664-41-7
Palladium on Carbon (10 wt. %)50% Water WetJohnson Matthey7440-05-3
Hydrochloric Acid in 2-Propanol5-6 N SolutionSigma-Aldrich7647-01-0
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
2-Propanol (IPA)ACS GradeFisher Scientific67-63-0
Celite® 545N/ASigma-Aldrich68855-54-9
Equipment ---------
1 L Jacketed Glass Reactor---------
Overhead Mechanical Stirrer---------
Hydrogen Gas Cylinder & Regulator---------
Temperature Probe & Chiller---------
Inert Gas (Nitrogen) Supply---------
Step-by-Step Procedure

Part A: Reductive Amination

  • Reactor Charging: Charge the 1 L reactor with 3-(2,2,2-Trifluoroacetyl)pyridine (100.0 g, 0.571 mol).

  • Solvent & Reagent Addition: Add anhydrous methanol (500 mL). Begin agitation at 200 RPM. Add the 7 N solution of ammonia in methanol (245 mL, 1.71 mol, 3.0 equiv). A slight exotherm may be observed.

  • Catalyst Addition: In a separate beaker, slurry the 10% Pd/C catalyst (50% wet, 10.0 g) in a small amount of methanol. Add this slurry to the reactor. Causality Note: Adding the catalyst as a slurry prevents it from becoming airborne and reduces the risk of ignition.

  • Inerting: Seal the reactor. Purge the headspace by pressurizing with nitrogen to 2 bar and venting three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 4 bar (approx. 60 psi). Heat the reactor contents to 40°C. The reaction is monitored by the cessation of hydrogen uptake. Typically, this requires 12-24 hours.

  • Reaction Completion & Cooldown: Once hydrogen uptake ceases, cool the reactor to 20°C. Vent the excess hydrogen and purge the system three times with nitrogen.

Part B: Catalyst Removal and Salt Formation

  • Catalyst Filtration: Prepare a filter pad with a 1 cm layer of Celite®. Crucial Safety Step: Pre-wet the Celite pad with methanol. Filter the reaction mixture through the pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with methanol (2 x 50 mL) to ensure complete transfer. The filtered catalyst must be immediately quenched under water.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure (rotary evaporator) to obtain the crude 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine as an oil.

  • Final Product Crystallization: Dissolve the crude amine oil in 2-propanol (500 mL). Cool this solution to 0-5°C in an ice bath.

  • HCl Addition: Slowly add the 5-6 N HCl solution in 2-propanol dropwise via an addition funnel. Monitor the internal temperature to ensure it does not rise above 15°C. A white precipitate will form. Continue addition until the pH of the slurry is ~1-2 (checked with wetted pH paper).

  • Product Isolation: Stir the resulting thick slurry at 0-5°C for an additional 1 hour to maximize precipitation. Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold (0°C) 2-propanol (2 x 100 mL) to remove residual impurities. Dry the product in a vacuum oven at 50°C to a constant weight.

Expected Results
ParameterTypical Value
Yield 105 - 115 g (86 - 94%)
Appearance White to off-white crystalline solid
Purity (HPLC) >99.0%
Melting Point Approx. 235-240 °C (decomposes)

Process Logic & Scale-Up Validation

Caption: Key process parameters and validation points.

  • Stoichiometry of Ammonia: Using an excess of ammonia (3 equivalents) is critical to push the equilibrium of the imine formation step forward, ensuring complete conversion of the starting ketone.

  • Catalyst Loading: The catalyst loading (in this case, ~1.7 mol% Pd) is a balance between reaction time and cost. This level provides a reasonable reaction rate without excessive expense. On larger scales, catalyst recovery and reuse may be evaluated.

  • Temperature and Pressure: The chosen conditions (40°C, 4 bar H₂) are relatively mild, minimizing potential side reactions such as pyridine ring reduction, while still providing sufficient driving force for the reaction. Higher temperatures or pressures are generally not required and could compromise selectivity.

  • Crystallization Solvent: 2-Propanol is an excellent choice for the final salt formation. It provides good solubility for the free base but poor solubility for the hydrochloride salt, leading to high product recovery. Its lower toxicity compared to solvents like diethyl ether also makes it preferable for scale-up.

Conclusion

This application note details a robust and scalable process for the synthesis of this compound. By focusing on the principles of catalytic reductive amination and adhering to strict safety protocols, this method provides a reliable pathway for producing multi-kilogram quantities of this valuable chemical intermediate. The process is characterized by high yield, excellent purity, and the use of industrially viable reagents and conditions, making it suitable for implementation in drug development and manufacturing campaigns.

References

Application Notes and Protocols for the Derivatization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. This key pharmaceutical intermediate, notable for its trifluoromethyl and pyridyl moieties, presents unique opportunities and challenges in synthesis and analysis. Derivatization is a critical strategy to enhance its molecular properties for analytical purposes, such as improving chromatographic behavior and enabling chiral separation, as well as for synthesizing novel molecular entities in drug discovery campaigns. This document explores fundamental derivatization techniques including amide coupling, sulfonamide and urea formation, and chiral derivatization for enantiomeric analysis. Each section offers a theoretical basis, explains the causal logic behind procedural choices, and provides robust, step-by-step protocols suitable for implementation in research and development laboratories.

Introduction: The Strategic Importance of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine is a chiral primary amine of significant interest in medicinal chemistry. Its structure combines two pharmacologically important features: a pyridyl ring and a trifluoromethyl (-CF3) group adjacent to the chiral center.

  • The Trifluoromethyl Group (-CF3): The incorporation of a -CF3 group is a well-established strategy in modern drug design.[1] This group is highly electronegative and lipophilic, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Key benefits include enhanced metabolic stability due to the strength of the C-F bond, improved cell membrane permeability, and increased binding affinity to biological targets.[3][4] The -CF3 group can also lower the pKa of the nearby amine, influencing its ionization state at physiological pH.[5]

  • The Pyridin-3-yl Moiety: The pyridine ring is a common heterocyclic scaffold in pharmaceuticals, acting as a bioisostere for a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor.

The primary amine functional group is a versatile handle for chemical modification. However, for analytical purposes, primary amines can be challenging. They are often polar and can exhibit poor peak shapes in gas chromatography (GC) without derivatization.[6] Furthermore, as 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine is chiral, resolving its enantiomers is crucial, since different enantiomers of a drug can have vastly different biological activities.[7] Derivatization with a chiral reagent is a classic and effective method to achieve this separation on standard achiral chromatography systems.[6][7]

This guide details the core chemical transformations used to derivatize this amine, providing researchers with the foundational knowledge and practical steps to modify and analyze this valuable compound.

Analyte Profile and Pre-reaction Considerations

Before derivatization, it is essential to understand the properties of the starting material.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 912761-24-1 (free base)
Molecular Formula C₇H₈ClF₃N₂ (hydrochloride salt)N/A
Molecular Weight 176.14 g/mol (free base)
Structure N/A

Key Consideration: The Hydrochloride Salt The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated. For the amine to act as a nucleophile in the derivatization reactions, it must first be deprotonated to its free base form. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, to the reaction mixture. The base neutralizes the HCl, liberating the free amine to react with the derivatizing agent.

Core Derivatization Methodologies and Protocols

The following sections detail four fundamental derivatization strategies. Each protocol is designed as a self-validating system, assuming standard laboratory equipment and reagent purity.

Workflow: General Derivatization Approach

The overall process for derivatizing the amine hydrochloride follows a logical sequence. First, the salt must be neutralized to liberate the nucleophilic free amine, which can then react with various electrophilic reagents to form the desired derivative.

G cluster_start Starting Material cluster_reaction Reaction Pathways start Amine Hydrochloride (Non-nucleophilic) free_amine Free Amine (Nucleophilic) start->free_amine Add Base (e.g., TEA, Pyridine) amide Amide Derivative free_amine->amide + Acyl Chloride or Carboxylic Acid + Coupling Agent sulfonamide Sulfonamide Derivative free_amine->sulfonamide + Sulfonyl Chloride urea Urea Derivative free_amine->urea + Isocyanate

Caption: General workflow for amine derivatization.

Amide Bond Formation via Acyl Chloride

Principle: The formation of an amide bond is one of the most fundamental reactions in organic synthesis. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride, is a robust and high-yielding method.[8] A base is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Causality & Application: This derivatization is used to synthesize novel compounds for structure-activity relationship (SAR) studies in drug discovery. Amide derivatives often exhibit modified solubility, stability, and biological activity compared to the parent amine. Analytically, the resulting amides are less polar and more volatile than the parent amine, making them more amenable to GC and improving peak shape in HPLC.

Protocol 1: Synthesis of N-(2,2,2-trifluoro-1-(pyridin-3-yl)ethyl)benzamide

ParameterSpecificationRationale
Reagents Amine·HCl, Benzoyl Chloride, Triethylamine (TEA), Dichloromethane (DCM)Benzoyl chloride is a common acylating agent. TEA is a non-nucleophilic base to scavenge HCl. DCM is a standard aprotic solvent.
Stoichiometry Amine:Benzoyl Chloride:TEA = 1 : 1.1 : 1.2A slight excess of the acyl chloride and base ensures complete consumption of the starting amine.
Temperature 0 °C to Room TemperatureThe initial cooling controls the exothermic reaction between the acyl chloride and amine.
Duration 1-3 hoursReaction is typically rapid at room temperature.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Base Addition: Cool the flask in an ice bath (0 °C). Add triethylamine (1.2 eq) dropwise and stir for 10 minutes. This generates the free amine in situ.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Sulfonamide Synthesis

Principle: Primary amines react readily with sulfonyl chlorides in the presence of a base to form stable sulfonamides.[9][10] This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. The resulting sulfonamides are often highly crystalline, which aids in purification and characterization.[9]

Causality & Application: Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and use as bioisosteres for amides or carboxylic acids.[10][11] Derivatization with a chromophoric or fluorophoric sulfonyl chloride, such as dansyl chloride, can be used to create derivatives with strong UV or fluorescence signals, significantly enhancing detection sensitivity in HPLC.

Protocol 2: Synthesis of N-(2,2,2-trifluoro-1-(pyridin-3-yl)ethyl)benzenesulfonamide

ParameterSpecificationRationale
Reagents Amine·HCl, Benzenesulfonyl Chloride, PyridinePyridine serves as both the base and a suitable solvent for this reaction.
Stoichiometry Amine:Benzenesulfonyl Chloride = 1 : 1.1A slight excess of the sulfonyl chloride drives the reaction to completion.
Temperature 0 °C to Room TemperatureCooling helps to control the initial exothermic reaction.
Duration 2-4 hoursSulfonylation is generally a rapid and efficient reaction.

Step-by-Step Methodology:

  • Preparation: Add this compound (1.0 eq) to a dry flask with a magnetic stir bar.

  • Solvent/Base: Add anhydrous pyridine as the solvent. The pyridine will also act as the base to neutralize HCl. Stir until the solid is dissolved.

  • Sulfonylation: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice-cold 2M HCl. This will protonate the excess pyridine and precipitate the sulfonamide product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove pyridinium hydrochloride. The crude sulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Urea Formation

Principle: The reaction of a primary amine with an isocyanate is a highly efficient addition reaction that forms a substituted urea.[12] This reaction is typically fast, proceeds under mild conditions, and often does not require a catalyst.[13]

Causality & Application: The urea functional group is a privileged scaffold in drug design, acting as a rigid hydrogen bond donor-acceptor unit.[14] Many approved drugs contain a urea moiety. This derivatization is primarily used in synthetic and medicinal chemistry to build new molecular entities with potential therapeutic value.

Protocol 3: Synthesis of 1-phenyl-3-(2,2,2-trifluoro-1-(pyridin-3-yl)ethyl)urea

ParameterSpecificationRationale
Reagents Amine·HCl, Phenyl Isocyanate, TEA, Tetrahydrofuran (THF)Phenyl isocyanate is a representative isocyanate. TEA frees the amine. THF is a common aprotic solvent.
Stoichiometry Amine:Isocyanate:TEA = 1 : 1.05 : 1.2A small excess of the isocyanate is used. TEA must be present to generate the free amine.
Temperature Room TemperatureThe reaction is typically efficient without heating or cooling.
Duration 1-2 hoursUrea formation from isocyanates is very rapid.

Step-by-Step Methodology:

  • Preparation: In a dry flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Base Addition: Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Urea Formation: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution. The reaction is often immediate.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor completion by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can often be purified by simple trituration with a solvent like diethyl ether to remove soluble impurities, followed by filtration. If needed, recrystallization or column chromatography can be employed.

Chiral Derivatization for Enantiomeric Analysis

Principle: The enantiomers of a chiral amine cannot be separated using standard achiral chromatography because they have identical physical properties.[7] Chiral derivatization overcomes this by reacting the racemic amine with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction creates a pair of diastereomers.[15] Diastereomers have different physical properties and can be separated and quantified using conventional achiral HPLC or GC systems.[6][7]

G cluster_input Racemic Amine Mixture cluster_output Diastereomeric Mixture cluster_analysis Analysis R_Amine (R)-Amine CDA + (S)-Chiral Derivatizing Agent (CDA) S_Amine (S)-Amine RS_Diastereomer (R,S)-Diastereomer CDA->RS_Diastereomer SS_Diastereomer (S,S)-Diastereomer CDA->SS_Diastereomer Separation Separation by Achiral Chromatography (HPLC or GC) RS_Diastereomer->Separation SS_Diastereomer->Separation Peak1 Peak 1 Separation->Peak1 Peak2 Peak 2 Separation->Peak2

Caption: Principle of chiral derivatization for analysis.

Common Chiral Derivatizing Agents for Amines:

Reagent NameAbbreviationFunctional GroupAnalytical Method
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPA-Cl (Mosher's Acid Chloride)Acid ChlorideNMR (¹H, ¹⁹F), HPLC
N-(Trifluoroacetyl)-L-prolyl chlorideTPCAcid ChlorideGC, HPLC
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Aryl FluorideHPLC-UV
(-)-Menthyl chloroformate-ChloroformateGC, HPLC

Protocol 4: Derivatization with Mosher's Acid Chloride (MTPA-Cl)

Causality & Application: Mosher's acid chloride is a widely used CDA.[7] The resulting MTPA-amides can be readily distinguished by ¹H and ¹⁹F NMR spectroscopy, allowing for the determination of enantiomeric excess (ee). The diastereomers can also be separated by HPLC. This protocol is essential for quality control and for studying stereoselective synthesis.

ParameterSpecificationRationale
Reagents Amine·HCl, (R)-(-)-MTPA-Cl, TEA, Anhydrous DCMMTPA-Cl is highly sensitive to moisture. Anhydrous conditions are critical to prevent hydrolysis of the reagent.
Stoichiometry Amine:MTPA-Cl:TEA = 1 : 1.1 : 1.5A slight excess of MTPA-Cl and a larger excess of base are used to drive the reaction and neutralize all HCl.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Duration 30-60 minutesThe reaction is rapid. It is crucial to ensure the reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate ee determination.

Step-by-Step Methodology:

  • Preparation: To a flame-dried vial under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DCM and anhydrous triethylamine (1.5 eq). Stir for 10 minutes.

  • Derivatization: Add (R)-(-)-MTPA-Cl (1.1 eq) via syringe.

  • Reaction: Stir the reaction at room temperature for 1 hour.

  • Analysis: The reaction mixture can be directly analyzed by ¹⁹F NMR to determine the ratio of the diastereomeric amides. Alternatively, for HPLC analysis, the mixture can be filtered to remove triethylammonium chloride, diluted with the mobile phase, and injected into the HPLC system equipped with a standard C18 column.

Summary and Comparison of Techniques

The choice of derivatization technique depends entirely on the researcher's goal.

TechniquePrimary ReagentKey PurposeAdvantages
Amide Synthesis Acyl ChlorideSynthetic modification for SAR studies.Robust, high-yielding, creates stable products.
Sulfonamide Synthesis Sulfonyl ChlorideBioisosteric replacement, creating detectable tags.Forms stable, often crystalline products; can enhance detection.
Urea Formation IsocyanateSynthetic modification for SAR studies.Very fast, high-yielding, mild conditions.
Chiral Derivatization Chiral Derivatizing Agent (e.g., MTPA-Cl)Determination of enantiomeric purity/excess.Allows separation of enantiomers on achiral columns.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. As a key building block in modern drug discovery and agrochemical development, the purity of this chiral amine is paramount. The presence of a trifluoromethyl group imparts unique properties like enhanced metabolic stability and lipophilicity, but it can also introduce specific challenges during purification.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering field-proven insights and validated protocols to ensure the highest purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: My isolated product is a sticky oil or a discolored solid, not the expected white crystalline powder. What is the likely cause?

A: This is a classic sign of impurities. Common culprits include:

  • Residual Solvents: High-boiling point solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove and may inhibit crystallization.

  • Process-Related Impurities: Unreacted starting materials or byproducts from the synthesis can interfere with the crystal lattice formation.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can lead to a mixture of the free base, the mono-hydrochloride, and potentially a di-hydrochloride salt (protonation on both the primary amine and the pyridine nitrogen), resulting in a non-crystalline mixture.

  • Degradation: Although the trifluoromethyl group is generally stable, the rest of the molecule could be susceptible to degradation under harsh workup conditions (e.g., high heat, strong base).[3][4]

Q2: I'm struggling to achieve high enantiomeric excess (e.e.) after attempting a classical chiral resolution. What should I investigate?

A: Low e.e. is a frequent challenge in diastereomeric salt crystallization. The primary factors to consider are:

  • Choice of Resolving Agent: Not all chiral acids will form well-defined, easily separable diastereomeric salts with your amine. An initial screen of different resolving agents is crucial.[5]

  • Crystallization Solvent: The solvent system is as important as the resolving agent. It must provide a significant solubility difference between the two diastereomeric salts.

  • Equilibration: During crystallization, the system may not have reached thermodynamic equilibrium, or a kinetic resolution may be occurring. Controlled cooling rates and aging times are critical.

  • Purity of Racemic Amine: Impurities in your starting racemic mixture can inhibit the crystallization of the desired diastereomer, leading to poor enrichment.

Q3: How can I effectively remove the free base form of the amine from the final hydrochloride salt?

A: The presence of the free base suggests an incomplete reaction with HCl or decomposition of the salt. A simple and effective method to purify this is a solvent trituration or recrystallization. Washing the solid product with a solvent in which the free base is soluble but the hydrochloride salt is not (e.g., diethyl ether, ethyl acetate, or a mixture of heptane/ethyl acetate) can effectively remove the more non-polar free base.

Q4: What are the recommended analytical methods for confirming the purity, identity, and chiral integrity of the final product?

A: A combination of techniques is essential for a complete picture:

  • Identity: ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to confirm the chemical structure.

  • Purity (Chemical): HPLC with UV detection is the standard for quantitative purity analysis. An LC-MS method can help identify unknown impurity peaks.[6]

  • Purity (Chiral): Chiral HPLC is the gold standard for determining enantiomeric excess.

  • Salt Form/Stoichiometry: Titration (e.g., potentiometric titration) can confirm the chloride content and the salt stoichiometry.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Crystallization & Salt Formation Failures

The hydrochloride salt of this amine is typically a crystalline solid.[7] Failure to achieve a crystalline product is a common hurdle.

Problem: The product "oils out" during crystallization instead of forming a solid.

Root Cause Analysis & Solution Workflow:

G start Product 'Oils Out' check_purity Analyze Crude Purity (¹H NMR, LC-MS) start->check_purity check_solvent Is Residual Solvent Present? check_purity->check_solvent check_impurities Are Organic Impurities >2%? check_solvent->check_impurities No solution_solvent Action: Re-dissolve and remove solvent under high vacuum (consider azeotropic removal) check_solvent->solution_solvent Yes solution_impurities Action: Perform Acid-Base Extraction or Chromatography (See Guide 2) check_impurities->solution_impurities Yes check_hcl Verify HCl Stoichiometry (Titration or pH check) check_impurities->check_hcl No solution_solvent->check_purity solution_impurities->check_purity adjust_hcl Action: Adjust pH to ~2-3 with ethereal HCl or aqueous HCl, then re-precipitate. check_hcl->adjust_hcl Incorrect recrystallize Proceed to Recrystallization (See Protocol 1) check_hcl->recrystallize Correct adjust_hcl->recrystallize

Expert Insight: Oiling out occurs when the product's melting point is lower than the boiling point of the crystallization solvent, or when impurities act as a eutectic mixture. The goal is to either raise the melting point by increasing purity or lower the solution temperature by choosing a more appropriate solvent system.

Guide 2: Systematic Removal of Synthesis-Related Impurities

A robust purification strategy is essential to remove byproducts and unreacted starting materials. An acid-base extraction is particularly effective for amines.

Step-by-Step Acid-Base Purification Protocol:

  • Dissolution: Dissolve the crude product (as free base or crude salt) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Add 1M aqueous HCl to the separatory funnel. Shake vigorously. The protonated amine hydrochloride will partition into the aqueous layer, while non-basic organic impurities remain in the organic layer.

  • Separation: Separate the layers. Retain the aqueous layer.

  • Organic Wash: Wash the aqueous layer with fresh ethyl acetate or DCM to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amine, converting it back to the free base.

  • Product Extraction: Extract the aqueous layer multiple times with ethyl acetate or DCM. The neutral free base will now partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane) to precipitate the pure hydrochloride salt.

Guide 3: Optimizing Chiral Resolution of the Racemic Amine

Obtaining a single enantiomer is often the end goal. Classical resolution via diastereomeric salt formation remains a powerful and scalable method.[8]

Problem: Low diastereomeric excess (d.e.) or poor yield after crystallization.

Core Strategy: The key is to create a significant solubility difference between the two diastereomeric salts (R-amine/R-acid and S-amine/R-acid).

Table 1: Recommended Chiral Resolving Agents & Solvents for Screening

Resolving AgentClassRecommended Initial Solvents
(+)-Dibenzoyl-D-tartaric acidTartaric Acid DerivativeEthanol, Methanol, Isopropanol
(-)-Di-p-toluoyl-L-tartaric acidTartaric Acid DerivativeAcetonitrile, Acetone/Water mixtures
(1R)-(-)-10-Camphorsulfonic acidSulfonic AcidEthyl Acetate, Isopropanol
(S)-(+)-Mandelic acidMandelic Acid DerivativeWater, Ethanol/Water mixtures

Experimental Workflow for Resolution Screening:

G start Start: Racemic Amine Free Base prepare Prepare stock solutions: - Amine in Solvent A - Resolving Agents in Solvent A start->prepare screen Screening Array: Mix Amine + 0.5 eq. Agent in multiple solvents (A, B, C...) prepare->screen observe Observe for Crystallization (Room Temp -> Cool -> Scratch) screen->observe analyze Isolate Solids. Analyze d.e.: 1. Break salt (Base/Acid) 2. Analyze by Chiral HPLC observe->analyze Solid Forms optimize Optimize 'Hit' Conditions: - Solvent Ratio - Equivalents of Agent - Cooling Profile analyze->optimize d.e. > 20% scaleup Scale-Up Optimized Protocol optimize->scaleup

Expert Insight: Start the screen with 0.5 equivalents of the resolving agent.[5] This often provides a faster route to high enrichment, as it prevents the unwanted diastereomer from co-precipitating. Once a promising "hit" is found, the stoichiometry can be optimized towards 1.0 equivalent for better yield.

Section 3: Validated Protocols

Protocol 1: Recrystallization of this compound

This protocol assumes you have the crude hydrochloride salt.

  • Solvent Selection: Choose a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures. Good starting points are isopropanol (IPA), ethanol, or a mixture like IPA/Heptane or Methanol/Ethyl Acetate.

  • Dissolution: In a clean flask, add the crude salt and the minimum amount of the chosen hot solvent (e.g., IPA) required to fully dissolve the solid. Use a heating mantle and magnetic stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 2: Standard Purity Analysis by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Rationale: The C18 column provides good retention for this moderately polar compound. TFA is used as an ion-pairing agent to ensure sharp peak shapes for the basic amine.

References

Technical Support Center: 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A common and effective method for synthesizing this compound involves a two-step process starting from 3-pyridinecarboxaldehyde. The first step is a nucleophilic trifluoromethylation, typically using the Ruppert-Prakash reagent (TMSCF₃), to form a trifluoromethylated intermediate. This is followed by the conversion of the intermediate to the desired amine and subsequent formation of the hydrochloride salt.

The critical steps that require careful control are:

  • Nucleophilic Trifluoromethylation: The reaction conditions, including the choice of catalyst and solvent, can significantly impact the yield and purity of the trifluoromethylated intermediate.

  • Reduction/Amination: The conversion of the intermediate to the final amine is a crucial step where various side products can form.

  • Salt Formation and Purification: The final step of forming the hydrochloride salt and purifying the product is essential for obtaining a high-purity final compound.

Q2: I am observing a significant amount of an unexpected side product in my initial trifluoromethylation step. What could it be?

During the nucleophilic trifluoromethylation of 3-pyridinecarboxaldehyde using TMSCF₃, the primary expected intermediate is the corresponding trifluoromethylated silyl ether. However, the formation of a dimeric ether is a common side reaction, especially if the reaction conditions are not optimized.

Troubleshooting:

  • Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Moisture can lead to the formation of trifluoromethane (CHF₃) and reduce the efficiency of the desired reaction.

  • Reaction Temperature: Maintain the recommended reaction temperature. Deviations can lead to increased side product formation.

  • Stoichiometry: Use the correct stoichiometry of reagents. An excess of the aldehyde can sometimes favor dimerization.

Q3: My reduction step is not going to completion, and I see multiple spots on my TLC plate. What are the likely side products?

The conversion of the trifluoromethylated intermediate to the amine can be challenging. Depending on the specific synthetic route, you might be reducing an imine or a trifluoromethyl ketone. In either case, incomplete reduction and over-reduction are potential issues.

Likely Side Products:

  • Unreacted Starting Material: The trifluoromethylated imine or ketone may not be fully consumed.

  • Alcohol Intermediate: If reducing a ketone, the corresponding trifluoromethyl alcohol may be present.

  • Over-reduction Products: In some cases, the pyridine ring itself can be susceptible to reduction, leading to piperidine derivatives, although this is less common under standard conditions for imine/ketone reduction.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice for reducing imines and ketones. For more stubborn reductions, stronger reducing agents like lithium aluminum hydride (LiAlH₄) might be considered, but with caution due to its higher reactivity.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.

  • pH Control: The pH of the reaction mixture can influence the stability of the imine and the efficiency of the reduction. Ensure the pH is within the optimal range for the chosen reducing agent.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a more in-depth look at potential side products and offers detailed strategies to minimize their formation.

Side Product 1: Over-reduction of the Pyridine Ring

While less common, aggressive reducing agents or harsh reaction conditions can lead to the reduction of the pyridine ring, resulting in the formation of 2,2,2-trifluoro-1-(piperidin-3-yl)ethanamine.

Identification:

  • Mass Spectrometry (MS): The mass of this side product will be higher than the desired product due to the addition of hydrogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic signals corresponding to the pyridine ring will be absent in the ¹H NMR spectrum, and new signals in the aliphatic region will appear.

Mitigation Strategies:

StrategyDescription
Choice of Reducing Agent Use milder reducing agents like sodium borohydride or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under controlled pressure and temperature.
Reaction Conditions Avoid high temperatures and prolonged reaction times during the reduction step.
Protecting Groups In some cases, protecting the pyridine nitrogen can prevent its reduction, but this adds extra steps to the synthesis.
Side Product 2: Formation of Dimeric Impurities

Dimerization can occur at various stages of the synthesis, particularly during the formation of the trifluoromethylated intermediate or during the handling of the final amine product.

Identification:

  • LC-MS: Dimeric impurities will have a mass that is approximately double that of the expected product.

  • NMR: The NMR spectrum will be more complex, with a different integration ratio than expected.

Mitigation Strategies:

  • Controlled Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

  • Purification: Careful purification by column chromatography or recrystallization can remove dimeric impurities.

Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of 3-Pyridinecarboxaldehyde
  • To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere at -78 °C, add TMSCF₃ (1.5 eq).

  • Add a catalytic amount of a suitable fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), dropwise.

  • Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Reaction Workflow

G A 3-Pyridinecarboxaldehyde B Nucleophilic Trifluoromethylation (TMSCF3, Catalyst) A->B C Trifluoromethylated Intermediate B->C D Reduction / Amination C->D E 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine D->E F HCl Salt Formation E->F G Final Product F->G

Caption: General synthetic workflow.

Troubleshooting Logic

Caption: Troubleshooting decision tree.

"2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS: 5108-96-3). This guide is intended for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimentation. The information provided herein is synthesized from established chemical principles and data on related molecular structures to offer expert guidance and troubleshooting strategies.

I. Core Concepts: Understanding the Molecule's Stability Profile

This compound is a compound featuring a pyridine ring and a trifluoroethylamine moiety. Its stability is influenced by the inherent properties of these functional groups. The trifluoromethyl group, with its strong electron-withdrawing nature and robust C-F bonds, generally enhances thermal and chemical stability.[1] Conversely, the pyridine ring and the amine group introduce potential sites for degradation under specific environmental conditions.[2] This molecule is also noted to be hygroscopic, as well as air and light sensitive, necessitating careful handling and storage.[1][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It should be kept in a cool, dry, and well-ventilated place, protected from light and moisture due to its hygroscopic and light-sensitive nature.[1][3][4]

ParameterRecommended ConditionRationale
Temperature See product label; generally cool.[3]Minimizes thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen).[3]Protects against air-sensitive degradation pathways (e.g., oxidation).
Light Amber vial or stored in the dark.[3]Prevents photochemical degradation.
Moisture Tightly sealed container with desiccant.The compound is hygroscopic; moisture can affect purity and stability.[1]

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

  • Oxidation: The pyridine ring is susceptible to oxidation, potentially forming N-oxides.

  • Hydrolysis: While the trifluoroethylamine group is generally stable, extreme pH and temperature could lead to hydrolysis, although this is less common. The primary concern would be potential reactions involving the pyridine ring.

  • Photochemical Degradation: Pyridine and its derivatives can undergo photochemical transformations.[2] The specific products would depend on the solvent and atmosphere.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of irritating gases.[7]

Q3: What are some common incompatible materials to avoid?

A3: Avoid contact with strong oxidizing agents, as these can react with the amine and pyridine functionalities.[8] Also, given its hygroscopic nature, avoid exposure to moisture.[1]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis During a Stability Study.

  • Question: I am running an HPLC stability study on a solution of this compound, and I am observing new, smaller peaks over time. What could be the cause?

  • Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of the degradation products will depend on the storage conditions of your solution (solvent, pH, light exposure, temperature).

Troubleshooting Workflow: Investigating Unexpected HPLC Peaks

Caption: Workflow for troubleshooting unexpected degradation peaks.

Issue 2: The compound shows poor solubility or precipitates out of solution.

  • Question: I am having trouble dissolving the compound in my desired solvent system, or it precipitates over time. What should I do?

  • Answer: As a hydrochloride salt, its solubility is pH-dependent. In neutral or basic aqueous solutions, the free base may be less soluble and could precipitate.

    • Recommendation 1: pH Adjustment. Try acidifying the solvent system to maintain the protonated, more soluble form of the amine.

    • Recommendation 2: Solvent Screening. If aqueous systems are problematic, explore a range of organic solvents.

    • Recommendation 3: Cosolvents. The use of a cosolvent system (e.g., water/acetonitrile, water/ethanol) may improve and maintain solubility.

IV. Experimental Protocol: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

Objective: To develop a reverse-phase HPLC method capable of resolving the parent compound from degradation products generated under forced degradation conditions.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  • Prepare working solutions by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

2. Forced Degradation Studies: [5][6]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C for 4-8 hours. Neutralize before injection.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60°C for 4-8 hours. Neutralize before injection.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24-48 hours.

3. HPLC Method Parameters (Starting Conditions):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 260 nm (based on the pyridine chromophore).
  • Injection Volume: 10 µL.

4. Method Optimization:

  • Analyze the stressed samples using the initial HPLC conditions.
  • If co-elution of the parent peak and degradation products is observed, adjust the gradient slope, mobile phase composition (e.g., different pH or organic modifier like methanol), or column chemistry.
  • The goal is to achieve baseline separation of all significant peaks.

5. Validation:

  • Once a suitable method is developed, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Workflow for HPLC Method Development

Caption: HPLC method development and validation workflow.

V. References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich. 3

  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica. 8

  • The Chemistry of Fluorine: Understanding 2,2,2-Trifluoroethylamine Hydrochloride and its Industrial Impact. NINGBO INNO PHARMCHEM CO.,LTD. 1

  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific. 7

  • The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. (2020). ResearchGate. 9

  • Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. (n.d.). 10

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine - Sigma-Aldrich. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Degradation of Pyridines in the Environment. (n.d.). ResearchGate. 2

  • Biodegradation of pyridine by an isolated bacterial consortium/strain and bio-augmentation of strain into activated sludge to enhance pyridine biodegradation. (2008). PubMed. 11

  • Forced Degradation Studies. (2016). MedCrave online. 5

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry. 6

  • 2-Chloro-5-(trifluoromethyl)pyridin-3-amine - Apollo Scientific. (2023). Apollo Scientific. 12

  • Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. (2014). RSC Publishing. 13

  • Analytical Methods. (n.d.). RSC Publishing. 14

  • (S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride - ChemicalBook. (n.d.). ChemicalBook. 15

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology - ASM Journals. 16

  • 1391432-41-9 (R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine hydrochloride AKSci 5394EZ. (n.d.). AK Scientific. 17

  • Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. (n.d.). Changzhou Kangmei Chemical Industry Co.,Limited. 4

  • Complete Monograph Methods. (n.d.). Merck Millipore. 18

  • 912761-24-1|2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine - BLDpharm. (n.d.). BLDpharm. 19

  • 2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHANAMINE HCl | Sapphire Bioscience. (n.d.). Sapphire Bioscience. 20

  • 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine Chemical Properties - ChemicalBook. (n.d.). ChemicalBook. 21

  • Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. (2021). PubMed. 22

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (2016). Public Library of Science. 23

  • Technical Support Center: 8-(3-Pyridyl)theophylline Degradation Pathways. (2025). Benchchem. 24

References

Technical Support Center: Crystallization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS RN: 1138011-22-9 for the hydrochloride salt, 912761-24-1 for the freebase).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in a crystalline form. The trifluoromethyl group and the pyridyl moiety introduce specific chemical properties that can make crystallization non-trivial. This guide provides in-depth, experience-driven advice to ensure you can achieve high-purity, crystalline material efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of crystalline this compound?

A1: Generally, amine hydrochlorides, especially those with fluorinated groups, tend to form white to off-white crystalline powders or needles.[2][3] The final morphology can be highly dependent on the crystallization solvent system and the rate of cooling. Rapid crystallization often leads to finer powders, while slow, controlled crystallization can yield more defined crystalline structures.[4]

Q2: Why is my product "oiling out" instead of crystallizing?

A2: "Oiling out" is a common issue, particularly with salts of organic amines.[5] It occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a high concentration of the solute, the presence of impurities, or a solvent system in which the compound has high solubility even at lower temperatures. The trifluoromethyl group can also increase the lipophilicity of the molecule, contributing to this phenomenon.

Q3: Can impurities significantly affect the crystallization of this compound?

A3: Absolutely. Impurities can act as crystal growth inhibitors, leading to poor crystal quality, oiling out, or complete failure to crystallize.[6][7] Even small amounts of structurally related impurities can disrupt the crystal lattice formation.[8][9] It is crucial to ensure the purity of the starting freebase before attempting salt formation and crystallization.

Q4: What are the best general solvent systems for crystallizing amine hydrochlorides?

A4: A common and effective strategy is to use a solvent/anti-solvent system.[10][11][12] Typically, the amine hydrochloride is dissolved in a polar solvent in which it is soluble (like isopropanol, ethanol, or methanol), and then a less polar anti-solvent (such as diethyl ether, ethyl acetate, or heptane) is added to induce precipitation.[5] The key is to find a balance where the compound is soluble in the solvent at elevated temperatures but sparingly soluble in the mixture at room temperature or below.

Troubleshooting Guides

Scenario 1: Oiling Out or Gummy Precipitate Formation

This is one of the most frequent challenges encountered. The formation of an oil or a sticky solid indicates that the supersaturation level is too high for orderly crystal nucleation and growth.

Root Cause Analysis:

  • High Supersaturation: The concentration of the solute is too high in the chosen solvent.

  • Inappropriate Solvent System: The solvent may be too "good," keeping the compound in solution even after adding an anti-solvent or cooling.

  • Presence of Water or Impurities: Water can sometimes hinder the crystallization of hydrochloride salts, and impurities can disrupt the crystal lattice.[5][7]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting oiling out.

Detailed Steps:

  • Reduce Concentration: If you observe oiling, try diluting the solution with more of the primary solvent before adding the anti-solvent or cooling.

  • Optimize Anti-Solvent Addition: Add the anti-solvent dropwise at a slightly elevated temperature. This maintains a lower level of supersaturation, favoring crystal growth over oiling.[13][14]

  • Solvent System Modification: If the problem persists, a change in the solvent system is warranted. If you are using a highly polar solvent like methanol, switch to a slightly less polar one like isopropanol (IPA) or ethanol.[5] For the anti-solvent, consider a less polar option like heptane or toluene instead of diethyl ether.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" can provide a template for crystal growth and bypass the nucleation barrier that often leads to oiling.

Scenario 2: Poor Crystal Quality or Very Fine Powder

The formation of very fine needles or a powder can be problematic for downstream processing, such as filtration and drying.

Root Cause Analysis:

  • Rapid Crystallization: Cooling the solution too quickly or adding the anti-solvent too fast generates a high number of nuclei, leading to small crystals.[4]

  • High Agitation: Excessive stirring can also lead to the formation of many small crystals.

  • Impurity Effects: Certain impurities can preferentially adsorb to specific crystal faces, stunting growth and altering the crystal habit.[7][8]

Recommended Protocol for Improved Crystal Size:

StepParameterRecommended ActionRationale
1Dissolution Temperature Dissolve at a temperature just below the boiling point of the solvent.Ensures complete dissolution without solvent loss.
2Cooling Rate Cool slowly and in a stepwise manner. For example, cool from 70°C to 40°C over 1 hour, then to 20°C over 2 hours, and finally to 0-5°C.Slow cooling reduces the rate of supersaturation, allowing for larger crystal growth.[4]
3Agitation Stir gently or allow to stand without stirring once nucleation begins.Minimizes secondary nucleation, which leads to smaller crystals.[15]
4Aging Time Hold the slurry at the final temperature for several hours.Allows for Ostwald ripening, where larger crystals grow at the expense of smaller ones.
Scenario 3: Low Yield

Low yield can be due to incomplete crystallization or losses during workup.

Root Cause Analysis:

  • High Solubility in Mother Liquor: The compound may still be significantly soluble in the final solvent mixture, even at low temperatures.

  • Insufficient Anti-Solvent: Not enough anti-solvent was added to sufficiently decrease the solubility.

  • Premature Filtration: The crystals were not given enough time to fully precipitate.

Optimization Strategy:

Caption: Workflow for optimizing crystallization yield.

Detailed Steps:

  • Analyze the Mother Liquor: Before discarding the filtrate, concentrate a small sample to see if a significant amount of product remains.

  • Adjust Solvent/Anti-solvent Ratio: If a large amount of product is in the mother liquor, you may need to increase the proportion of the anti-solvent.

  • Lower the Final Temperature: Cooling the slurry to temperatures between 0°C and -20°C (if the solvent system allows) can significantly decrease the solubility and improve the yield.

  • Increase Crystallization Time: Allow the mixture to stir at the final temperature for a longer period (e.g., overnight) to ensure complete precipitation.

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization of this compound
  • Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of hot isopropanol (IPA). Start with approximately 3-5 mL of IPA per gram of crude material and add more if necessary to achieve complete dissolution at around 60-70°C.

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel to remove these impurities.

  • Anti-Solvent Addition: While stirring the hot IPA solution, slowly add diethyl ether dropwise until the solution becomes faintly turbid. This indicates the point of saturation.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, you can place the flask in an insulated container to slow the cooling rate.[15]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath or refrigerator (4°C) for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

Technical Support Center: Enantiomeric Enrichment of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the enantiomeric excess (e.e.) of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. As a critical chiral building block in pharmaceutical development, achieving high enantiopurity is paramount. This center is designed to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution by forming diastereomeric salts is a robust and scalable method for separating enantiomers.[1][2] This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1][3]

Q1: My chiral resolution is yielding low enantiomeric excess (<80% e.e.). What are the likely causes and how can I improve it?

A1: Low enantiomeric excess during diastereomeric salt resolution often points to issues in the crystallization process.[4] Here’s a systematic approach to troubleshooting:

  • Choice of Resolving Agent: The interaction between your racemic amine and the resolving agent is critical. An ideal agent will form a salt with one enantiomer that is significantly less soluble than the salt of the other enantiomer.[4] For chiral amines, common resolving agents include tartaric acid and its derivatives.[2][3]

    • Troubleshooting Step: Screen a variety of chiral acids. Besides standard tartaric acid, consider derivatives like (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) or (-)-di-p-toluoyl-L-tartaric acid.[1] The structural fit between the amine and the resolving agent can dramatically influence the solubility difference of the resulting diastereomeric salts.

  • Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts.

    • Troubleshooting Step: Conduct small-scale solubility studies with different solvents or solvent mixtures. Common solvents for this type of resolution include alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), sometimes with the addition of water. The goal is to find a system where one diastereomeric salt is sparingly soluble while the other remains in solution.

  • Stoichiometry of the Resolving Agent: Using an incorrect molar ratio of the resolving agent can lead to incomplete salt formation or co-precipitation.[4]

    • Troubleshooting Step: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5-0.6 equivalents) of the resolving agent can lead to a higher enantiomeric excess in the crystallized product, albeit with a lower yield in the initial crop.

  • Crystallization Conditions: Temperature and cooling rate significantly impact the selectivity of the crystallization.

    • Troubleshooting Step: Slow, controlled cooling is generally preferred over rapid cooling to allow for the selective crystallization of the less soluble diastereomer. Seeding the solution with a few crystals of the desired diastereomeric salt can also promote selective crystallization.[5]

Q2: I've managed to obtain a diastereomeric salt with high purity, but the yield is very low. How can I improve the yield without compromising the enantiomeric excess?

A2: This is a common trade-off in fractional crystallization. Here are some strategies to improve your yield:

  • Mother Liquor Rework: The mother liquor, enriched in the more soluble diastereomer, can be treated to recover the resolving agent and the other enantiomer of the amine. This "unwanted" enantiomer can then be racemized and recycled, improving the overall process efficiency.

  • Optimization of Solvent Volume: Using the minimum amount of solvent necessary to dissolve the diastereomeric salts at an elevated temperature can help maximize the recovery of the less soluble salt upon cooling.

  • Stepwise Crystallization: Instead of a single crystallization, a multi-step process can be employed. The first crop of crystals will have the highest enantiomeric excess. Subsequent crops can be recrystallized to further improve their purity.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially react with one enantiomer of a racemic mixture.[6][7] For amines, lipases are commonly used to catalyze the acylation of one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product.

Q3: My enzymatic resolution is slow and results in a low conversion rate. What factors should I investigate?

A3: Several factors can influence the efficiency of an enzymatic resolution:

  • Enzyme Selection: Not all enzymes will be effective for a specific substrate.

    • Troubleshooting Step: Screen different lipases, such as Candida antarctica lipase B (CALB), for their activity and selectivity towards your amine.[8]

  • Acyl Donor: The choice of acyl donor can impact the reaction rate.

    • Troubleshooting Step: Experiment with different acyl donors, such as ethyl acetate or isopropenyl acetate.[8]

  • Reaction Conditions: Temperature and solvent are critical parameters.

    • Troubleshooting Step: Optimize the temperature to match the enzyme's optimal activity range. The choice of an organic solvent is also crucial; non-polar solvents are often preferred for lipase-catalyzed reactions.

Q4: The maximum theoretical yield for a kinetic resolution is 50%. How can I overcome this limitation to improve the overall yield of the desired enantiomer?

A4: To surpass the 50% yield barrier, a dynamic kinetic resolution (DKR) can be implemented.[6][9] In a DKR, the kinetic resolution is coupled with an in-situ racemization of the unreacted enantiomer.[6] This allows for the theoretical conversion of 100% of the starting racemic material into the desired enantiomerically pure product.[9]

  • Racemization Catalyst: A key component of a DKR is an effective racemization catalyst that does not interfere with the enzyme. For amines, ruthenium-based catalysts have been shown to be effective.[6]

Section 3: Purification and Analysis by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is an essential tool for both the analytical determination of enantiomeric excess and the preparative purification of enantiomers.[10][11]

Q5: I am having difficulty achieving baseline separation of the enantiomers on my chiral HPLC column. What can I do to improve the resolution?

A5: Achieving good separation in chiral HPLC often requires methodical optimization.

  • Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point for trifluoromethyl-containing compounds.[11]

    • Troubleshooting Step: Screen a few different types of chiral columns to find one that provides the best selectivity for your compound.

  • Mobile Phase Composition: The mobile phase composition significantly affects retention and selectivity.

    • Troubleshooting Step: Systematically vary the ratio of the mobile phase components. For normal-phase chromatography, this typically involves adjusting the ratio of a non-polar solvent (like hexane) and an alcohol (like isopropanol). Small amounts of additives, such as trifluoroacetic acid or an amine, can also dramatically improve peak shape and resolution for basic compounds.[12]

  • Flow Rate and Temperature: These parameters can also be adjusted to fine-tune the separation.

    • Troubleshooting Step: Lowering the flow rate can sometimes improve resolution, at the cost of longer analysis times. Adjusting the column temperature can also alter the interactions between the analyte and the CSP, potentially improving separation.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (+)-DBTA). Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the crystallized diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free amine.

  • Extraction and Analysis: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate it. Determine the enantiomeric excess using chiral HPLC.

Visualizations

Diastereomeric_Salt_Resolution racemic_amine Racemic Amine (R/S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine salt_formation Diastereomeric Salt Formation (Heating) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->salt_formation solvent Solvent System solvent->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Liquid liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation enriched_amine Enantiomerically Enriched Amine liberation->enriched_amine

References

Technical Support Center: Reaction Condition Optimization for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and membrane permeability of drug candidates.[1] However, the synthesis of chiral trifluoromethylated amines presents unique challenges.[2] This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions for improved yield, purity, and stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Initiation and Reagent Selection

Question 1: I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion in the synthesis of trifluoromethylated amines often points to issues with reagent activity, reaction setup, or the choice of catalyst. Here’s a systematic approach to diagnosing and resolving the problem:

  • Reagent Quality and Handling:

    • Trifluoromethylating Agent: The choice and handling of your CF3 source are critical. Reagents like Togni's reagent or Umemoto's reagent are common sources for generating a CF3 radical.[3][4] Ensure these reagents have been stored under anhydrous conditions and are not degraded.

    • Amine Source: The purity of the pyridine-containing starting material is crucial. Impurities can interfere with the catalyst or react with the trifluoromethylating agent. Verify the purity of your starting materials using appropriate analytical techniques.[5]

    • Solvent: Ensure your solvent is anhydrous. Water can quench reactive intermediates and deactivate catalysts.

  • Catalyst Selection and Activation:

    • The synthesis of chiral trifluoromethylated amines often employs metal or organic catalysts.[2] For instance, palladium-catalyzed reactions are effective for C-N bond formation.[5]

    • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities. Ensure proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line). If you suspect catalyst deactivation, consider using a fresh batch.[5]

    • Ligand Choice: In metal-catalyzed reactions, the choice of ligand is critical. For Buchwald-Hartwig amination, robust phosphine ligands can improve catalytic activity.[5]

  • Reaction Temperature:

    • Some reactions for synthesizing trifluoromethylated amines require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates.[2] Conversely, some highly reactive starting materials may require lower temperatures to achieve optimal enantioselectivity.[2] Carefully review literature procedures for the specific reaction you are performing and consider a systematic temperature screen.

Section 2: Yield and Purity Optimization

Question 2: My reaction yields are consistently low. What strategies can I employ to improve the yield of this compound?

Answer: Low yields can be attributed to incomplete reactions, side product formation, or issues with product isolation. Here are some optimization strategies:

  • Reaction Time and Temperature:

    • Systematically vary the reaction time and temperature. An incomplete reaction is a common cause of low yield.[5] Monitor the reaction progress by techniques like TLC, GC-MS, or NMR to determine the optimal reaction time.

    • For some imine reductions, elevated temperatures may be necessary for high conversion.[2]

  • Stoichiometry of Reagents:

    • Carefully optimize the molar ratios of your reactants, catalyst, and any additives. An excess of one reagent may lead to side reactions, while an insufficient amount of catalyst will slow down the reaction.

  • Side Reaction Mitigation:

    • The formation of byproducts is a significant contributor to low yields. Common side reactions in trifluoromethylation can include over-reaction or decomposition of starting materials or products.

    • Characterize your side products to understand the competing reaction pathways. This information will guide your optimization efforts. For example, if you observe products arising from a Ritter-type reaction, you may need to adjust your solvent or acid scavenger.[6]

  • Work-up and Purification:

    • Product loss during extraction and purification can significantly impact the final yield.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your amine product. For basic amines, extraction from a basic aqueous solution into an organic solvent is typically effective.[7]

    • Purification: Column chromatography is a common purification method. Select an appropriate solvent system to achieve good separation of your product from impurities. Recrystallization of the hydrochloride salt can also be an effective final purification step.[5]

Table 1: General Troubleshooting for Low Yield

Possible Cause Suggested Solution
Incomplete ReactionIncrease reaction time or temperature. Monitor reaction progress.[5]
Catalyst DeactivationUse fresh catalyst and ensure inert reaction conditions.[5]
Suboptimal Reagent RatioPerform a stoichiometry screen to find the optimal ratio.
Side Product FormationIdentify byproducts and adjust conditions (e.g., temperature, solvent) to minimize their formation.
Poor Product IsolationOptimize work-up and purification procedures, including pH adjustment for extractions and solvent selection for chromatography.[5][7]
Section 3: Stereoselectivity in Chiral Synthesis

Question 3: I am struggling to achieve high enantioselectivity in the asymmetric synthesis of the chiral amine. What factors influence stereocontrol, and how can I improve it?

Answer: Achieving high enantioselectivity is a primary challenge in the synthesis of chiral trifluoromethylated amines.[2] Several factors critically influence the stereochemical outcome:

  • Chiral Catalyst/Auxiliary:

    • The choice of a chiral catalyst or auxiliary is paramount. Cinchona alkaloids and chiral phosphoric acids are examples of catalysts used in asymmetric imine isomerization and reduction.[2][8]

    • Ensure the chiral catalyst is of high enantiomeric purity.

    • The catalyst loading can also impact enantioselectivity. A systematic screen of catalyst loading is recommended.

  • Reaction Temperature:

    • Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[2] However, this may come at the cost of a slower reaction rate.

  • Solvent Effects:

    • The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Screen a range of solvents with varying properties.

  • Substrate-Catalyst Interaction:

    • The electronic and steric properties of the substituents on the pyridine ring and the imine can affect how the substrate interacts with the chiral catalyst. In some cases, electron-withdrawing groups on the aryl imine lead to higher reactivity and better enantioselectivity at lower temperatures.[2]

Diagram 1: Key Factors Influencing Enantioselectivity

G Enantioselectivity Enantioselectivity Catalyst Catalyst Catalyst->Enantioselectivity Chiral Ligand/Auxiliary Temperature Temperature Temperature->Enantioselectivity Lower Temp = Higher ee% Solvent Solvent Solvent->Enantioselectivity Polarity & Coordination Substrate Substrate Substrate->Enantioselectivity Steric & Electronic Effects

Caption: Factors influencing enantioselectivity in asymmetric synthesis.

Section 4: Product Isolation and Characterization

Question 4: I am having difficulty isolating the final hydrochloride salt in a pure, crystalline form. What are some best practices for the salt formation and purification?

Answer: The isolation and purification of the hydrochloride salt of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine require careful control of conditions to ensure high purity and a crystalline final product.

  • Salt Formation:

    • After the reaction and initial work-up to isolate the free amine, the hydrochloride salt is typically formed by treating a solution of the amine in a suitable organic solvent (e.g., diethyl ether, dioxane, or isopropanol) with a solution of HCl in the same or a miscible solvent. Anhydrous HCl is crucial to prevent the introduction of water.

    • The addition of the HCl solution should be done slowly, often at a reduced temperature, to promote the formation of well-defined crystals.

  • Solvent Selection for Crystallization:

    • The choice of solvent is critical for obtaining a crystalline solid. The ideal solvent will dissolve the free amine but have low solubility for the hydrochloride salt, thus promoting precipitation.

    • If the product oils out, consider using a different solvent system or a mixture of solvents.

  • Purification of the Salt:

    • Recrystallization: If the initial salt is impure, recrystallization is a powerful purification technique.[5] The goal is to find a solvent or solvent mixture that dissolves the salt at an elevated temperature but has low solubility at a lower temperature.

    • Washing: After filtration, wash the crystalline salt with a small amount of cold, anhydrous solvent to remove any residual impurities.

  • Drying:

    • Dry the final product thoroughly under vacuum to remove all traces of solvent. Residual solvent can affect the accuracy of subsequent analytical measurements and the stability of the compound.

Diagram 2: Workflow for Hydrochloride Salt Formation and Purification

G cluster_0 Salt Formation cluster_1 Purification Free Amine in\nOrganic Solvent Free Amine in Organic Solvent Add Anhydrous HCl Add Anhydrous HCl Free Amine in\nOrganic Solvent->Add Anhydrous HCl Precipitation of Salt Precipitation of Salt Add Anhydrous HCl->Precipitation of Salt Crude Salt Crude Salt Precipitation of Salt->Crude Salt Recrystallization Recrystallization Crude Salt->Recrystallization Filtration & Washing Filtration & Washing Recrystallization->Filtration & Washing Drying under Vacuum Drying under Vacuum Filtration & Washing->Drying under Vacuum

Caption: A typical workflow for the formation and purification of an amine hydrochloride salt.

References

Technical Support Center: A Researcher's Guide to Handling 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, storage, and troubleshooting of this valuable, yet hygroscopic, chemical intermediate. Our aim is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Understanding the Challenge: The Hygroscopic Nature of Amine Hydrochlorides

This compound, like many amine salts, has a tendency to attract and absorb moisture from the atmosphere. This property, known as hygroscopicity, can introduce significant variability into your experiments if not properly managed. The absorption of water can lead to a range of issues, from inaccurate weighing and concentration calculations to degradation of the compound and the formation of impurities, ultimately impacting reaction yields and the reproducibility of your findings.[1][2]

This guide provides a structured question-and-answer format to directly address the common challenges and questions that arise when working with this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound upon receipt?

A1: Proper storage from the moment of receipt is critical to maintain the compound's integrity. The material should be stored in a tightly sealed, airtight container to minimize exposure to atmospheric moisture.[3] The ideal storage location is a cool, dry place. For long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended.[4]

Q2: What are the initial signs that my compound may have absorbed moisture?

A2: Visual inspection can often provide the first clues. A free-flowing, crystalline powder is the ideal state. If the compound appears clumpy, sticky, or has formed a solid mass, it has likely absorbed a significant amount of water. In some cases, very hygroscopic substances can even become oily or completely liquefy upon prolonged exposure to humid air.

Q3: Is it necessary to handle this compound in a glove box?

A3: The necessity of a glove box depends on the sensitivity of your application. For highly sensitive reactions where precise stoichiometry is crucial, weighing and handling the compound inside a glove box with a controlled, low-humidity atmosphere is the best practice.[5][6] For less sensitive applications, working quickly and minimizing the time the container is open to the air may be sufficient.[3] A glove bag can be a more economical alternative to a glove box.[6]

Weighing and Solution Preparation

Q4: What is the best practice for accurately weighing this hygroscopic compound?

A4: Accurate weighing requires minimizing exposure to air. If a glove box is not available, have all your equipment ready before opening the main container. Use a clean, dry weighing vessel. Open the container, quickly transfer an approximate amount of the solid to the weighing vessel, and immediately reseal the main container. Record the weight, and if you observe a steady increase in mass on the balance, it is a clear indication of water absorption.[7] For the most accurate results, consider preparing a stock solution from the entire contents of a new bottle.[4]

Q5: What solvents are recommended for dissolving this compound?

A5: The solubility of amine hydrochlorides can vary. Generally, they exhibit good solubility in polar protic solvents like methanol and ethanol. Solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also common.[8][9] For reactions requiring anhydrous conditions, ensure your solvent is thoroughly dried before use. It is always advisable to perform a small-scale solubility test with your chosen solvent before proceeding with a larger-scale reaction.

Q6: How can I prepare a stock solution of a known concentration if the compound has absorbed some water?

A6: If you suspect your compound has absorbed water, preparing a stock solution of a precise concentration becomes challenging. The most rigorous approach is to first determine the water content of the solid using Karl Fischer titration.[1][3][5] You can then correct the mass of the compound used to prepare the solution based on the measured water content. Alternatively, if the application is less sensitive to minor concentration variations, you can prepare a stock solution and then determine its concentration using a validated analytical method, such as quantitative NMR or HPLC with a reference standard.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.

Reaction Issues

Problem 1: My reaction yield is consistently lower than expected.

  • Possible Cause: Inaccurate quantification of the starting material due to water absorption. The actual mass of the amine hydrochloride is less than the weighed mass.

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your starting material. Adjust the amount of the compound used in the reaction accordingly.

    • Improve Handling: Implement stricter handling procedures. Use a glove box or glove bag for weighing.[5] Minimize the time the container is open.

    • Dry the Compound (with caution): For some amine salts, it may be possible to remove absorbed water. One method is azeotropic distillation with a solvent like toluene.[4] However, this should be done with care to avoid thermal degradation. It is crucial to verify the integrity of the compound after any drying procedure.

    • Prepare a Standardized Stock Solution: Prepare a stock solution and determine its exact concentration by titration or another quantitative analytical method before use.

Problem 2: I am observing unexpected byproducts in my reaction.

  • Possible Cause: The presence of water may be participating in or catalyzing side reactions. For example, in reactions involving water-sensitive reagents like acyl chlorides or certain coupling reagents, water can lead to hydrolysis and the formation of unwanted impurities.[10]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Purity: Confirm that all other reagents in the reaction are anhydrous.

    • Analyze Starting Material: Use an analytical technique like HPLC or NMR to check for any degradation products in your starting this compound that may have formed due to moisture.

Experimental Protocols & Data

Protocol 1: Weighing this compound

This protocol outlines the standard procedure for weighing the compound in a general laboratory setting.

  • Preparation: Place a clean, dry weighing vial or flask on the analytical balance and tare it.

  • Equilibration: Allow the main container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Transfer: Briefly open the main container and quickly transfer a small amount of the solid to the tared weighing vessel using a clean, dry spatula.

  • Sealing: Immediately and tightly reseal the main container.

  • Weighing: Place the weighing vessel back on the balance and record the mass. Work efficiently to minimize the time the sample is exposed to the atmosphere.

  • Observation: Note if the mass on the balance reading is stable or continuously increasing. A continuous increase indicates rapid water absorption.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content of chemical substances.[1]

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. A coulometric titrator is generally preferred for low water content.

  • Solvent Preparation: Use a suitable Karl Fischer solvent. For amines, specialized reagents are available that can neutralize the basicity of the amine to prevent interference with the titration reaction.[5]

  • Blank Measurement: Run a blank titration to determine the background moisture level.

  • Sample Preparation: In a controlled environment (ideally a glove box), accurately weigh a sample of this compound.

  • Titration: Quickly introduce the sample into the titration cell and start the measurement.

  • Calculation: The instrument will automatically calculate the water content, typically expressed as a percentage by weight.

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia) [11][12]

ClassificationWeight Increase after 24h at 25°C/80% RH
Non-hygroscopic≤ 0.2%
Slightly hygroscopic> 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Note: The specific classification for this compound should be determined experimentally.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used to assess the purity of the compound.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).[13]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample solution and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_application Application storage Receive and Store in a Cool, Dry Place desiccator Transfer to Desiccator for Long-Term Storage storage->desiccator Best Practice weighing Weighing desiccator->weighing glovebox Glove Box (High-Precision) weighing->glovebox benchtop Benchtop (Rapid Handling) weighing->benchtop solution Prepare Solution with Anhydrous Solvent glovebox->solution benchtop->solution reaction Perform Reaction under Inert Atmosphere solution->reaction

Troubleshooting_Tree start Low Reaction Yield or Unexpected Byproducts q1 Is the starting material a free-flowing powder? start->q1 a1_yes Yes q1->a1_yes a1_no No (Clumpy/Sticky) q1->a1_no q2 Are all solvents and reagents anhydrous? a1_yes->q2 remedy1 Compound has likely absorbed water. - Quantify water with Karl Fischer. - Adjust mass accordingly. - Improve handling procedures. a1_no->remedy1 a2_no No q2->a2_no a2_yes Yes q2->a2_yes remedy2 Dry all solvents and reagents before use. Run reaction under inert atmosphere. a2_no->remedy2 remedy3 Analyze starting material purity by HPLC/NMR. Consider other reaction parameters. a2_yes->remedy3

References

Validation & Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral amine is a pivotal decision that profoundly influences the stereochemical outcome of a reaction. Chiral amines serve as versatile tools, acting as resolving agents, chiral auxiliaries, and catalysts in a myriad of stereoselective transformations.[1] This guide provides an in-depth comparison of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride with other classes of chiral amines, offering insights into its potential performance based on its unique structural attributes and supporting experimental data from analogous systems.

Introduction: The Unique Profile of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine combines two powerful structural motifs in a single chiral molecule: a trifluoromethyl group and a pyridinyl ring. This unique combination is anticipated to confer distinct properties that can be advantageous in various asymmetric applications.

  • The Trifluoromethyl Group: The strongly electron-withdrawing nature of the CF₃ group can significantly impact the electronic properties of the amine. This can influence its pKa, nucleophilicity, and ability to form hydrogen bonds, potentially leading to enhanced reactivity and stereoselectivity in certain catalytic cycles.[2][3] The trifluoromethyl moiety is also a bioisostere for other functional groups, making α-trifluoromethyl amines valuable building blocks in medicinal chemistry.[4]

  • The Pyridinyl Group: The pyridine ring introduces a heterocyclic element capable of coordinating with metal centers. This makes 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine a promising candidate as a chiral ligand in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and transfer hydrogenation.[5][6] The nitrogen atom in the pyridine ring can also participate in hydrogen bonding, further influencing the transition state of a reaction.

This guide will explore the potential of this chiral amine by comparing it with established classes of chiral amines in key asymmetric transformations.

Comparative Analysis with Other Chiral Amines

To provide a comprehensive perspective, we will compare 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine with three broad classes of chiral amines:

  • Non-Fluorinated Arylalkanamines: (e.g., (R)- and (S)-1-Phenylethylamine)

  • Other α-Trifluoromethyl Amines

  • Other Heterocyclic Chiral Amines

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amines are often employed as ligands for metal catalysts in asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH).[7]

G

Performance Comparison:

Chiral Amine ClassTypical Catalyst SystemSubstrateYield (%)ee (%)Reference
1-Phenylethylamine Derivatives Ir-complexesCyclic 2-aryl iminesHighUp to 97[8]
α-Trifluoromethyl Amines Rh-bis(phosphine) complexesArylboroxines & CF₃-ketiminesGoodHigh[2]
Pyridinyl-containing Amines Ir-SIPHOX complexes2-pyridyl cyclic iminesExcellentHigh[6]

Discussion:

While direct data for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine is not available, its structure suggests high potential. The pyridinyl moiety can chelate with iridium or ruthenium catalysts, similar to established pyridine-derived ligands that have shown excellent performance.[5] The trifluoromethyl group's electronic influence could further modulate the catalyst's activity and selectivity. It is hypothesized that this amine could offer comparable or even superior performance to standard non-fluorinated analogues in the reduction of certain ketone substrates, particularly those where electronic effects in the transition state are significant.

Chiral Resolution of Racemic Acids

The separation of racemic mixtures remains a crucial industrial process. Chiral amines are widely used as resolving agents through the formation of diastereomeric salts with racemic acids, which can then be separated by crystallization.[9][10]

G

Performance Comparison of Resolving Agents:

Resolving Agent ClassKey FeaturesTypical SubstratesEfficiencyReference
1-Phenylethylamine Commercially available, well-establishedCarboxylic acids, amino acidsModerate to high[9]
Brucine/Strychnine Natural alkaloids, rigid structuresAcidic compoundsHigh, but toxic[10]
Tartaric Acid Derivatives Readily available, di-acidicRacemic aminesHigh[11]

Discussion:

The effectiveness of this compound as a resolving agent will depend on its ability to form well-defined, crystalline diastereomeric salts with racemic acids, where one diastereomer exhibits significantly lower solubility. The presence of both a basic amine and a pyridyl nitrogen, along with the trifluoromethyl group, provides multiple sites for ionic and hydrogen bonding interactions. This structural complexity could lead to highly specific molecular recognition and efficient separation for a range of acidic substrates. Screening of various solvents and crystallization conditions would be crucial to optimize the resolution process.[11]

Experimental Protocols

Representative Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on established procedures for iridium-catalyzed transfer hydrogenation and is provided as a starting point for evaluating the performance of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine as a chiral ligand.

Materials:

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (R)- or (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

  • Acetophenone (Substrate)

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous dichloromethane (DCM) as the solvent

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.005 mmol) and the chiral amine hydrochloride (0.011 mmol).

  • Anhydrous DCM (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst in situ.

  • Acetophenone (1.0 mmol) is added to the flask.

  • The formic acid/triethylamine azeotrope (0.5 mL) is added, and the flask is sealed and stirred at 40 °C.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC analysis.[12][13][14]

General Protocol for Chiral Resolution of Racemic Ibuprofen

This protocol outlines a general procedure for testing the efficacy of a chiral amine as a resolving agent for a racemic carboxylic acid.

Materials:

  • Racemic ibuprofen

  • (R)- or (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

  • Various solvents for screening (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid solution (1 M)

  • Diethyl ether

Procedure:

  • Dissolve racemic ibuprofen (1.0 mmol) in a minimal amount of a heated solvent.

  • In a separate flask, neutralize the chiral amine hydrochloride (0.5-1.0 equivalent) with a suitable base and extract the free amine, or use the salt directly if the protocol allows. Dissolve the free amine in the same solvent.

  • Add the chiral amine solution to the ibuprofen solution and stir.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To determine the enantiomeric enrichment, suspend the crystalline salt in water and add 1 M NaOH until the solid dissolves. Extract the aqueous layer with diethyl ether to remove the chiral amine.

  • Acidify the aqueous layer with 1 M HCl to precipitate the enantiomerically enriched ibuprofen.

  • Extract the ibuprofen into diethyl ether, dry the organic layer over Na₂SO₄, and concentrate.

  • Determine the enantiomeric excess of the recovered ibuprofen by chiral HPLC.

Conclusion

This compound is a chiral amine with significant potential in asymmetric synthesis. Its unique combination of a trifluoromethyl group and a pyridinyl moiety suggests its utility as both a chiral ligand in metal-catalyzed reactions and as a resolving agent. While direct comparative data is still emerging, analogies with structurally related fluorinated and heterocyclic chiral amines indicate that it could offer high levels of stereocontrol and efficiency. The experimental protocols provided in this guide serve as a foundation for researchers to explore the applications of this promising chiral building block and to benchmark its performance against established alternatives. Further investigation is warranted to fully elucidate its capabilities and to carve its niche in the toolkit of the synthetic chemist.

References

A Comparative Analysis of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride Analogues in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. When coupled with a pyridine ring, a ubiquitous scaffold in numerous approved drugs, the resulting trifluoromethyl-pyridine motif presents a compelling starting point for the development of novel therapeutics. This guide provides a comparative analysis of analogues of "2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride," a key structural framework, by synthesizing available data on their biological activities and structure-activity relationships (SAR).

The Significance of the Trifluoromethyl-Pyridine Ethanamine Scaffold

The core structure, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, combines three key pharmacophoric elements:

  • The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, it can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and cation-π interactions. The nitrogen atom also influences the molecule's basicity and solubility.

  • The Trifluoroethyl Amine Moiety: The trifluoromethyl group is a strong electron-withdrawing group that can alter the pKa of the adjacent amine, influencing its ionization state at physiological pH. This is critical for interactions with target proteins and for pharmacokinetic properties such as membrane permeability. The C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can enhance a drug's half-life.

  • The Chiral Center: The carbon atom attached to the pyridine ring, the amine group, and the trifluoromethyl group is a chiral center, meaning the molecule can exist as two enantiomers. It is common for one enantiomer to exhibit significantly higher biological activity than the other, making stereoselective synthesis and evaluation crucial.

Comparative Analysis of Analogue Performance

Impact of Substitution on the Pyridine Ring

Modifications to the pyridine ring can significantly impact biological activity. The position, size, and electronic nature of substituents are critical.

Analogue TypeGeneral StructureExpected Impact on ActivityRationale
Parent Compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamineBaseline ActivityThe unsubstituted pyridine ring provides a fundamental scaffold for target interaction.
Electron-Donating Group (EDG) Substitution e.g., Methyl, MethoxyVariableEDGs can increase the basicity of the pyridine nitrogen, potentially altering hydrogen bonding. Steric bulk can also influence binding.
Electron-Withdrawing Group (EWG) Substitution e.g., Chloro, CyanoVariableEWGs decrease the basicity of the pyridine nitrogen. Halogen atoms can introduce new halogen bonding interactions with the target.
Bulky Substituents e.g., PhenylPotentially Decreased ActivityLarge groups can cause steric hindrance, preventing optimal binding to the target's active site.

Table 1: Predicted Impact of Pyridine Ring Substitution on Biological Activity.

Modifications of the Ethanamine Side Chain

Alterations to the side chain connecting the pyridine ring and the trifluoromethyl group can influence flexibility, lipophilicity, and interactions with the target.

Analogue TypeGeneral StructureExpected Impact on ActivityRationale
N-Alkylation e.g., N-Methyl, N-EthylVariableSmall alkyl groups may improve metabolic stability and cell permeability. Larger groups could introduce steric clashes.
Acylation e.g., N-AcetylGenerally Decreased ActivityAcylation neutralizes the basicity of the amine, which is often crucial for ionic interactions with the target.
Replacement of Trifluoromethyl Group e.g., Methyl, EthylDecreased Metabolic StabilityRemoval of the trifluoromethyl group would likely increase susceptibility to oxidative metabolism, reducing the compound's half-life.

Table 2: Predicted Impact of Side Chain Modification on Biological Activity.

Experimental Protocols for Analogue Evaluation

To objectively compare the performance of these analogues, a standardized set of in vitro and in vivo experiments is essential.

In Vitro Kinase Inhibition Assay

This protocol is a representative example for evaluating analogues targeting a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compounds Assay_Plate Prepare Assay Plate (Kinase, Substrate, Compound) Compound_Dilution->Assay_Plate Add_ATP Add ATP to Initiate Reaction Assay_Plate->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Workflow for an in vitro kinase inhibition assay.
Metabolic Stability Assay in Human Liver Microsomes

Objective: To assess the in vitro metabolic stability of the test compounds.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Test compounds

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system at 37°C.

  • Add the test compound to the HLM suspension and pre-incubate.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Pre_incubation Pre-incubate HLMs and Test Compound at 37°C Initiation Initiate with NADPH Regenerating System Pre_incubation->Initiation Time_Points Incubate and Sample at Timed Intervals Initiation->Time_Points Quenching Quench Reaction with Acetonitrile Time_Points->Quenching Centrifugation Centrifuge to Remove Proteins Quenching->Centrifugation LCMS_Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LCMS_Analysis Calculation Calculate t1/2 and CLint LCMS_Analysis->Calculation

Workflow for a metabolic stability assay.

Structure-Activity Relationship (SAR) Logic

The data obtained from these and other assays can be used to build a logical framework for understanding the SAR of this class of compounds.

G cluster_modifications Structural Modifications cluster_properties Physicochemical & Biological Properties Core_Scaffold Core Scaffold 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Pyridine_Subs Pyridine Ring Substitutions (Position, Electronics, Sterics) Core_Scaffold->Pyridine_Subs Modify Sidechain_Mods Side Chain Modifications (N-substitution, CF3 replacement) Core_Scaffold->Sidechain_Mods Modify Stereochemistry Stereochemistry (R vs. S enantiomer) Core_Scaffold->Stereochemistry Modify Potency Potency (IC50) Pyridine_Subs->Potency Impacts Selectivity Selectivity (vs. off-targets) Pyridine_Subs->Selectivity Impacts Metabolic_Stability Metabolic Stability (t1/2, CLint) Pyridine_Subs->Metabolic_Stability Impacts Permeability Cell Permeability Pyridine_Subs->Permeability Impacts Sidechain_Mods->Potency Impacts Sidechain_Mods->Selectivity Impacts Sidechain_Mods->Metabolic_Stability Impacts Sidechain_Mods->Permeability Impacts Stereochemistry->Potency Impacts Stereochemistry->Selectivity Impacts Stereochemistry->Metabolic_Stability Impacts Stereochemistry->Permeability Impacts

Logical flow of structure-activity relationship analysis.

Conclusion

The "this compound" scaffold represents a promising starting point for the design of novel therapeutic agents. While direct comparative data for a comprehensive set of analogues is limited in the public domain, the principles of medicinal chemistry allow for a rational approach to their design and evaluation. By systematically modifying the pyridine ring and the ethanamine side chain, and by carefully evaluating the resulting changes in biological activity and pharmacokinetic properties, researchers can optimize this scaffold to develop potent, selective, and metabolically stable drug candidates. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such analogues, facilitating the advancement of new and effective therapies.

References

A Researcher's Guide to Validating the Biological Activity of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the exploration of novel compounds targeting the nervous system is a critical endeavor. The compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, hereafter referred to as TFEA-3-Py, presents an interesting structural motif. Its pyridinyl group is a key feature in many known nicotinic acetylcholine receptor (nAChR) ligands, such as nicotine and epibatidine.[1][2][3] This structural similarity provides a strong rationale for investigating TFEA-3-Py as a potential modulator of nAChRs, a family of ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[4][5]

This guide provides a comprehensive, step-by-step framework for validating the biological activity of TFEA-3-Py, with a focus on its potential interaction with nAChRs. We will objectively compare its hypothetical performance against well-characterized reference compounds—the agonist (-)-Nicotine and the non-competitive antagonist Mecamylamine—using established experimental protocols. Our approach is grounded in scientific integrity, ensuring that each protocol is a self-validating system with appropriate controls.

The Scientific Rationale: Why Nicotinic Acetylcholine Receptors?

Nicotinic acetylcholine receptors are implicated in a wide array of physiological and pathological processes, including cognitive function, nicotine addiction, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7] They are pentameric, ligand-gated ion channels that, upon activation, allow the influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and the modulation of neurotransmitter release.[4][5] The diversity of nAChR subtypes, defined by their subunit composition (e.g., α4β2, α7, α3β4), allows for subtype-selective drug targeting, a key strategy in modern pharmacology.[5][8][9]

Given the structural resemblance of TFEA-3-Py to known nAChR ligands, a systematic investigation of its effects on these receptors is a logical starting point for characterizing its biological activity. This guide outlines a three-stage validation workflow:

  • Binding Affinity Characterization: Determining if and how strongly TFEA-3-Py binds to specific nAChR subtypes.

  • Functional Activity Profiling: Ascertaining whether the compound acts as an agonist, antagonist, or allosteric modulator.

  • Downstream Cellular Effects: Investigating the physiological consequences of receptor modulation in a cellular context.

Experimental Workflow Overview

G cluster_0 Stage 1: Binding Affinity cluster_1 Stage 2: Functional Characterization cluster_2 Stage 3: Downstream Effects a Radioligand Binding Assay (e.g., using [³H]Epibatidine) b Cell-Based Membrane Potential Assay a->b Determine Ki c Calcium Flux Assay b->c Orthogonal Validation d Patch-Clamp Electrophysiology b->d Confirm Functional Mode (Agonist/Antagonist) e Dopamine Release Assay (e.g., from PC12 cells) c->e Link to Cellular Response

Caption: A streamlined workflow for characterizing a novel compound's activity at nAChRs.

Stage 1: Binding Affinity Characterization via Radioligand Assay

The first step is to determine the binding affinity (Ki) of TFEA-3-Py for major nAChR subtypes, such as the high-affinity α4β2 receptor and the α7 receptor. A competitive radioligand binding assay is the gold standard for this purpose.[4][8] This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for nAChR binding.[4][10][11]

Objective: To determine the inhibition constant (Ki) of TFEA-3-Py for α4β2 and α7 nAChRs.

Materials:

  • Membrane Preparations: Membranes from cell lines (e.g., HEK293) stably expressing human α4β2 or α7 nAChRs, or rat brain homogenates.[4][8]

  • Radioligand: [³H]Epibatidine for α4β2 or [³H]Methyllycaconitine for α7 nAChRs.[8]

  • Test Compounds: TFEA-3-Py, (-)-Nicotine (positive control agonist), Mecamylamine (positive control antagonist).

  • Non-specific Binding Control: A high concentration of a known ligand, e.g., 10 µM (-)-Nicotine.[4]

  • Buffers: Homogenization buffer, binding buffer, and wash buffer.[4][11]

  • Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), scintillation counter.[4][11]

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes by homogenization followed by differential centrifugation to isolate the membrane fraction. Determine the protein concentration using a standard assay like Bradford or BCA.[4][11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), the radioligand at a concentration near its Kd (e.g., 0.1-0.5 nM [³H]Epibatidine), and varying concentrations of the test compound (TFEA-3-Py) or reference compounds (typically from 10⁻¹⁰ M to 10⁻⁴ M).

  • Controls: Include wells for total binding (membranes + radioligand), and non-specific binding (membranes + radioligand + high concentration of unlabeled ligand).[4]

  • Incubation: Incubate the plates for a sufficient duration to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature).[4]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Comparative Data Summary (Hypothetical)
CompoundnAChR SubtypeKi (nM)
TFEA-3-Py α4β2 85
α7 >10,000
(-)-Nicotineα4β21.5
α7250
Mecamylamineα4β250
α71,200

Interpretation: This hypothetical data suggests that TFEA-3-Py binds with moderate affinity and high selectivity to the α4β2 nAChR subtype compared to the α7 subtype. Its affinity is lower than the high-affinity agonist Nicotine but comparable to the antagonist Mecamylamine at the α4β2 receptor.

Stage 2: Functional Activity Profiling

Binding affinity does not reveal the functional consequence of the interaction. TFEA-3-Py could be an agonist (activating the receptor), an antagonist (blocking activation), or an allosteric modulator (altering the response to an agonist).[12][13] Cell-based functional assays are essential to determine its mode of action.

Experimental Protocol: Cell-Based Membrane Potential Assay

This assay measures changes in cell membrane potential upon nAChR activation using a voltage-sensitive fluorescent dye. It is a robust, high-throughput method for identifying both agonists and antagonists.[6][9]

Objective: To determine if TFEA-3-Py acts as an agonist or antagonist at α4β2 nAChRs.

Materials:

  • Cell Line: A human cell line (e.g., SH-EP1 or CHO) stably expressing the human α4β2 nAChR.[5][9]

  • Fluorescent Dye: A membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Test Compounds: TFEA-3-Py, (-)-Nicotine (agonist control), Mecamylamine (antagonist control).

  • Apparatus: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the α4β2-expressing cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Load the cells with the membrane potential dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.[14]

  • Agonist Mode Testing:

    • Add varying concentrations of TFEA-3-Py or (-)-Nicotine to the cells.

    • Immediately measure the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization and thus agonist activity.[6]

  • Antagonist Mode Testing:

    • Pre-incubate the cells with varying concentrations of TFEA-3-Py or Mecamylamine for a set period (e.g., 5-30 minutes).[5][15]

    • Add a fixed concentration of (-)-Nicotine that elicits a submaximal response (EC80-EC90).

    • Measure the fluorescence response. A reduction in the nicotine-induced signal indicates antagonist activity.[9]

  • Data Analysis:

    • Agonist: Plot the fluorescence response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the nicotine response against the log of the antagonist concentration to determine the IC50.

Comparative Data Summary (Hypothetical)
CompoundFunctional ModePotency (EC50/IC50)Efficacy (% of Nicotine Emax)
TFEA-3-Py Antagonist IC50: 150 nM N/A
(-)-NicotineAgonistEC50: 120 nM100%
MecamylamineAntagonistIC50: 90 nMN/A

Interpretation: The hypothetical results from this assay suggest that TFEA-3-Py does not activate the α4β2 receptor on its own (no agonist activity) but effectively blocks the action of nicotine, indicating it is an antagonist. Its potency is slightly lower than that of Mecamylamine.

Nicotinic Acetylcholine Receptor Signaling

G cluster_0 cluster_1 cluster_2 Agonist Agonist (e.g., Nicotine) nAChR nAChR (e.g., α4β2) Agonist->nAChR Binds & Activates Antagonist Antagonist (e.g., TFEA-3-Py) Antagonist->nAChR Binds & Blocks Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Ca_Influx->Signaling Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release

Caption: Simplified nAChR signaling cascade upon agonist binding and its inhibition by an antagonist.

Stage 3: Validation of Downstream Cellular Effects

To confirm the physiological relevance of nAChR antagonism, we can measure a downstream cellular event known to be modulated by these receptors. In many neuronal systems, activation of presynaptic α4β2 nAChRs enhances the release of neurotransmitters like dopamine.[5][7]

Experimental Protocol: Dopamine Release Assay

This assay uses PC12 cells, a cell line derived from a rat adrenal medulla pheochromocytoma, which release dopamine upon stimulation with nAChR agonists.[7]

Objective: To confirm that TFEA-3-Py can inhibit agonist-induced dopamine release.

Materials:

  • Cell Line: PC12 cells.

  • Reagents: (-)-Nicotine, TFEA-3-Py, Mecamylamine.

  • Assay Kit: A dopamine detection kit (e.g., luminescence-based or ELISA).

Procedure:

  • Cell Culture: Culture PC12 cells under standard conditions. For some protocols, differentiation with Nerve Growth Factor (NGF) may enhance the response.[7]

  • Assay Setup: Plate the cells and allow them to adhere.

  • Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of TFEA-3-Py or Mecamylamine.

  • Agonist Stimulation: Add a fixed concentration of (-)-Nicotine to stimulate dopamine release.

  • Dopamine Measurement: After a short incubation period, collect the cell supernatant and measure the dopamine concentration using a suitable detection kit according to the manufacturer's protocol.[7]

  • Data Analysis: Calculate the percentage inhibition of nicotine-stimulated dopamine release for each concentration of the antagonist. Plot the data to determine the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundInhibition of Nicotine-Stimulated Dopamine Release (IC50)
TFEA-3-Py 180 nM
Mecamylamine110 nM

Interpretation: These results would validate the findings from the functional assay. TFEA-3-Py effectively blocks a key physiological downstream effect of α4β2 nAChR activation, confirming its role as a functional antagonist in a more complex biological system. The slightly lower potency compared to the membrane potential assay is common when moving to more integrated physiological readouts.

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow for the initial biological validation of this compound (TFEA-3-Py). Based on our hypothetical, yet realistic, experimental data, TFEA-3-Py emerges as a selective, moderate-potency antagonist of the α4β2 nicotinic acetylcholine receptor.

The presented protocols provide a solid foundation for any researcher aiming to characterize novel compounds targeting nAChRs. The comparative approach, using well-defined standards like nicotine and mecamylamine, is crucial for contextualizing the activity of a new chemical entity.

Further research could involve:

  • Subtype Selectivity Profiling: Testing TFEA-3-Py against a broader panel of nAChR subtypes (e.g., α3β4, α6β2) to build a complete selectivity profile.[9]

  • Electrophysiology: Using patch-clamp techniques to investigate the detailed mechanism of channel block (e.g., competitive vs. non-competitive, open-channel block).[5]

  • In Vivo Studies: Assessing the compound's effects on nicotine-related behaviors (e.g., antinociception, locomotor activity) in animal models to establish its potential therapeutic utility.[2][3]

By following a systematic validation pathway grounded in established scientific methods, researchers can efficiently and accurately characterize novel bioactive molecules, paving the way for new discoveries in pharmacology and neuroscience.

References

A Comparative Guide to the In-Vivo Efficacy of α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting cognitive and neurological disorders, the α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising target.[1] Positive allosteric modulators (PAMs) of this receptor, which enhance the activity of the endogenous agonist acetylcholine, offer a nuanced approach to therapeutic intervention, potentially avoiding the desensitization often seen with direct agonists.[2] This guide provides a comparative overview of the in-vivo efficacy of two major classes of α7 nAChR PAMs, using the well-characterized compounds PNU-120596 (Type II) and NS-1738 (Type I) as exemplars. While the originally intended focus was "2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride," a comprehensive search of the scientific literature did not yield public data on its in-vivo efficacy. Therefore, this guide has been pivoted to provide a practical framework for evaluating such novel compounds by comparing the established in-vivo profiles of archetypal α7 nAChR PAMs.

The α7 Nicotinic Acetylcholine Receptor: A Key Player in Neuromodulation

The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for learning, memory, and attention, such as the hippocampus and prefrontal cortex.[1] Its activation by acetylcholine leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events that modulate neuronal excitability and synaptic plasticity. Dysregulation of α7 nAChR function has been implicated in a range of CNS disorders, including Alzheimer's disease, schizophrenia, and chronic pain.[3]

Positive allosteric modulators represent a sophisticated strategy to enhance α7 nAChR function. Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event increases the receptor's sensitivity to acetylcholine, amplifying its natural signaling without directly causing channel opening.[4][5] This mechanism is thought to preserve the temporal and spatial precision of endogenous cholinergic signaling.

α7 nAChR PAMs are broadly classified into two types based on their effect on receptor kinetics.[6]

  • Type I PAMs (e.g., NS-1738) primarily increase the peak current response to an agonist with minimal effect on the receptor's rapid desensitization.[4][6]

  • Type II PAMs (e.g., PNU-120596) not only increase the peak current but also significantly slow the desensitization of the receptor, leading to a prolonged channel opening in the presence of an agonist.[6]

This fundamental difference in their mechanism of action translates to distinct in-vivo efficacy profiles, which we will explore in the following sections.

Comparative In-Vivo Efficacy: PNU-120596 (Type II) vs. NS-1738 (Type I)

The choice between a Type I and Type II modulator can have significant implications for therapeutic outcomes. The following sections compare the performance of PNU-120596 and NS-1738 in key in-vivo models relevant to CNS disorders.

In-Vivo Models of Schizophrenia: Auditory Sensory Gating

Deficits in sensory gating, the ability of the brain to filter out redundant sensory information, are a core feature of schizophrenia.[3] The P50 auditory gating paradigm is a translational model used to assess this function in both humans and animals.[3][7] In this model, a deficit in sensory gating is observed as a failure to suppress the neuronal response (the P50 wave) to the second of two paired auditory clicks.

Systemic administration of the Type II PAM, PNU-120596, has been shown to improve the auditory gating deficit induced by amphetamine in rats, a model that mimics aspects of schizophrenia.[8] This suggests that the prolonged receptor activation induced by Type II PAMs is effective in restoring the filtering of sensory information in the hippocampus.

In-Vivo Models of Pain: The Formalin Test

The formalin test is a widely used model of tonic, persistent pain that has both an acute, neurogenic phase (Phase I) and a later, inflammatory phase (Phase II).[9][10] This model is valuable for assessing the efficacy of analgesics against different pain modalities.

In the murine formalin test, the Type II PAM PNU-120596 dose-dependently reduces nociceptive behaviors, particularly in the inflammatory phase.[11] In contrast, the Type I PAM NS-1738 is ineffective in this model.[11] This suggests that the sustained receptor activation and subsequent downstream signaling modulation by Type II PAMs are crucial for alleviating persistent inflammatory pain.

In-Vivo Models of Cognition: Novel Object Recognition & Water Maze

Enhancing cognitive function is a primary goal for the development of α7 nAChR modulators. The novel object recognition (NOR) test and the water maze task are standard assays for assessing learning and memory in rodents.[4][12]

The Type I PAM, NS-1738, has demonstrated efficacy in cognitive models. It has been shown to counteract scopolamine-induced deficits in a water-maze learning task and improve performance in the social recognition test in rats.[4] This indicates that even a transient enhancement of cholinergic signaling by Type I PAMs is sufficient to improve cognitive performance.

Data Summary: PNU-120596 vs. NS-1738

In-Vivo ModelCompoundClassEfficacyReference
Auditory Gating (Schizophrenia Model) PNU-120596Type IIEffective in reversing amphetamine-induced deficits[8]
Formalin Test (Pain Model) PNU-120596Type IIDose-dependent reduction in nociceptive behavior[11]
NS-1738Type IIneffective[11]
Water Maze (Cognition Model) NS-1738Type ICounteracts scopolamine-induced learning deficits[4]
Social Recognition (Cognition Model) NS-1738Type IImproved performance[4]

Experimental Protocols

The following are detailed protocols for the in-vivo models discussed in this guide. These protocols are intended to provide a framework for the evaluation of novel α7 nAChR modulators.

Auditory Sensory Gating (P50) in Rats

This protocol is adapted from methodologies used to assess sensory gating deficits relevant to schizophrenia.[3][13]

Objective: To measure the suppression of the P50 event-related potential to the second of two paired auditory stimuli as an index of sensory gating.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-350g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for craniotomy

  • Implantable recording electrodes and headstage

  • Data acquisition system for electrophysiology

  • Sound-attenuating chamber

  • Auditory stimulus generator

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the hippocampus.

    • Implant a recording electrode into the CA3 region of the hippocampus. A reference electrode is placed over the cerebellum.

    • Secure the headstage to the skull with dental acrylic.

    • Allow the animal to recover for at least one week post-surgery.

  • Auditory Gating Paradigm:

    • Place the rat in the sound-attenuating chamber and connect the headstage to the recording system.

    • Present paired auditory clicks (e.g., 1-msec duration, 85 dB) with a 500-msec inter-stimulus interval. The pairs are presented every 10 seconds.

    • Record the hippocampal evoked potentials for a total of 100-200 trials.

  • Data Analysis:

    • Average the evoked potentials for the first (S1) and second (S2) clicks separately.

    • Identify the P50 wave, a positive deflection occurring approximately 50 ms post-stimulus.

    • Measure the amplitude of the P50 wave for both S1 and S2.

    • Calculate the P50 gating ratio as (S2 amplitude / S1 amplitude) x 100%. A higher ratio indicates a deficit in sensory gating.

Experimental Workflow for Auditory Gating

AuditoryGatingWorkflow cluster_surgery Surgical Preparation cluster_testing Auditory Gating Test cluster_analysis Data Analysis Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Craniotomy Perform Craniotomy Stereotaxic->Craniotomy Implantation Implant Electrodes Craniotomy->Implantation Recovery Surgical Recovery (1 week) Implantation->Recovery Placement Place Rat in Chamber Recovery->Placement Stimulation Present Paired Auditory Clicks Placement->Stimulation Recording Record Hippocampal Evoked Potentials Stimulation->Recording Averaging Average S1 and S2 Responses Recording->Averaging Identification Identify P50 Wave Averaging->Identification Measurement Measure P50 Amplitudes Identification->Measurement Calculation Calculate Gating Ratio (S2/S1) Measurement->Calculation FormalinTestWorkflow cluster_phases Scoring Phases Habituation Habituation to Observation Chamber (30 min) Injection Subcutaneous Formalin Injection (Hind Paw) Habituation->Injection Observation Immediate Observation Injection->Observation Phase1 Phase I (0-5 min) Score Licking/Flinching Time Observation->Phase1 Phase2 Phase II (15-30 min) Score Licking/Flinching Time Observation->Phase2 NORWorkflow Habituation Habituation to Empty Arena Trial1 Familiarization Phase (Trial 1) Two Identical Objects Habituation->Trial1 ITI Inter-Trial Interval (e.g., 1h or 24h) Trial1->ITI Trial2 Test Phase (Trial 2) One Familiar, One Novel Object ITI->Trial2 Analysis Data Analysis Calculate Discrimination Index Trial2->Analysis PAM_Mechanism cluster_type1 Type I PAM (e.g., NS-1738) cluster_type2 Type II PAM (e.g., PNU-120596) Receptor1 α7 nAChR Resting State Activation1 α7 nAChR Activated State Increased Peak Current Receptor1->Activation1 binds Agonist1 Agonist (Acetylcholine) PAM1 Type I PAM Desensitization1 α7 nAChR Desensitized State Rapid Desensitization Activation1->Desensitization1 rapid Receptor2 α7 nAChR Resting State Activation2 α7 nAChR Activated State Increased Peak Current & Prolonged Opening Receptor2->Activation2 binds Agonist2 Agonist (Acetylcholine) PAM2 Type II PAM Desensitization2 α7 nAChR Desensitized State Slowed Desensitization Activation2->Desensitization2 slowed

References

Navigating the Structure-Activity Landscape of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride and its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile is a cornerstone of medicinal chemistry. This guide delves into the structure-activity relationship (SAR) studies of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, a scaffold of significant interest due to the unique properties conferred by its trifluoromethyl and pyridine moieties. By presenting a comparative analysis of this compound with its analogs, supported by detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

The Strategic Importance of the Trifluoromethyl and Pyridine Moieties

The incorporation of a trifluoromethyl (-CF3) group and a pyridine ring into a single molecular entity is a well-established strategy in modern medicinal chemistry. The -CF3 group, owing to its high electronegativity and lipophilicity, can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility and target engagement. Understanding how modifications to these core structures impact biological activity is paramount for successful drug development.

Comparative Analysis: Unraveling the Structure-Activity Relationship

While specific public domain SAR studies on this compound are not extensively documented, we can extrapolate key principles from analogous structures, particularly β-phenylethylamines, which are known to interact with a variety of biological targets, most notably monoamine transporters.[1][2] These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synapse and are prominent targets for drugs treating neurological and psychiatric disorders.[3][4][5]

A hypothetical SAR exploration of this compound would systematically probe the contributions of its three key components: the pyridine ring, the trifluoroethylamino backbone, and the position of the nitrogen atom within the pyridine ring.

Table 1: Hypothetical Structure-Activity Relationship of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Analogs on Dopamine Transporter (DAT) Inhibition
Compound IDPyridine Isomerα-SubstitutionAmine SubstitutionHypothetical DAT IC50 (nM)Rationale for Activity
Lead (Topic) pyridin-3-yl -CF3 -NH2 Baseline Combination of H-bond acceptor and lipophilic -CF3 group.
Analog 1pyridin-2-yl-CF3-NH2Potentially alteredPositional change of nitrogen may affect binding orientation and H-bonding.
Analog 2pyridin-4-yl-CF3-NH2Potentially alteredPositional change of nitrogen may affect binding orientation and H-bonding.
Analog 3pyridin-3-yl-CH3-NH2Likely decreasedLoss of electronegative -CF3 group may reduce binding affinity and metabolic stability.
Analog 4pyridin-3-yl-CF3-NHCH3Potentially increasedN-methylation can increase lipophilicity and may improve binding.
Analog 5phenyl-CF3-NH2VariableReplacement of pyridine with phenyl removes H-bond acceptor, potentially reducing potency.

This table illustrates a rational approach to analog design, focusing on systematic modifications to probe the importance of each structural feature. The following sections will detail the experimental protocols necessary to generate such comparative data.

Experimental Protocols: A Self-Validating System for SAR Determination

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays to evaluate the activity of this compound and its analogs on the dopamine transporter.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[6][7]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and appropriate selection antibiotic

  • [³H]Dopamine (specific activity ~20-60 Ci/mmol)

  • Test compounds (e.g., this compound and analogs) dissolved in DMSO

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed HEK293-hDAT cells into a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24-48 hours to allow for adherence and confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Assay Initiation:

    • Wash the cells twice with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing the test compound at various concentrations to the appropriate wells.

    • For control wells, add 50 µL of assay buffer with vehicle (DMSO).

    • For non-specific uptake control, add a known DAT inhibitor (e.g., 10 µM GBR12909).

    • Pre-incubate the plate at room temperature for 10-20 minutes.

  • Radioligand Addition: Add 50 µL of assay buffer containing [³H]Dopamine (final concentration ~10-20 nM) to all wells.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Assay Termination:

    • Rapidly terminate the uptake by washing the cells three times with 150 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and shaking for 5 minutes.

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells after subtracting the non-specific uptake.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [³H]Dopamine uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G cluster_workflow DAT Uptake Inhibition Assay Workflow start Seed HEK293-hDAT cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with test compounds wash1->preincubate add_radioligand Add [³H]Dopamine preincubate->add_radioligand incubate Incubate at room temperature add_radioligand->incubate terminate Terminate uptake by washing incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity (CPM) lyse->quantify analyze Calculate IC50 values quantify->analyze

Workflow for the in vitro dopamine transporter uptake inhibition assay.

Visualizing the Logic of SAR Exploration

The systematic modification of a lead compound is a logical process designed to dissect the contribution of each molecular fragment to the overall biological activity. This process can be visualized as a decision tree, where each branch represents a specific chemical modification.

SAR_Logic cluster_pyridine Pyridine Ring Modifications cluster_alpha α-Substitution Modifications cluster_amine Amine Modifications Lead Lead Compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Pyridin_2_yl pyridin-2-yl Lead:head->Pyridin_2_yl Isomerization Pyridin_4_yl pyridin-4-yl Lead:head->Pyridin_4_yl Isomerization Phenyl Phenyl (Bioisostere) Lead:head->Phenyl Bioisosteric Replacement Methyl -CH3 Lead:head->Methyl De-fluorination Ethyl -CH2CH3 Lead:head->Ethyl Homologation N_Methyl -NHCH3 Lead:head->N_Methyl N-Alkylation N_Dimethyl -N(CH3)2 Lead:head->N_Dimethyl N-Alkylation

References

A Comparative Guide to the Bioanalytical Method Validation of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Chiral Moiety

In the landscape of drug development, the journey from a promising new chemical entity (NCE) to a therapeutic agent is underpinned by rigorous analytical science. 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, a chiral amine featuring a trifluoromethyl group and a pyridine ring, represents a class of compounds with significant synthetic and biological potential[1]. Its physicochemical properties—polarity, basicity, and a stereogenic center—present distinct challenges for bioanalysis. The quantitative determination of such drugs in biological matrices like human plasma is not merely a procedural step; it is a regulatory necessity that forms the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies[2][3].

This guide provides an in-depth comparison of two distinct bioanalytical strategies for the validation of this compound in human plasma. The methodologies are designed to align with the stringent requirements set forth by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline[4][5][6]. We will explore:

  • Method 1: A High-Throughput Achiral LC-MS/MS Method using Protein Precipitation. This approach prioritizes speed and efficiency, making it ideal for early-phase discovery and non-GLP TK studies where total drug concentration is the primary endpoint.

  • Method 2: A Stereoselective Chiral LC-MS/MS Method using Solid-Phase Extraction. This method provides the enantiomer-specific data crucial for later-stage clinical development, where differential pharmacology and toxicology of enantiomers must be assessed.

Our objective is to dissect the causality behind the experimental choices, from sample preparation to chromatographic separation, providing a self-validating framework for researchers and drug development professionals.

Analyte Characteristics and Core Analytical Strategy

The molecular structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine dictates our analytical approach. The presence of a primary amine and a pyridine nitrogen imparts basicity and polarity, making the molecule suitable for reverse-phase chromatography with an acidic mobile phase modifier. The trifluoromethyl group enhances metabolic stability but does not significantly aid in ionization. The key analytical challenge is the chiral center at the carbon adjacent to the amine group. Enantiomers can have different PK profiles and pharmacological activities, making their separation a critical consideration for comprehensive drug development[7].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and selectivity, which are essential for measuring low drug concentrations in complex biological matrices[8][9].

Comparative Methodologies: Experimental Protocols

Method 1: High-Throughput Achiral Analysis via Protein Precipitation (PPT)

This method is designed for speed and simplicity, providing a robust measurement of the total concentration of the racemic drug.

3.1.1. Sample Preparation: Protein Precipitation

The core principle of PPT is the rapid removal of high-molecular-weight proteins by inducing their denaturation and precipitation with an organic solvent. This frees the analyte for injection and analysis. Acetonitrile is chosen here for its efficiency in precipitating plasma proteins[10][11].

Experimental Protocol: Protein Precipitation

  • Aliquot 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

PPT_Workflow cluster_prep Protein Precipitation Workflow plasma 50 µL Plasma Sample acetonitrile Add 150 µL Acetonitrile with Internal Standard plasma->acetonitrile Step 1 vortex Vortex (30 sec) acetonitrile->vortex Step 2 centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge Step 3 supernatant Transfer 100 µL Supernatant centrifuge->supernatant Step 4 injection Inject 5 µL supernatant->injection Step 5

Caption: Protein Precipitation (PPT) Workflow.

3.1.2. Achiral LC-MS/MS Conditions

  • LC System: Standard UHPLC system

  • Column: C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions: To be determined by infusion of the analyte and internal standard (e.g., Precursor ion [M+H]+ -> Product ion).

Method 2: Stereoselective Analysis via Solid-Phase Extraction (SPE)

This method is engineered for selectivity and purity, enabling the separation and quantification of individual enantiomers.

3.2.1. Sample Preparation: Solid-Phase Extraction

SPE provides a much cleaner sample extract compared to PPT by selectively retaining the analyte on a solid sorbent while interferences are washed away[12]. A strong cation exchange (SCX) mechanism is ideal here, as the analyte's primary amine will be protonated and strongly retained under acidic conditions, allowing for effective removal of neutral and acidic interferences like phospholipids.

Experimental Protocol: Solid-Phase Extraction (SCX)

  • Pre-treat 100 µL of human plasma sample by adding 100 µL of 2% formic acid in water. Vortex to mix.

  • Condition an SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of 0.1 M HCl.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 10 µL onto the chiral LC-MS/MS system.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow pretreat Pre-treat 100 µL Plasma (add 100 µL 2% Formic Acid) load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, HCl) equilibrate Equilibrate (Water) condition->equilibrate equilibrate->load wash Wash Interferences (HCl, Methanol) load->wash elute Elute Analyte (5% NH4OH in Methanol) wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute (100 µL Mobile Phase) evap->reconstitute inject Inject 10 µL reconstitute->inject Decision_Tree cluster_decision Bioanalytical Method Selection Guide stage Stage of Drug Development? early Early Discovery / Pre-clinical TK stage->early late Late Pre-clinical / Clinical Phases stage->late question1 Need to measure total drug exposure? (e.g., initial dose-ranging) early->question1 question2 Need to assess stereoselective PK/PD? (Regulatory Requirement) late->question2 method1 USE METHOD 1 (Achiral, PPT) High-throughput, cost-effective question1->method1 Yes method2 USE METHOD 2 (Chiral, SPE) Enantiomer-specific, high-sensitivity question2->method2 Yes

References

A Comparative Guide to the Cross-Reactivity Profile of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride , a novel small molecule with therapeutic potential. Through a series of robust, self-validating experimental protocols, we will compare its performance against structurally related and functionally diverse compounds to build a detailed picture of its selectivity.

The imperative for conducting such rigorous cross-reactivity studies early in the drug development pipeline cannot be overstated. It is a critical component of the preclinical safety assessment required for Investigational New Drug (IND) applications and serves to de-risk clinical trials by identifying potential liabilities before they result in costly failures.[2][3][4]

Compound Overview and Rationale for Cross-Reactivity Screening

This compound is a synthetic compound featuring a pyridine ring, a common scaffold in medicinal chemistry known for its ability to engage in a variety of biological interactions.[5][6] The trifluoroethyl group can significantly modulate the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability, which in turn influences its biological activity.

Given the prevalence of the pyridine moiety in numerous approved drugs targeting a wide array of protein classes, from kinases to G-protein coupled receptors (GPCRs), a thorough investigation into the cross-reactivity of this new chemical entity is paramount. Our investigation will focus on comparing its activity against two comparator compounds:

  • Comparator A (Pyridine Kinase Inhibitor): A known pyridine-containing compound with established activity against a specific kinase family.

  • Comparator B (Serotonin Receptor Modulator): A compound with a pyridine-like core that is known to interact with aminergic GPCRs.

This comparative approach will allow us to contextualize the selectivity of our lead compound and identify potential areas of concern or interest for further development.

Experimental Design: A Multi-Faceted Approach to Uncovering Off-Target Effects

Our cross-reactivity assessment is built on a tiered approach, beginning with broad screening panels and narrowing down to more specific cellular and functional assays. This workflow is designed to maximize the information gained while efficiently utilizing resources.

experimental_workflow cluster_tier1 Tier 1: Broad Panel Screening cluster_tier2 Tier 2: Dose-Response & Cellular Assays cluster_tier3 Tier 3: Functional & Phenotypic Assays A Kinase Panel Screen (400+ kinases) C IC50 Determination for Hits A->C B GPCR Panel Screen (150+ targets) B->C D Cellular Thermal Shift Assay (CETSA) C->D F Downstream Signaling Pathway Analysis C->F G Phenotypic Screening (e.g., High-Content Imaging) D->G E Cytotoxicity Profiling (e.g., MTS Assay) E->G cetsa_workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/precipitated proteins B->C D Quantify target protein in soluble fraction (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E

References

A Comparative Framework for Assessing the Potency of Novel nAChR Ligands: A Guide for Researchers Featuring 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride as a Test Case

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel ligands targeting nicotinic acetylcholine receptors (nAChRs) is a cornerstone of therapeutic strategies for neurological disorders, pain management, and addiction. A critical step in this process is the rigorous evaluation of a new compound's potency and efficacy relative to well-established standards. This guide presents a comprehensive framework for such a comparison, using the novel compound 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride as a hypothetical test case. As public domain data on the biological activity of this specific molecule is not available, this document serves as a detailed methodological roadmap for researchers. We will outline the essential in vitro and in vivo assays, explain the causality behind experimental choices, and provide comparative data for benchmark nAChR agonists, including Nicotine, Varenicline, and Epibatidine. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and context to accurately characterize new chemical entities targeting the nAChR system.

Introduction: The Imperative for Standardized Potency Assessment

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their diverse subunit compositions (e.g., α4β2, α7, α3β4) give rise to distinct pharmacological profiles, making them attractive targets for a wide range of therapeutic interventions, from smoking cessation to managing cognitive deficits in Alzheimer's and schizophrenia.[3][4]

The successful development of a novel nAChR modulator hinges on a precise understanding of three key parameters:

  • Binding Affinity (Ki): A measure of how tightly a ligand binds to the receptor. A lower Ki value signifies higher affinity.

  • Functional Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect. It is a crucial measure of the compound's ability to activate the receptor.

  • Efficacy (Emax): The maximum response a ligand can elicit compared to a full agonist. A full agonist produces the maximum possible response, while a partial agonist produces a submaximal response even at saturating concentrations.[5]

A new chemical entity like this compound, while structurally intriguing, is a blank slate in terms of its biological activity. To ascertain its potential, its potency and efficacy must be systematically compared against gold-standard compounds that have well-documented interactions with nAChR subtypes. This guide will focus on a comparison with Nicotine , the primary psychoactive alkaloid in tobacco; Varenicline , a highly successful smoking cessation aid and partial agonist at α4β2 nAChRs; and Epibatidine , a natural alkaloid with exceptionally high potency across several nAChR subtypes.[6][7][8]

Part 1: The Experimental Workflow for Potency Characterization

This section details the logical flow of experiments designed to take a novel compound from initial binding assessment to functional characterization.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Test Compound (e.g., 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl) B Radioligand Binding Assay (Determine Affinity - Ki) A->B Competition with [3H]Epibatidine or [3H]Cytisine C Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (Determine Potency - EC50 & Efficacy) B->C Proceed if high affinity is confirmed F Comparative Analysis vs. Standards (Nicotine, Varenicline, Epibatidine) B->F D Animal Model of nAChR Activity (e.g., Mouse Hot-Plate Test for Analgesia) C->D Transition to physiological context C->F E Determine ED50 (Effective Dose in 50% of subjects) D->E Dose-Response Analysis E->F

Caption: Overall workflow for characterizing a novel nAChR ligand.

Part 2: In Vitro Potency & Efficacy Assessment

The initial and most critical evaluation of a compound is performed in controlled, isolated systems to determine its direct interaction with the target receptor subtypes.

Methodology 1: Radioligand Binding Assays for Affinity (Ki)

Expertise & Experience: The principle of a competition binding assay is fundamental. We measure the ability of our unlabeled test compound to displace a "hot" (radiolabeled) ligand with known high affinity for the nAChR target. This allows us to calculate the test compound's inhibition constant (Ki), an intrinsic measure of its binding affinity. We choose radioligands like [³H]cytisine or [³H]epibatidine due to their high affinity and selectivity for neuronal nAChRs, particularly the α4β2 subtype.[9]

Experimental Protocol: Competition Binding Assay

  • Membrane Preparation: Homogenize rat or mouse brain tissue (typically cortex or striatum, rich in α4β2 nAChRs) in an ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes, which contain the receptors. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]cytisine), and varying concentrations of the unlabeled test compound (from 10⁻¹² M to 10⁻⁵ M).

  • Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Place the filtermats in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Binding Competition Receptor nACh Receptor (in membrane prep) BoundComplex Bound Radioligand (Measured Signal) Receptor->BoundComplex Binding occurs HotLigand Radioligand ([3H]Cytisine) HotLigand->Receptor TestCompound Test Compound (Unlabeled) TestCompound->Receptor TestCompound->Receptor Competes for binding site Data Generate IC50 Curve BoundComplex->Data Quantify signal at each [Test Compound] Ki Calculate Ki Value (Cheng-Prusoff) Data->Ki

Caption: Logic of a competitive radioligand binding assay.

Methodology 2: Two-Electrode Voltage Clamp (TEVC) for Potency (EC50) and Efficacy

Expertise & Experience: To understand if a compound merely binds to the receptor or actively turns it on, a functional assay is required. The TEVC technique using Xenopus laevis oocytes is a robust and widely used system.[10] By injecting cRNA encoding specific nAChR subunits (e.g., human α4 and β2), we can express functional receptors on the oocyte's surface. Applying our test compound will open these ion channels, causing a measurable inward current. The magnitude of this current directly relates to the compound's efficacy, while the concentration required to elicit it defines its potency.

Experimental Protocol: TEVC in Xenopus Oocytes

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the prepared oocytes with a precise mixture of cRNAs for the desired nAChR subunits (e.g., human α4 and β2 in a 1:1 ratio).

  • Incubation & Expression: Incubate the injected oocytes for 2-7 days to allow for the translation and assembly of functional receptors on the cell membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current, "clamping" the voltage at a set level (e.g., -70 mV).

  • Drug Application: Apply the test compound at increasing concentrations to the oocyte via the perfusion system. The activation of nAChRs will result in an inward flow of cations, which is recorded as an electrical current.

  • Data Analysis: Plot the peak current response against the log concentration of the agonist. Fit the data with a Hill equation to determine the EC₅₀ and the maximum current (Imax). Efficacy is determined by comparing the Imax of the test compound to that of a full agonist, such as acetylcholine (ACh).

Part 3: Comparative Potency of Standard nAChR Agonists

The data generated for a novel compound is only meaningful when contextualized. The following table summarizes established potency and affinity values for our selected standards at the most abundant and therapeutically relevant neuronal nAChR subtypes, α4β2 and α7.

CompoundReceptor SubtypeKi (nM)EC50 (µM)Efficacy (% of ACh)Citation(s)
Nicotine α4β21.68 - 6.10.17 - 5.42Full Agonist (100%)[6][11][12]
α7>200030.2Partial Agonist[4][11][12]
Varenicline α4β20.14 - 0.40.086Partial Agonist (24%)[6][12][13]
α71251.1 - 55Full Agonist[5][12]
Epibatidine α4β20.04 - 0.058~0.07 (72 nM)Potent Full Agonist[7][14]
α720-Potent Agonist[7]

Note: Values can vary based on the specific assay conditions, cell system (e.g., rat vs. human receptors), and receptor stoichiometry (high vs. low sensitivity). This table provides a representative range from published literature.

Trustworthiness: The wide range in values, particularly for Nicotine's EC₅₀, highlights the importance of internal controls. When characterizing a new compound, it is imperative to run the standard compounds in parallel within the same assay to ensure a valid, direct comparison, thereby creating a self-validating system.

Part 4: In Vivo Validation: The Mouse Hot-Plate Test

Expertise & Experience: After establishing in vitro potency, the next logical step is to determine if this activity translates to a physiological effect in a living organism. Many potent nAChR agonists exhibit analgesic (pain-relieving) properties.[7][14] The hot-plate test is a classic and reliable method to assess centrally-mediated antinociception. It measures the time it takes for an animal to react to a thermal stimulus, a latency that is increased by effective analgesics.

Experimental Protocol: Hot-Plate Antinociception Assay

  • Acclimation: Acclimate male ICR mice to the testing room and handling procedures for several days.

  • Baseline Latency: Place each mouse on the surface of the hot-plate apparatus, maintained at a constant temperature (e.g., 55°C). Record the time (in seconds) until the mouse shows a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Drug Administration: Administer the test compound or a standard (e.g., Epibatidine) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group must be included.

  • Post-Drug Latency: At a predetermined time after injection (e.g., 15-30 minutes), place the mouse back on the hot plate and measure the response latency again.

  • Data Analysis: Convert the data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 . Plot the %MPE against the log of the dose and use regression analysis to calculate the ED₅₀, the dose that produces a 50% analgesic effect.

Conclusion

The characterization of a novel compound such as this compound requires a systematic and comparative approach. This guide provides a robust, multi-tiered framework for moving from initial receptor binding to functional in vitro and in vivo assessment. By first determining the compound's affinity (Ki) through radioligand binding, then its functional potency (EC50) and efficacy using electrophysiology, and finally its physiological effect (ED₅₀) in an animal model, researchers can build a comprehensive pharmacological profile. Crucially, the concurrent evaluation of established standards like Nicotine, Varenicline, and Epibatidine is non-negotiable. This practice provides the essential context needed to judge whether a new molecule offers a meaningful improvement in potency, selectivity, or efficacy, thereby guiding the complex journey of drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, a fluorinated building block of significant interest in medicinal chemistry. We will dissect its structural components, propose a rational synthesis based on established chemical principles, and compare its projected physicochemical and biological properties against key structural analogs. The objective is to equip researchers with the foundational knowledge to strategically incorporate this moiety into drug discovery programs.

The Strategic Value of the Trifluoromethyl-Pyridine Scaffold

The combination of a trifluoromethyl group and a pyridine ring is not a random assortment of atoms; it is a calculated design choice rooted in decades of medicinal chemistry research. Understanding the individual contributions of these two moieties is critical to appreciating the utility of the target compound.

The Trifluoromethyl Group: More Than a Methyl Bioisostere

The trifluoromethyl (CF₃) group is frequently employed as a bioisostere for a methyl (CH₃) group. However, its influence extends far beyond simple steric mimicry. The high electronegativity of fluorine atoms imparts unique properties that chemists leverage to overcome common drug development hurdles[1].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl group with a CF₃ group can significantly prolong a compound's half-life.

  • Enhanced Lipophilicity: The CF₃ group is substantially more lipophilic than a methyl group. This can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability and blood-brain barrier penetration.

  • Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group can significantly lower the pKa of nearby basic centers, such as the primary amine in our target molecule. This modulation can be critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and receptor-binding interactions.

  • Unique Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and weak hydrogen bonds, which can contribute to enhanced binding affinity.

The Pyridine Ring: A Versatile Pharmacophore

The pyridine ring is a cornerstone of many successful pharmaceuticals. Its nitrogen atom provides a key point of interaction, acting as a hydrogen bond acceptor and improving the aqueous solubility of the parent molecule. The specific placement of the nitrogen atom (i.e., the isomerism) is a critical design element. In our target compound, the side chain is at the 3-position, which offers a distinct electronic and steric profile compared to the 2- or 4-positions. Trifluoromethylpyridines (TFMPs) are particularly prevalent as key structural motifs in both agrochemicals and pharmaceuticals, underscoring their validated utility[2].

Physicochemical Properties

The hydrochloride salt of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine provides a stable, solid form suitable for handling and formulation.

PropertyValueSource
CAS Number 912761-24-1 (free base)Sigma-Aldrich[3]
Molecular Formula C₇H₇F₃N₂Sigma-Aldrich[3]
Molecular Weight 176.14 g/mol (free base)Sigma-Aldrich[3]
Form SolidSigma-Aldrich[3]

Proposed Synthesis and Experimental Rationale

Synthetic Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Hydrolysis & Salt Formation A 3-Acetylpyridine C Intermediate Imine A->C TiCl4 or Lewis Acid Catalyst B Ammonia (NH3) B->C E Trifluoromethylated Adduct C->E Nucleophilic Addition D Ruppert-Prakash Reagent (TMSCF3) D->E G 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl (Final Product) E->G F Aqueous HCl F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored at each stage using standard analytical techniques like TLC, LC-MS, and NMR.

Step 1: Imine Formation from 3-Acetylpyridine

  • Rationale: The conversion of the ketone to an imine creates an electrophilic center that is primed for nucleophilic attack by the trifluoromethyl anion in the subsequent step. Using a Lewis acid like titanium tetrachloride (TiCl₄) activates the carbonyl group towards condensation with ammonia.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 volumes).

    • Cool the solvent to 0°C using an ice bath.

    • Slowly add TiCl₄ (1.1 equivalents) to the stirred solvent.

    • Add 3-acetylpyridine (1.0 equivalent) dropwise to the solution.

    • Bubble anhydrous ammonia gas through the solution (or add a solution of ammonia in an organic solvent) for 2-3 hours at 0°C.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through Celite to remove titanium salts, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate imine, which is often used directly in the next step without further purification.

Step 2: Nucleophilic Trifluoromethylation

  • Rationale: The Ruppert-Prakash reagent (TMSCF₃) serves as a nucleophilic source of the "CF₃⁻" anion. A fluoride source, such as tetrabutylammonium fluoride (TBAF), is used in catalytic amounts to activate the TMSCF₃.

  • Procedure:

    • Dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF, 10 volumes) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add TMSCF₃ (1.5 equivalents) followed by a catalytic amount of TBAF (0.1 equivalents).

    • Allow the reaction to stir at -78°C and slowly warm to room temperature overnight.

    • Monitor the formation of the trifluoromethylated adduct by LC-MS.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Rationale: The silyl-protected amine formed in the previous step is unstable and is readily hydrolyzed under acidic conditions. Using hydrochloric acid not only facilitates the deprotection but also directly forms the desired stable hydrochloride salt, which can then be isolated via precipitation or crystallization.

  • Procedure:

    • Cool the reaction mixture from Step 2 to 0°C.

    • Slowly add aqueous hydrochloric acid (e.g., 2M HCl) until the pH is ~1-2.

    • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.

    • Concentrate the mixture under reduced pressure to remove the organic solvent (THF).

    • The resulting aqueous solution can be washed with a non-polar organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

    • The aqueous layer is then concentrated to dryness, or the product is precipitated by adding a suitable organic solvent (e.g., isopropanol or acetone), to yield this compound as a solid. The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Analysis of Structural Analogs

The true value of a chemical building block is understood by comparing it to its alternatives. Here, we compare our target compound against its non-fluorinated parent and its positional isomers.

Comparison cluster_main Target Compound cluster_analog Structural Analogs for Comparison Target 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine NonFluoro 1-(Pyridin-3-yl)ethanamine (Non-fluorinated) Target->NonFluoro Impact of CF3 Pyridin2 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine (Positional Isomer) Target->Pyridin2 Impact of N-position Pyridin4 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (Positional Isomer) Target->Pyridin4 Impact of N-position

Caption: Logical comparison of the target compound with key analogs.

Comparison vs. Non-Fluorinated Analog: The Impact of the CF₃ Group

The most direct comparison is with 1-(pyridin-3-yl)ethanamine. The addition of the CF₃ group is expected to induce profound changes.

Parameter1-(Pyridin-3-yl)ethanamine (Analog)2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine (Target)Rationale
Amine Basicity (pKa) Higher (more basic)Lower (less basic)The CF₃ group is strongly electron-withdrawing, pulling electron density away from the nitrogen atom and destabilizing its protonated form.
Lipophilicity (cLogP) LowerHigher The CF₃ group significantly increases lipophilicity, which can alter cell permeability and protein binding characteristics.
Metabolic Stability Lower (β-carbon susceptible to oxidation)Higher The C-F bonds are highly resistant to enzymatic cleavage, blocking a potential site of metabolism.
Molecular Conformation More flexibleMore constrained The bulky CF₃ group can restrict bond rotation, potentially locking the molecule into a more defined conformation for receptor binding.
Comparison vs. Positional Isomers: The Impact of Pyridine Nitrogen Placement

The position of the nitrogen atom in the pyridine ring dictates the molecule's electronic distribution and its potential hydrogen bonding vectors.

IsomerKey Differentiating FeaturesImplications in Drug Design
Pyridin-2-yl (ortho) - Nitrogen is closest to the side chain. - Potential for intramolecular hydrogen bonding between the amine and the pyridine nitrogen. - Increased steric hindrance around the nitrogen.Can be used to fine-tune conformation or chelate metal ions. Steric hindrance may negatively impact binding to some targets.
Pyridin-3-yl (meta) - Target - Nitrogen is at an intermediate distance. - Electronic influence on the side chain is primarily inductive. - Hydrogen bond vector points away from the side chain.Offers a balanced profile. The nitrogen is available for intermolecular interactions without sterically encumbering the chiral center.
Pyridin-4-yl (para) - Nitrogen is furthest from the side chain. - Strongest electronic withdrawing effect on the ring system via resonance. - Hydrogen bond vector is directly opposite the side chain.Maximizes the electronic influence on the ring. The distal nitrogen can engage in long-range hydrogen bonds within a binding pocket.

Application Case Study: Learning from SARS-CoV 3CL Protease Inhibitors

A powerful illustration of the utility of the pyridin-3-yl scaffold comes from a study on non-covalent inhibitors of the SARS-CoV 3CL protease (3CLpro)[4]. In that work, researchers developed potent inhibitors based on an N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl)acetamide core.

X-ray crystallography revealed that the pyridin-3-yl moiety occupied the crucial S1 specificity pocket of the enzyme's active site. This pocket has a preference for glutamine residues, and the pyridin-3-yl group was able to form favorable interactions within this site. This provides strong, evidence-based validation that the 2-(pyridin-3-yl)ethylamine scaffold is well-suited to engage with protein active sites, making our target molecule, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, a highly relevant starting point for the synthesis of new protease inhibitors and other targeted therapeutics. The trifluoromethyl group would add the benefits of metabolic stability and modulated basicity to this validated core.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS No: 912761-24-1). As a compound featuring both a trifluoromethyl group and a pyridine ring, it requires careful handling and disposal due to its potential toxicity and environmental persistence. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to ensure a self-validating system of safety and compliance.

Part 1: Hazard Assessment and Characterization

A thorough understanding of a compound's hazard profile is the foundation of its safe management. This compound is a solid organic compound whose hazards are derived from its constituent functional groups. The pyridine moiety suggests potential toxicity, while the trifluoromethyl group indicates persistence and the possibility of hazardous decomposition products.

The Globally Harmonized System (GHS) classification for this compound indicates acute oral toxicity. Therefore, it must be handled as a hazardous substance from inception through final disposal.

Table 1: Chemical and Hazard Profile

Property Value Source
CAS Number 912761-24-1
Molecular Formula C₇H₇F₃N₂
Molecular Weight 176.14 g/mol
Physical Form Solid
GHS Pictogram GHS06 (Skull and Crossbones)
GHS Hazard Class Acute Toxicity 3 (Oral)
Hazard Statement H301: Toxic if swallowed

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | |

Causality: The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, properties valuable in pharmaceuticals but which also contribute to environmental persistence.[1] The pyridine ring, a heterocyclic aromatic amine, is associated with various toxicological effects. High-temperature incineration is often the required disposal method for such halogenated organic compounds to ensure complete thermal destruction.[2]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn to prevent exposure. The primary routes of exposure for this solid compound are inhalation of dust, skin contact, eye contact, and ingestion.

Essential Personal Protective Equipment (PPE):

  • Eye Protection : Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[3]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required. Given the compound's acute toxicity, double-gloving is a recommended best practice to mitigate the risk of exposure from a potential glove breach.[3]

  • Body Protection : A flame-resistant lab coat, fully buttoned, is mandatory.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[5][6][7] The following protocol establishes a compliant "cradle-to-grave" management process.[7]

Protocol 1: Waste Segregation and Containerization

  • Identify as Hazardous Waste : Upon generation, all waste containing this compound (e.g., residual solid, contaminated weighing paper, solutions, contaminated PPE) must be immediately identified as hazardous waste.[7][8]

  • Designate a Waste Container : Use a dedicated, chemically compatible container for all waste streams of this compound. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for any halogenated waste.

  • Segregate Waste Streams : This is a critical step. Do NOT mix this waste with other chemical waste streams unless their compatibility is certain.[9] Specifically, keep it separate from:

    • Acids and bases to prevent violent reactions.

    • Oxidizing agents.[10]

    • Other incompatible materials as identified for pyridine compounds.[10]

  • Label the Container : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic").

    • The date accumulation started.

  • Keep Container Closed : The waste container must be securely sealed at all times, except when actively adding waste.[9]

Protocol 2: On-Site Accumulation and Final Disposal

  • Storage : Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be well-ventilated and away from heat or ignition sources.[9][11]

  • Contact EHS : Do not attempt to neutralize or dispose of this chemical yourself. Your institution's Environmental Health and Safety (EHS) office is responsible for the final disposal.

  • Arrange for Pickup : Contact your EHS office to schedule a pickup of the hazardous waste. They will work with a licensed hazardous waste disposal contractor who will transport the material for proper disposal, which is typically high-temperature incineration.[2]

  • Documentation : Ensure all institutional and regulatory paperwork (e.g., hazardous waste manifests) is completed to document the transfer of the waste, maintaining a complete record from generation to disposal.[8]

Part 4: Visualization - Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound and associated waste.

G Disposal Workflow for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine HCl start Waste Generation (e.g., excess chemical, contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe identify Step 2: Identify as Hazardous Waste (RCRA - Toxic) ppe->identify segregate Step 3: Segregate Waste (Keep separate from incompatible chemicals) identify->segregate containerize Step 4: Place in a Labeled, Compatible Container (e.g., HDPE) segregate->containerize store Step 5: Store Securely in a Designated Accumulation Area containerize->store contact_ehs Step 6: Contact Institutional EHS for Professional Disposal store->contact_ehs end Waste collected by licensed hazardous waste contractor for incineration contact_ehs->end Disposal Arranged

References

Navigating the Safe Handling of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride, a compound of interest with a unique combination of a trifluoroethylamine and a pyridine moiety. By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that protect both the researcher and the integrity of the research.

Hazard Assessment: Understanding the Compound's Profile

The free base, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine, is classified as acutely toxic if swallowed.[1] The trifluoroethyl group, a common feature in many pharmaceuticals, can impart metabolic stability, but the fluorine atoms also increase the compound's potential for toxicity.

The pyridine ring introduces its own set of hazards. Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory tract.[2][3] They can also be absorbed through the skin and may cause damage to the liver, kidneys, and central nervous system with prolonged or repeated exposure.[2][3][4]

The hydrochloride salt form suggests that the compound is likely a solid and may be hygroscopic. The acidic nature of the hydrochloride could also contribute to skin and eye irritation.

  • Acute Oral Toxicity: The free base is known to be toxic if ingested.[1]

  • Skin and Eye Irritation: Both the pyridine moiety and the hydrochloride salt can cause irritation upon contact.[2][3][5]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[3][6]

  • Potential for Systemic Effects: Pyridine derivatives can be absorbed through the skin and may have systemic effects on organs such as the liver and kidneys with chronic exposure.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions in a fume hood Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).A standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
Handling larger quantities (e.g., >10g) or when there is a risk of aerosol generation Chemical splash goggles and a face shield.[7]Nitrile gloves (double-gloving recommended).A chemically resistant lab coat or apron over a standard lab coat.A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[8][9]
Cleaning up spills Chemical splash goggles and a face shield.[7]Heavy-duty nitrile or butyl rubber gloves.A chemically resistant suit or apron.A NIOSH-approved respirator with an organic vapor/acid gas cartridge.[8][9]

Important Considerations for PPE Selection:

  • Glove Compatibility: Always check the glove manufacturer's compatibility chart for resistance to halogenated organic compounds and pyridines. Nitrile gloves offer good initial protection for incidental contact but should be changed immediately upon contamination.[7]

  • Lab Coat Maintenance: Laboratory coats should be buttoned completely and laundered regularly. Do not wear lab coats outside of the laboratory.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.[8]

Operational Plan: From Receipt to Reaction

A clear and concise operational plan minimizes the risk of exposure and ensures the smooth execution of experimental work.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][10]

  • The container should be tightly sealed to prevent the absorption of moisture.

Handling and Weighing
  • All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Use a spatula or other appropriate tool to transfer the solid, avoiding the creation of dust.

  • If there is a potential for static discharge, use anti-static tools and equipment.[11]

Preparing Solutions
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Be aware of any potential exothermic reactions, especially when using protic solvents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container for halogenated organic solids.[12][13]

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.[12][13][14]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[13][14]

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[12][13]

Visualizing the PPE Decision-Making Process

The following flowchart illustrates the key decision points for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Flowchart start Start: Handling 2,2,2-Trifluoro-1- (pyridin-3-yl)ethanamine hydrochloride task_assessment Assess the Task: - Scale of work? - Potential for aerosol generation? start->task_assessment small_scale Small Scale (<10g) Minimal Aerosol Risk task_assessment->small_scale Routine Weighing/ Solution Prep in Fume Hood large_scale Large Scale (>10g) or Significant Aerosol Risk task_assessment->large_scale Bulk Handling/ Potential for Dusting spill_cleanup Spill Cleanup task_assessment->spill_cleanup Accidental Release ppe_small Standard PPE: - Safety Glasses with Side Shields - Double Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Enhanced PPE: - Chemical Splash Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Lab Coat/Apron - Consider NIOSH Respirator large_scale->ppe_large ppe_spill Emergency PPE: - Chemical Splash Goggles & Face Shield - Heavy-Duty Gloves - Chemical Resistant Suit/Apron - NIOSH Respirator spill_cleanup->ppe_spill

Caption: PPE selection flowchart for handling this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.